molecular formula C7H14O2 B1141725 Heptanoic--d5 Acid CAS No. 1219803-98-1

Heptanoic--d5 Acid

Cat. No.: B1141725
CAS No.: 1219803-98-1
M. Wt: 135.22 g/mol
InChI Key: MNWFXJYAOYHMED-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic--d5 Acid, also known as Heptanoic--d5 Acid, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 135.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptanoic--d5 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanoic--d5 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219803-98-1

Molecular Formula

C7H14O2

Molecular Weight

135.22 g/mol

IUPAC Name

6,6,7,7,7-pentadeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2

InChI Key

MNWFXJYAOYHMED-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O

Canonical SMILES

CCCCCCC(=O)O

Synonyms

Heptanoic--d5 Acid

Origin of Product

United States

Foundational & Exploratory

Heptanoic-d5 Acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Heptanoic-d5 acid, a deuterated medium-chain fatty acid, for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the practical applications and theoretical underpinnings of utilizing this stable isotope-labeled compound in sophisticated analytical methodologies. We will delve into its physicochemical properties, its critical role as an internal standard, its application in metabolic research, and detailed protocols for its use.

Introduction to Heptanoic-d5 Acid: The Significance of Stable Isotope Labeling

Heptanoic acid, a seven-carbon saturated fatty acid, plays a role in various biological processes and is a component of some natural oils.[1] The deuterated form, Heptanoic-d5 acid, has five deuterium atoms replacing hydrogen atoms, typically at the terminal methyl and adjacent methylene groups (positions 6 and 7). This isotopic substitution makes it an invaluable tool in analytical chemistry and metabolic research.

The key advantage of Heptanoic-d5 acid lies in its mass difference compared to its endogenous, non-deuterated counterpart. This mass shift allows for its precise and unambiguous detection and quantification by mass spectrometry, even in complex biological matrices. Unlike radioactive isotopes, stable isotopes like deuterium are non-hazardous, making them ideal for a wide range of laboratory and even clinical research applications.[2]

Physicochemical Properties: A Comparative Analysis

Below is a table summarizing the key physicochemical properties of Heptanoic acid, which can be used as a close approximation for Heptanoic-d5 acid.

PropertyValue (for Heptanoic Acid)Source(s)
Chemical Formula C₇H₁₄O₂[1][6]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless oily liquid[6]
Melting Point -7.5 °C to -10.5 °C[1][7][8]
Boiling Point 223 °C[6][7][8]
Solubility in Water 0.24 g/100 mL (15 °C)[6][7]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and acetone[6]
Density 0.918 g/mL at 25 °C[7]
pKa ~4.89[7]

Note on Heptanoic-d5 Acid:

  • Chemical Formula: C₇H₉D₅O₂

  • Molecular Weight: Approximately 135.22 g/mol

Core Applications in Research

The unique properties of Heptanoic-d5 acid make it a powerful tool in several research domains.

The Gold Standard: Heptanoic-d5 Acid as an Internal Standard

In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and precise results. The ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[2]

Heptanoic-d5 acid serves as an excellent internal standard for the quantification of endogenous heptanoic acid and other short- to medium-chain fatty acids. Its chemical behavior during sample extraction, derivatization, and chromatography is nearly identical to that of the non-deuterated analyte, ensuring that any sample loss or variation in instrument response is accounted for. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate ratiometric quantification.

Logical Framework for Internal Standard Selection

G Analyte Analyte of Interest (e.g., Heptanoic Acid) IS Ideal Internal Standard (Heptanoic-d5 Acid) Analyte->IS requires Properties Key Properties: - Similar physicochemical behavior - Co-elution - Different mass-to-charge ratio IS->Properties possesses Procedure Analytical Procedure: - Sample Extraction - Chromatography - Mass Spectrometry Properties->Procedure benefits Result Accurate & Precise Quantification Procedure->Result leads to G Hpd5 Heptanoic-d5 Acid BetaOx Mitochondrial β-Oxidation Hpd5->BetaOx AcetylCoA Acetyl-CoA-d(x) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA-d(x) BetaOx->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs PropionylCoA->Krebs Metabolites Downstream Metabolites (e.g., amino acids, glucose) Krebs->Metabolites

Caption: Simplified metabolic pathway of Heptanoic-d5 acid.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the use of Heptanoic-d5 acid in research.

Sample Preparation for Short-Chain Fatty Acid Analysis

This protocol is a general guideline for the extraction of short-chain fatty acids from biological matrices, such as plasma or cell culture media, using Heptanoic-d5 acid as an internal standard.

Materials:

  • Heptanoic-d5 acid solution (concentration to be optimized based on expected analyte levels)

  • Acetonitrile (ACN), ice-cold

  • Formic acid

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: To 100 µL of sample, add a predetermined amount of Heptanoic-d5 acid internal standard solution. The volume and concentration should be consistent across all samples and calibration standards.

  • Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% formic acid to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization agent for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the LC-MS or GC-MS system.

LC-MS/MS Method for Heptanoic Acid Quantification

This section outlines a general approach for developing an LC-MS/MS method for the quantification of heptanoic acid using Heptanoic-d5 acid as an internal standard. Method optimization and validation are critical for achieving reliable results.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating short-chain fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a low percentage of mobile phase B and gradually increasing is typically used to separate the fatty acids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both heptanoic acid and Heptanoic-d5 acid.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Heptanoic Acid129.1129.1 (for SIM) or fragmentsTo be optimized
Heptanoic-d5 Acid134.1134.1 (for SIM) or fragmentsTo be optimized

Rationale for Parameter Selection:

  • C18 Column: Provides good retention and separation of hydrophobic molecules like fatty acids.

  • Formic Acid in Mobile Phase: Aids in the ionization of the carboxylic acid group in the positive ion mode, but for negative mode, it helps in maintaining a consistent pH.

  • Gradient Elution: Allows for the separation of a range of fatty acids with different chain lengths and polarities.

  • Negative Ion Mode ESI: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.

  • MRM: Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for each compound, reducing background noise.

LC-MS/MS Workflow for Heptanoic Acid Quantification

G SamplePrep Sample Preparation (with Heptanoic-d5 Acid IS) LC Liquid Chromatography (Separation on C18 column) SamplePrep->LC MS1 Mass Spectrometer (Q1) (Precursor Ion Selection) LC->MS1 MS2 Collision Cell (Q2) (Fragmentation) MS1->MS2 MS3 Mass Spectrometer (Q3) (Product Ion Detection) MS2->MS3 Data Data Analysis (Ratio of Analyte to IS) MS3->Data

Caption: Workflow for LC-MS/MS analysis of Heptanoic acid.

GC-MS Method for Heptanoic Acid Analysis

For GC-MS analysis, fatty acids are typically derivatized to increase their volatility and improve their chromatographic properties. A common derivatization method is esterification to form methyl or other alkyl esters.

Derivatization (Example: Methylation with Methanolic HCl):

  • To the dried extract from the sample preparation step, add 100 µL of 2% methanolic HCl.

  • Cap the vial tightly and heat at 80°C for 1 hour.

  • Cool the sample to room temperature.

  • Add 200 µL of hexane and 100 µL of water.

  • Vortex vigorously and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

GC-MS Conditions (Example):

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating fatty acid methyl esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the analytes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of heptanoic acid methyl ester and its deuterated counterpart.

Data Interpretation and Quality Control

Calibration Curve: A calibration curve should be prepared using known concentrations of heptanoic acid and a constant concentration of Heptanoic-d5 acid. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Conclusion: A Versatile Tool for Modern Research

Heptanoic-d5 acid is a powerful and versatile tool for researchers in various scientific disciplines. Its role as an internal standard in mass spectrometry-based quantification is indispensable for achieving accurate and reliable data. Furthermore, its application as a stable isotope tracer in metabolic flux analysis provides deep insights into the complexities of cellular metabolism. The methodologies outlined in this guide provide a solid foundation for the successful implementation of Heptanoic-d5 acid in your research endeavors. As with any analytical method, careful optimization and validation are paramount to ensuring the integrity of your scientific findings.

References

  • Wang, S., & Li, F. (2021). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. The Journal of Physical Chemistry A, 125(49), 10583-10590. [4][5]13. Zhang, X., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. Nutrients, 10(9), 1269. [9][10]14. Zomer, A. W., et al. (2013). Fatty acid oxidation disorders. Journal of inherited metabolic disease, 36(4), 603-616. [11]15. Zuniga, A., & Li, L. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Analytical and bioanalytical chemistry, 401(8), 2631-2642.

Sources

An In-Depth Technical Guide to Heptanoic-d5 Acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of Heptanoic-d5 acid, a crucial stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis. We will detail its chemical identity, including its definitive CAS number and structure, and explore its fundamental role in enhancing the accuracy and precision of analytical methods. This document is intended for researchers, scientists, and professionals in drug development who utilize quantitative bioanalysis, offering both foundational knowledge and practical, field-proven insights into its application.

Core Chemical Identity and Properties

Heptanoic-d5 acid is the deuterated form of heptanoic acid, a seven-carbon straight-chain saturated fatty acid. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

Chemical Structure and CAS Number

The most common form of Heptanoic-d5 acid features deuterium labeling on the terminal methyl and adjacent methylene groups, positions that are chemically stable and not prone to back-exchange under typical analytical conditions.

  • Chemical Name: Heptanoic-6,6,7,7,7-d5 Acid[1]

  • CAS Number: 1219803-98-1[1][2][3]

  • Chemical Formula: CD₃CD₂(CH₂)₄COOH[1]

  • Molecular Weight: 135.22 g/mol [1]

The unlabeled parent compound, Heptanoic Acid (also known as Enanthic Acid), has a CAS number of 111-14-8 and a molecular weight of approximately 130.18 g/mol .[4][5][6][7][8]

Physicochemical Properties

A summary of the key properties for both the labeled and unlabeled forms of heptanoic acid is presented below.

PropertyHeptanoic-d5 AcidHeptanoic Acid (Unlabeled)Source(s)
CAS Number 1219803-98-1111-14-8[1][2][3][6]
Molecular Formula C₇H₉D₅O₂C₇H₁₄O₂[2][6]
Molecular Weight 135.22130.18[1][6]
Appearance Colorless to pale yellow oily liquidColorless to pale yellow oily liquid[9]
Isotopic Enrichment Typically ≥99 atom % DN/A[1]
Boiling Point Not specified~223 °C[7]
Melting Point Not specified~ -10.5 to -7.5 °C[7]
Odor Pungent, rancidPungent, rancid[6][9][10]
Solubility Soluble in organic solventsPoorly soluble in water; soluble in ethanol, chloroform[8][10]

The Rationale for Isotopic Labeling in Quantitative Analysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential.[11][12] An IS is a compound added at a known concentration to all samples—calibrators, quality controls, and unknowns—before sample processing.[11] Its purpose is to correct for variability and potential analyte loss during the analytical workflow, from sample extraction to instrumental detection.[11][12]

Why a Stable Isotope-Labeled (SIL) Internal Standard is Superior

The ideal IS behaves identically to the analyte of interest throughout the entire analytical process but is still distinguishable by the detector. A Stable Isotope-Labeled (SIL) internal standard, like Heptanoic-d5 acid, is the gold standard for several reasons:

  • Co-elution: It has nearly identical physicochemical properties to the endogenous analyte, meaning it will elute at the same retention time in a chromatographic system.

  • Similar Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (the "matrix effect") as the analyte.

  • Equivalent Extraction Recovery: It is lost or recovered at the same rate as the analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction).

By measuring the ratio of the analyte's signal to the IS's signal, any variations that affect both compounds are normalized, leading to significantly improved accuracy and precision.[11] The mass difference of +5 Da for Heptanoic-d5 acid is sufficient to prevent isotopic crosstalk while ensuring similar chemical behavior.[12]

Synthesis and Availability

Deuterated compounds like Heptanoic-d5 acid are created through specialized synthetic routes. While numerous methods exist for deuteration, common strategies for aliphatic acids may involve photoredox and hydrogen atom transfer (HAT) catalysis, which allow for precise deuterium incorporation from a deuterium source like D₂O under mild conditions.[13] Heptanoic-d5 acid is commercially available from specialty chemical suppliers that focus on stable isotopes and analytical standards.

Application: Quantification of Heptanoic Acid in Biological Matrices

Heptanoic acid is a medium-chain fatty acid relevant in various biological and metabolic studies.[8][14] Its accurate quantification in complex matrices like plasma, serum, or tissue is crucial for understanding metabolic pathways and disease states.[14]

Representative Analytical Workflow

The following section outlines a typical, self-validating protocol for the quantification of heptanoic acid in human plasma using LC-MS/MS with Heptanoic-d5 acid as the internal standard. This method is based on standard bioanalytical practices for small molecules and fatty acids.[15][16][17]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Plasma (e.g., 100 µL) B 2. Add Internal Standard (Heptanoic-d5 acid) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant & Evaporate D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject Sample onto LC Column F->G H 8. Chromatographic Separation (Analyte & IS co-elute) G->H I 9. Electrospray Ionization (ESI) (Negative Mode) H->I J 10. Mass Spectrometry (MRM Detection) I->J K 11. Integrate Peak Areas (Analyte & IS) J->K L 12. Calculate Peak Area Ratios (Analyte / IS) K->L M 13. Quantify Concentration using Calibration Curve L->M

Caption: Workflow for quantifying heptanoic acid using a SIL-IS.

Detailed Experimental Protocol (Representative)

Objective: To quantify the concentration of endogenous heptanoic acid in human plasma.

Materials:

  • Human plasma (K₂EDTA anticoagulant)

  • Heptanoic Acid (analyte standard)

  • Heptanoic-d5 Acid (internal standard)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water, ultrapure

  • 96-well collection plates

Instrumentation:

  • Liquid Chromatography system (e.g., HPLC or UPLC)

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Heptanoic Acid and Heptanoic-d5 Acid in methanol.

    • Create a series of calibration standards by spiking the Heptanoic Acid stock into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range (e.g., 0.1 to 50 µg/mL).

    • Prepare a working solution of the internal standard (Heptanoic-d5 Acid) at a fixed concentration (e.g., 5 µg/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each calibrator, quality control (QC) sample, and unknown plasma sample into a 96-well plate.

    • To each well, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 250 µL of the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Negative ESI Mode):

      • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

        • Heptanoic Acid: Q1: 129.1 m/z → Q3: 129.1 m/z (pseudo-MRM for quantification)[17]

        • Heptanoic-d5 Acid: Q1: 134.1 m/z → Q3: 134.1 m/z (pseudo-MRM for IS)

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Processing and Validation:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators using a linear regression with 1/x² weighting.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The method's trustworthiness is confirmed by ensuring the calculated concentrations of the QC samples are within ±15% of their nominal values.

Conclusion

Heptanoic-d5 acid (CAS: 1219803-98-1) is an indispensable tool for modern analytical chemistry. Its use as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and precise quantification of endogenous heptanoic acid in complex biological samples. By correcting for inevitable variations in sample handling and instrument response, it enables researchers to generate high-quality, reliable data essential for advancements in drug development, metabolomics, and clinical diagnostics.

References

  • The Chemistry of Heptanoic Acid: Synthesis, Properties, and Essential Industrial Roles. (2026). Self-published.
  • Heptanoic--d5 Acid 1219803-98-1. Guidechem.
  • Heptanoic Acid | 111-14-8. TCI Chemicals.
  • Heptanoic acid - d5. aromaLAB Shop.
  • Heptanoic Acid for Synthesis | 111-14-8. CDH Fine Chemical.
  • HEPTANOIC ACID. CAMEO Chemicals - NOAA.
  • How would you prepare heptanoic acid using malonic ester synthesis?. Quora.
  • Heptanoic acid | CAS 111-14-8. Santa Cruz Biotechnology.
  • Heptanoic Acid | C7H14O2. PubChem.
  • Heptanoic acid >= 99.0 GC 111-14-8. Sigma-Aldrich.
  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Ferment
  • n-HEPTANOIC ACID. Organic Syntheses Procedure.
  • Impact of internal standard selection on measurement results for long chain f
  • Heptanoic-6,6,7,7,7-d5 Acid. CDN Isotopes.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • A highly selective decarboxylative deuter
  • A method for synthesizing deuterated aromatic compounds.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
  • Method of analysis of carboxylic acid by mass spectrometry.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal.
  • Heptanoic Acid (CAS 111-14-8). Cayman Chemical.

Sources

Enanthic Acid-d5: A Comprehensive Technical Guide on Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enanthic acid-d5, a deuterated form of heptanoic acid, is a valuable tool for researchers, scientists, and drug development professionals. Its isotopic labeling allows for its use in metabolic studies, as an internal standard in mass spectrometry, and in pharmacokinetic research. While its applications are specialized, the principles of safe handling are grounded in the well-established protocols for its non-deuterated counterpart, enanthic acid. This guide provides an in-depth technical overview of the chemical safety and handling procedures necessary for the responsible use of Enanthic acid-d5 in a laboratory setting.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of Enanthic acid-d5 is the bedrock of its safe and effective use.

Chemical Identification
IdentifierValue
IUPAC Name Heptanoic-d5 acid
Synonyms Enanthic acid-d5, n-Heptylic acid-d5
CAS Number 111-14-8 (for non-deuterated)
Molecular Formula C7H9D5O2
Molecular Weight 130.18 g/mol (for non-deuterated)[1]
Physical and Chemical Properties
PropertyValue
Appearance Clear, oily, colorless liquid with a pungent, rancid odor[2][3]
Boiling Point 223 °C (433.4 °F)[1][4]
Melting Point -10.5 °C (13.1 °F)[1]
Flash Point > 112 °C (> 233.6 °F)[1]
Solubility Poorly soluble in water[2][3]. Soluble in organic solvents like ethanol and chloroform[5].
Density 0.918 g/mL at 25 °C
Vapor Pressure <0.1 mbar at 20 °C[1]

PART 2: Hazard Identification and Toxicological Insights

While specific toxicological data for Enanthic acid-d5 is limited, the data for enanthic acid provides a strong basis for hazard assessment. The primary hazards are its corrosive nature and potential for causing irritation.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 1B/2 - Causes severe skin burns and irritation.[1][6][7][8][9]

  • Serious Eye Damage/Eye Irritation: Category 1/2A - Causes serious eye damage.[1][7][8]

  • Specific target organ toxicity - single exposure: Category 3 - May cause respiratory irritation.[6][9]

  • Acute toxicity, Inhalation: Category 4 - Harmful if inhaled.[6]

Routes of Exposure and Health Effects
  • Inhalation: Inhalation of vapors or mists can cause respiratory irritation, burning sensations, coughing, wheezing, and shortness of breath.[4] High concentrations may lead to lung edema, with symptoms possibly being delayed.[4]

  • Skin Contact: Causes severe skin burns, pain, and blisters.[4][6] Prolonged or repeated exposure can lead to dermatitis.[7]

  • Eye Contact: Causes severe eye damage, redness, pain, and deep burns.[1][4]

  • Ingestion: May be toxic if swallowed.[2][3][10] Can cause abdominal cramps and severe damage to the esophagus and stomach.[1][4]

PART 3: Protocols for Safe Handling and Storage

Strict adherence to established protocols is crucial for mitigating the risks associated with Enanthic acid-d5.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

PPE_Protocol cluster_ppe_directive Mandatory Personal Protective Equipment Eye_Protection Chemical safety goggles and face shield Hand_Protection Chemical-resistant gloves (e.g., nitrile, neoprene) Body_Protection Lab coat and chemical-resistant apron Respiratory_Protection Use in a well-ventilated area or with a respirator Researcher Researcher Researcher->Eye_Protection Critical for eye safety Researcher->Hand_Protection Prevents skin contact Researcher->Body_Protection Protects against splashes Researcher->Respiratory_Protection Minimizes inhalation risk

Caption: Essential PPE for handling Enanthic acid-d5.

Engineering Controls
  • Ventilation: Always handle Enanthic acid-d5 in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[7][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Storage Procedures

Proper storage is vital for maintaining the stability of the compound and preventing accidents.

  • Containers: Keep the compound in its original, tightly sealed container.[7]

  • Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[7] A designated corrosives cabinet is recommended.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[7][12] Accidental mixing with bases can cause violent reactions.[12]

PART 4: Emergency Procedures and First Aid

Preparedness is key to effectively managing accidental exposures or spills.

Spill Response Protocol

Spill_Response_Flowchart cluster_spill_management Enanthic Acid-d5 Spill Response Evacuate Evacuate and secure the area Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain the spill with inert absorbent material Ventilate->Contain Collect Collect absorbed material into a sealed container Contain->Collect Neutralize Cautiously neutralize residue if appropriate Collect->Neutralize Decontaminate Clean the spill area thoroughly Neutralize->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: A systematic approach to managing spills of Enanthic acid-d5.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with soap and plenty of water.[1] Seek immediate medical attention.[1][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][10] Call a poison center or doctor immediately.[1][6][10]

  • Ingestion: Rinse the mouth with water.[9] Do NOT induce vomiting.[1][4][9] Give one or two glasses of water to drink.[4] Seek immediate medical attention.[1][10]

PART 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity
  • Stability: Enanthic acid-d5 is stable under normal storage conditions.[7]

  • Reactivity: It reacts exothermically with bases.[3] It can also react with active metals, especially when moist, to produce hydrogen gas.[3] Contact with cyanide salts can generate toxic hydrogen cyanide gas.[3]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[1][7]

Disposal Considerations

Dispose of Enanthic acid-d5 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

References

  • ILO and WHO. (2021). n-HEPTANOIC ACID ICSC: 1179. Retrieved February 8, 2026, from [Link]

  • Ataman Kimya. (n.d.). ENANTHIC ACID. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Enanthic acid. Retrieved February 8, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2021, March 17). Safety Data Sheet - n-Heptanoic acid. Retrieved February 8, 2026, from [Link]

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heptanoic Acid. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptanoic acid (CAS 111-14-8). Retrieved February 8, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptanoic acid. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

Sources

Isotopic enrichment levels of Heptanoic-d5 acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptanoic-d5 acid (specifically the terminal isotopologue 6,6,7,7,7-d5 , CAS 1219803-98-1 ) represents a critical tool in metabolic flux analysis (MFA) and quantitative mass spectrometry. Unlike perdeuterated standards (d13), the specific terminal labeling of Heptanoic-d5 allows researchers to probe


-oxidation kinetics and anaplerotic pathways without the "isotope effect" completely silencing metabolic turnover, while still providing a distinct mass shift (+5 Da) for quantification.

This guide details the physicochemical properties, critical enrichment definitions, and a validated GC-MS protocol for utilizing Heptanoic-d5 acid in drug development and metabolic phenotyping.

Chemical Identity & Isotopic Architecture

To ensure experimental reproducibility, one must distinguish between chemical purity and isotopic enrichment.

Compound Specifications
FeatureSpecificationTechnical Note
Compound Name Heptanoic-6,6,7,7,7-d5 AcidTerminal labeling (

) is standard for metabolic tracking.
CAS Number 1219803-98-1 Unlabeled parent CAS: 111-14-8.[1][2]
Molecular Formula

Molecular Weight 135.22 g/mol Shift from 130.18 g/mol (Unlabeled).
Chemical Purity

98% (GC)
Refers to the absence of other chemical species (e.g., hexanoic acid).
Isotopic Enrichment

99 atom % D
Refers to the probability of Deuterium at the labeled sites.
The "Enrichment" vs. "Abundance" Distinction

High-quality MFA requires understanding the isotopologue distribution.

  • Enrichment (99 atom % D): Means 99% of the atoms at positions 6 and 7 are Deuterium.

  • Isotopologue Abundance: The actual mixture of molecules. A "99% enriched" standard will still contain trace amounts of d4 and d3 isotopologues, which must be accounted for in background subtraction algorithms during MS analysis.

Biological Application: Metabolic Flux & Anaplerosis[3]

Heptanoic acid is an odd-chain fatty acid (OCFA). Its metabolism differs significantly from even-chain fatty acids, making the d5-label a unique tracer for anaplerosis (replenishing TCA cycle intermediates).

Pathway Mechanics
  • Beta-Oxidation: Heptanoic-d5 undergoes

    
    -oxidation in the mitochondria.
    
  • Cleavage Cycles:

    • Cycle 1: Cleaves C1-C2 (Acetyl-CoA). The label (C6-C7) remains on the chain.

    • Cycle 2: Cleaves C3-C4 (Acetyl-CoA). The label remains.

  • Terminal Product: The remaining 3-carbon fragment is Propionyl-CoA-d5 .

  • TCA Entry: Propionyl-CoA-d5 is carboxylated to Methylmalonyl-CoA and then isomerized to Succinyl-CoA-d5 , entering the TCA cycle.

Mechanistic Insight: Because the d5 label is terminal, it survives the oxidation process to become a distinct mass-shifted TCA intermediate. If the label were internal (e.g., 2,2-d2), it might be lost as Acetyl-CoA-d2 or water early in the process.

BetaOxidation Hept Heptanoic-d5 Acid (C7-d5) HeptCoA Heptanoyl-CoA-d5 Hept->HeptCoA Activation Valeryl Valeryl-CoA-d5 (C5-d5) HeptCoA->Valeryl Beta-Oxidation (Loss of C1-C2) Acetyl Acetyl-CoA (Unlabeled) HeptCoA->Acetyl Side Product Propionyl Propionyl-CoA-d5 (C3-d5) Valeryl->Propionyl Beta-Oxidation (Loss of C3-C4) Valeryl->Acetyl Succinyl Succinyl-CoA-d5 (TCA Cycle Entry) Propionyl->Succinyl Carboxylation & Isomerization

Figure 1: Metabolic fate of Heptanoic-d5 acid. The terminal d5 label persists through beta-oxidation to form labeled Succinyl-CoA, serving as an anaplerotic tracer.

Analytical Protocol: GC-MS Quantification

Challenge: Heptanoic acid is a "medium-chain" fatty acid with significant volatility. Standard evaporation steps used for long-chain fatty acids (C16, C18) will result in sample loss and poor recovery.

Solution: Use a "Do Not Evaporate" protocol utilizing liquid-liquid extraction (LLE) or specific derivatization (Isobutyl chloroformate) to maintain recovery. The protocol below uses a robust Methyl Ester (FAME) approach modified for volatility.

Reagents
  • Internal Standard (IS): Heptanoic-d5 acid (Target analyte/Standard).

  • Derivatization Agent:

    
    -Methanol (10% w/w).
    
  • Extraction Solvent: Iso-octane (2,2,4-Trimethylpentane) – Preferred over hexane for slightly higher boiling point.

Step-by-Step Workflow
  • Sample Spiking: Add 10

    
    L of Heptanoic-d5 internal standard (100 
    
    
    
    M) to 100
    
    
    L of plasma/media.
  • Acidification: Add 20

    
    L HCl (1N) to protonate the acid (pH < 3).
    
  • Extraction (Critical):

    • Add 200

      
      L Iso-octane .
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge (3000 x g, 5 min).

    • Transfer the upper organic layer to a glass vial.

  • Derivatization (FAME):

    • Add 100

      
      L 
      
      
      
      -Methanol to the organic layer.
    • Incubate at 60°C for 15 minutes (sealed tight).

    • Note: Do not exceed 60°C to prevent volatilization.

  • Quench & Wash:

    • Add 200

      
      L saturated NaCl (aq) to stop reaction.
      
    • Vortex and Centrifuge.[3][4]

    • Transfer the top iso-octane layer (containing Methyl Heptanoate-d5) directly to a GC vial with insert.

    • STOP: Do not evaporate to dryness. Inject directly.

GC-MS Parameters (Agilent 5977/7890 or similar)
ParameterSettingReason
Column DB-WAX or HP-5MS (30m x 0.25mm)Polar column (WAX) improves peak shape for short chains.
Inlet Temp 240°CEnsure rapid volatilization.
Mode Splitless (or Split 1:10 for high conc)Splitless maximizes sensitivity for trace metabolites.
Oven Program 50°C (hold 2 min)

15°C/min

240°C
Low initial temp is crucial to trap volatile C7 ester.
MS Mode SIM (Selected Ion Monitoring) Essential for sensitivity.
Mass Spectral Interpretation (Validation)

For Methyl Heptanoate-d5 (6,6,7,7,7-d5) :

  • Molecular Ion (

    
    ): 
    
    • Unlabeled: m/z 144

    • Labeled (d5): m/z 149 (Target Quant Ion)

  • McLafferty Rearrangement Ion:

    • Mechanism: Transfer of

      
      -hydrogen (C4) to carbonyl oxygen.
      
    • Crucial Validation: Since the d5 label is on C6/C7, the C4 hydrogen is unlabeled .

    • Result: The McLafferty ion remains at m/z 74 (Base Peak) for both labeled and unlabeled forms.

    • If you see m/z 79, your label is at the C4 position (incorrect isomer).

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Spike Spike IS: Heptanoic-d5 Sample->Spike Extract LLE Extraction (Iso-octane, pH < 3) Spike->Extract Deriv Derivatization (BF3-MeOH, 60°C) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Quantification (Ratio m/z 149/144) GCMS->Data

Figure 2: Analytical workflow for Heptanoic-d5 quantification minimizing volatility loss.[3][4]

References

  • PubChem. "Heptanoic Acid Compound Summary." National Library of Medicine. [Link]

  • Lipid Maps. "Fatty Acid Mass Spectrometry Protocol." Lipid Maps Structure Database. [Link]

  • Agilent Technologies. "GC/MS Detection of Short Chain Fatty Acids." Agilent Application Notes. [Link]

Sources

An In-Depth Technical Guide to Tracing Metabolic Pathways with Heptanoic-d5 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unique Power of Odd-Chain Fatty Acid Tracers

In the intricate landscape of metabolic research, the ability to trace the fate of nutrients through complex biochemical networks is paramount. Stable isotope tracers have emerged as an indispensable tool, offering a window into the dynamic nature of cellular metabolism. Among these, deuterated odd-chain fatty acids, and specifically Heptanoic-d5 acid, hold a unique position. Their metabolism provides a dual probe, interrogating both fatty acid oxidation and the anaplerotic replenishment of the Krebs cycle. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Heptanoic-d5 acid to unravel metabolic complexities in health and disease. We will delve into the biochemical rationale, provide field-proven experimental protocols, and offer insights into the interpretation of data, all grounded in scientific integrity and supported by authoritative references.

The Metabolic Significance of Heptanoic Acid: A Tale of Two Fates

Heptanoic acid, a seven-carbon saturated fatty acid, is classified as an odd-chain fatty acid. Its metabolism follows the canonical pathway of beta-oxidation within the mitochondria, but with a crucial distinction from its even-chain counterparts.[1]

1.1. Beta-Oxidation: The Primary Catabolic Route

Like all fatty acids, heptanoic acid is first activated to its coenzyme A (CoA) derivative, heptanoyl-CoA. It then undergoes successive rounds of beta-oxidation, a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons. For heptanoic acid, this process yields two molecules of acetyl-CoA.[2] Acetyl-CoA is a central metabolic intermediate that can enter the Krebs cycle to generate ATP or be utilized for the synthesis of other molecules.

1.2. The Anaplerotic Contribution: Replenishing the Krebs Cycle

The final round of beta-oxidation of heptanoyl-CoA produces a three-carbon molecule, propionyl-CoA.[2] This is the defining feature of odd-chain fatty acid metabolism. Propionyl-CoA can be carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the Krebs cycle, and its production from an external source is termed anaplerosis – the replenishment of cycle intermediates that may have been diverted for biosynthetic purposes.[3] This anaplerotic potential makes heptanoic acid and its derivatives valuable tools for studying and treating metabolic disorders characterized by a depleted Krebs cycle intermediate pool.[1]

Below is a diagram illustrating the metabolic fate of heptanoic acid.

Heptanoic_Acid_Metabolism Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Beta-Oxidation Beta-Oxidation Heptanoyl-CoA->Beta-Oxidation Acetyl-CoA (x2) Acetyl-CoA (x2) Beta-Oxidation->Acetyl-CoA (x2) Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA (x2)->Krebs Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->Krebs Cycle Anaplerosis Anaplerosis Succinyl-CoA->Anaplerosis

Caption: Metabolic fate of heptanoic acid.

Heptanoic-d5 Acid as a Tracer: Principles and Advantages

The use of stable isotope-labeled compounds allows for the differentiation of the tracer from the endogenous pool of the same molecule. Heptanoic-d5 acid, with five deuterium atoms, is a powerful tool for metabolic flux analysis.[4]

2.1. Why Deuterium?

While 13C is a commonly used stable isotope for metabolic tracing, deuterium offers several advantages in the context of fatty acid metabolism:

  • Lower Natural Abundance: The natural abundance of deuterium is significantly lower than that of 13C, resulting in a lower background signal and improved signal-to-noise ratio.

  • Minimal Perturbation: The small mass difference between hydrogen and deuterium generally results in minimal perturbation of the biochemical properties of the molecule, although kinetic isotope effects can occur and should be considered.[5]

  • Cost-Effectiveness: Deuterated compounds can sometimes be more cost-effective to synthesize than their 13C-labeled counterparts.

2.2. Tracing the Deuterium Atoms

The five deuterium atoms on Heptanoic-d5 acid are typically located on the terminal methyl group and the adjacent methylene groups. As the molecule is metabolized, these deuterium atoms are retained on the resulting acetyl-CoA and propionyl-CoA fragments. This allows for the tracking of these fragments into downstream metabolic pathways using mass spectrometry.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful and reproducible data. This section provides a detailed, step-by-step methodology for an in vivo tracer study using Heptanoic-d5 acid.

3.1. In Vivo Tracer Administration

The choice of administration route and dosage depends on the specific research question and animal model.

  • Oral Gavage: Suitable for studying the absorption and first-pass metabolism of heptanoic acid.

  • Intravenous Infusion: Allows for precise control over the plasma concentration of the tracer.

Protocol for Intravenous Infusion in a Rodent Model:

  • Tracer Preparation: Prepare a sterile solution of Heptanoic-d5 acid in a suitable vehicle, such as a saline solution containing a low concentration of albumin to aid solubility.

  • Animal Preparation: Anesthetize the animal and insert a catheter into a suitable vein (e.g., jugular or tail vein).

  • Bolus Dose (Optional): Administer a bolus dose of the tracer to rapidly achieve a target plasma concentration.

  • Continuous Infusion: Follow the bolus with a continuous infusion at a predetermined rate to maintain a steady-state plasma concentration of the tracer.

  • Sample Collection: Collect blood samples at regular intervals to monitor the plasma concentration of Heptanoic-d5 acid and its metabolites. At the end of the experiment, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity.

3.2. Sample Preparation for GC-MS Analysis

The analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) requires their conversion to volatile derivatives, typically fatty acid methyl esters (FAMEs).

Protocol for Plasma and Tissue Sample Preparation:

  • Lipid Extraction:

    • Plasma: To 100 µL of plasma, add an internal standard (e.g., a known amount of a deuterated fatty acid not present in the sample). Extract the lipids using a 2:1 (v/v) mixture of chloroform and methanol.

    • Tissue: Homogenize the frozen tissue in a suitable solvent, such as a 2:1 mixture of chloroform and methanol. Add an internal standard.

  • Saponification: Evaporate the solvent from the lipid extract and add a solution of potassium hydroxide in methanol to hydrolyze the fatty acids from complex lipids.

  • Derivatization to FAMEs: Add a derivatizing agent, such as boron trifluoride in methanol (BF3-methanol), and heat the mixture to convert the free fatty acids to their corresponding methyl esters.[6]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent, such as hexane.

  • Sample Concentration: Evaporate the hexane to concentrate the FAMEs for GC-MS analysis.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis Analysis Tracer_Admin Heptanoic-d5 Acid Administration Sample_Collection Blood and Tissue Collection Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Flux Calculation GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a tracer study.

GC-MS Analysis and Data Interpretation

GC-MS is a powerful technique for separating and identifying FAMEs. The mass spectrometer provides information on the mass-to-charge ratio of the molecules and their fragments, allowing for the quantification of isotopic enrichment.

4.1. GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of FAMEs.

ParameterSettingRationale
GC Column DB-23 or similar polar capillary columnProvides good separation of FAMEs with different chain lengths and degrees of saturation.
Oven Program Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 250°C)Allows for the separation of a wide range of FAMEs.
Injector Splitless modeMaximizes the amount of sample introduced into the column for high sensitivity.
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation patterns for FAMEs.[7]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides good mass accuracy and resolution for distinguishing between isotopologues.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for target analytes, while full scan mode provides a complete mass spectrum.[8]

4.2. Mass Spectral Fragmentation of Heptanoic-d5 Acid Methyl Ester

The electron ionization mass spectrum of a FAME is characterized by a series of fragment ions. The molecular ion (M+) may be weak or absent. Key fragment ions include:

  • [M-31]+: Loss of the methoxy group (-OCH3).

  • m/z 74: The McLafferty rearrangement product, characteristic of saturated FAMEs.

  • A series of hydrocarbon fragments separated by 14 Da (corresponding to CH2 groups).

For Heptanoic-d5 acid methyl ester, the masses of these fragments will be shifted by the presence of the five deuterium atoms. The exact fragmentation pattern will depend on the location of the deuterium labels. By monitoring the abundance of the deuterated and non-deuterated fragments, the isotopic enrichment can be determined.

4.3. Calculation of Isotopic Enrichment and Metabolic Flux

Isotopic enrichment is a measure of the proportion of a metabolite that is labeled with the stable isotope. It is typically expressed as a percentage.

Equation for Isotopic Enrichment:

Metabolic flux, or the rate of a metabolic reaction, can be calculated from the rate of change of isotopic enrichment in a product metabolite over time, taking into account the enrichment of the precursor pool. The mathematical modeling of metabolic fluxes can be complex and often requires specialized software.[9][10]

Case Study: Tracing Anaplerosis in a Model of Metabolic Disease

To illustrate the application of this technique, consider a hypothetical study investigating the effect of a novel drug on Krebs cycle anaplerosis in a mouse model of a fatty acid oxidation disorder.

  • Experimental Design: Mice are treated with either the drug or a vehicle control. They are then infused with Heptanoic-d5 acid.

  • Sample Analysis: Plasma and liver tissue are collected and analyzed by GC-MS to determine the isotopic enrichment of Krebs cycle intermediates, such as succinate and malate.

  • Expected Results: If the drug improves anaplerosis, we would expect to see a higher isotopic enrichment of succinate and malate in the drug-treated group compared to the control group.

  • Interpretation: This would indicate that the drug enhances the conversion of propionyl-CoA from Heptanoic-d5 acid into Krebs cycle intermediates, thereby replenishing the cycle.

Conclusion: A Powerful Tool for Metabolic Discovery

Heptanoic-d5 acid is a versatile and powerful tracer for dissecting the complexities of fatty acid metabolism and Krebs cycle anaplerosis. By combining careful experimental design, robust analytical techniques, and appropriate data analysis, researchers can gain valuable insights into the metabolic basis of health and disease. This guide provides a solid foundation for the successful implementation of this technique, empowering scientists to push the boundaries of metabolic research and accelerate the development of new therapeutic strategies.

References

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Cvačka, J., & Svatoš, A. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6483. [Link]

  • Gillingham, D., & Schwoerer, A. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 139(4), 107689. [Link]

  • Kästle, J., Kienhöfer, J., & Spickermann, J. (2014). Selection of mass spectra of polyunsaturated fatty acids methyl esters. ResearchGate. Retrieved from [Link]

  • Kästle, J., Kienhöfer, J., & Spickermann, J. (2014). Selection of mass spectra of polyunsaturated fatty acids methyl esters. ResearchGate. Retrieved from [Link]

  • Kim, I. Y., & Wolfe, R. R. (2022). In vivo 2H/13C flux analysis in metabolism research. Experimental & Molecular Medicine, 54(9), 1463–1473. [Link]

  • Li, X., Xu, Y., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]

  • Liu, X., et al. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 11(11), 743. [Link]

  • Lobo, G. P., & Trahair, L. G. (2005). Use of stable isotopes and mathematical modelling to investigate human mineral metabolism. The British Journal of Nutrition, 93(5), 575–585. [Link]

  • Lu, W., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Advanced Science, e2308419. [Link]

  • Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link]

  • LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Shchepinov, M. S., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 140(4), 1334–1342. [Link]

  • Spickermann, J., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8872–8879. [Link]

  • Sturgeon, R. E., et al. (2013). Absolute quantification of peptides by isotope dilution liquid chromatography-inductively coupled plasma mass spectrometry and gas chromatography/mass spectrometry. Analytical Chemistry, 85(9), 4532–4539. [Link]

  • Weselake, R. J., et al. (2009). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids, 44(6), 567–576. [Link]

  • Amet, E. M., & Amet, Y. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 643–664. [Link]

  • Fairweather-Tait, S. J. (2005). Use of stable isotopes and mathematical modeling to investigate human mineral metabolism. The British Journal of Nutrition, 93(5), 575–585. [Link]

  • Medicosis Perfectionalis. (2023, March 24). Krebs Cycle | Made Easy! [Video]. YouTube. [Link]

  • Gundlach-Graham, A., & Ray, S. J. (2020). Isotope Dilution Analysis for Particle Mass Determination Using Single-Particle Inductively Coupled Plasma Time-of-Flight Mass Spectrometry: Application to Size Determination of Silver Nanoparticles. Analytical Chemistry, 92(15), 10343–10350. [Link]

  • Liu, X., et al. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 11(11), 743. [Link]

  • Shchepinov, M. S., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 140(4), 1334–1342. [Link]

  • Quehenberger, O., & Dennis, E. A. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Enzymology, 486, 315–328. [Link]

  • Wikipedia. (n.d.). Isotope effect on lipid peroxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for fatty acid analysis using GC-MS. Retrieved from [Link]

  • JEOL. (n.d.). Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ. Retrieved from [Link]

  • Goodsell, D. (2012). The Krebs Cycle. RCSB Protein Data Bank. Retrieved from [Link]

  • Vanhaecke, F., et al. (2013). Accurate determination of S in organic matrices using isotope dilution ICP-MS/MS. Journal of Analytical Atomic Spectrometry, 28(5), 645–652. [Link]

  • Burgess, S. C., et al. (2015). Tracer-based assessments of hepatic anaplerotic and TCA cycle flux: practicality, stoichiometry, and hidden assumptions. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E825–E836. [Link]

  • Reifenrath, M., et al. (2022). A dynamic metabolic flux analysis (DMFA) model for performance predictions of diverse CHO cell culture process modes and conditions. bioRxiv. [Link]

  • Cross, J. R., & Thompson, C. B. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1867, 229–243. [Link]

  • Moreno-Sánchez, R., et al. (2022). Modeling Krebs cycle from liver, heart and hepatoma mitochondria, supported Complex I as target for specific inhibition of cancer cell proliferation. Frontiers in Physiology, 13, 888330. [Link]

  • Wagers, P. O. (2022). Investigation of the Analytical Utility of the Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for the Quantification of P. Butler University. Retrieved from [Link]

  • Konermann, L., et al. (2012). Deuterium kinetic isotope effects on the dissociation of a protein-fatty acid complex in the gas phase. Journal of the American Society for Mass Spectrometry, 23(6), 1047–1055. [Link]

  • Liu, X., et al. (2021). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Metabolites, 11(11), 743. [Link]

  • Jacobson, T. B., et al. (2019). 2H and 13C metabolic flux analysis elucidates in vivo thermodynamics of the ED pathway in Zymomonas mobilis. Metabolic Engineering, 54, 301–316. [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • Fisicaro, P., et al. (2022). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 414(8), 2631–2641. [Link]

  • Du, P., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(10), 2459. [Link]

  • Khan Academy. (n.d.). Krebs / citric acid cycle [Video]. Retrieved from [Link]

  • Hui, S., et al. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 589, 199–227. [Link]

  • Porter, N. A., & Shchepinov, M. S. (2017). Unusual kinetic isotope effects of deuterium reinforced polyunsaturated fatty acids in tocopherol-mediated free radical chain oxidation. The Journal of Organic Chemistry, 82(21), 11444–11451. [Link]

  • Muir, C. M., et al. (2023). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv. [Link]

  • Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & Molecular Medicine, 54(9), 1463–1473. [Link]

Sources

Stability of Heptanoic-d5 Acid in Biological Matrices: A Bioanalytical Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-proven framework for assessing the stability and bioanalysis of Heptanoic-d5 acid (Valeric acid-d5 homolog, C7:0-d5) in biological matrices. It is designed for bioanalytical scientists requiring high-precision methodologies compliant with FDA M10 and ICH guidelines.

Executive Summary & Core Directive

Heptanoic-d5 acid (Enanthic acid-d5) serves as a critical Internal Standard (IS) for the quantification of medium-chain fatty acids (MCFAs). Its utility in drug development—particularly for metabolic disorders and mitochondrial beta-oxidation studies—relies on its physiochemical stability relative to the endogenous analyte.

The Technical Challenge: Unlike large molecule drugs, Heptanoic-d5 is semi-volatile and endogenous . Standard stability protocols often fail because they neglect evaporative loss during "benchtop" assessments or fail to account for background interference.

The Solution: This guide moves beyond generic validation. It prescribes a Derivatization-First workflow using 3-Nitrophenylhydrazine (3-NPH) or similar hydrazides to lock the analyte into a stable, non-volatile state immediately upon extraction, ensuring data integrity during stability testing.

Mechanistic Stability Profile

To validate stability, one must first understand the degradation vectors. Heptanoic-d5 is chemically robust but physically fragile.

Chemical vs. Physical Instability
Instability VectorMechanismRisk LevelMitigation Strategy
Volatility Vapor pressure driven loss of free acid form.High Keep samples capped; process at 4°C; Derivatize to amide/hydrazide.
Metabolic (Ex Vivo) Bacterial consumption or enzymatic elongation (rare in plasma).Medium Acidify plasma (HCl) or use bacteriostatic agents; -80°C storage.
Isotopic Exchange D/H exchange at alpha-carbon (if labeled there).Low Use terminal (omega) labeled standards (e.g., 6,6,7,7,7-d5) to prevent enolization exchange.
Adsorption Non-specific binding to plastic/glass.Medium Use silanized glass or low-binding polypropylene; avoid pure aqueous solvents.
The Deuterium Isotope Effect

The "d5" labeling (typically at the terminal methyl group) provides a Secondary Kinetic Isotope Effect . While this offers minimal protection against volatility, it significantly retards in vivo omega-oxidation. In an ex vivo matrix (plasma/urine), the d5-analog behaves nearly identically to the analyte, making it an ideal surrogate for tracking stability provided the label is not on an exchangeable proton.

Experimental Protocol: The "Lock-and-Load" Workflow

Standard Liquid-Liquid Extraction (LLE) is insufficient for Heptanoic acid due to volatility during the drying step. The following protocol utilizes LC-MS/MS with in-situ derivatization to maximize stability.

Reagents & Matrix Preparation
  • Analyte: Heptanoic Acid (C7:0).[1]

  • Internal Standard: Heptanoic-6,6,7,7,7-d5 Acid (CDN Isotopes or equivalent).

  • Matrix: Double-charcoal stripped plasma (to remove endogenous MCFAs) for calibration; Authentic matrix for QCs.

  • Derivatization Agent: 3-Nitrophenylhydrazine (3-NPH) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Step-by-Step Methodology
  • Sample Thawing: Thaw plasma samples on wet ice (never water bath) to minimize volatilization.

  • Spiking (IS): Add 10 µL of Heptanoic-d5 working solution (in methanol) to 50 µL plasma. Vortex gently.

  • Protein Precipitation: Add 200 µL of cold Acetonitrile/Methanol (75:25). Centrifuge at 15,000 x g for 10 min at 4°C.

  • Derivatization (The "Lock"):

    • Transfer supernatant to a fresh vial.

    • Add 50 µL of 200 mM 3-NPH (in 50% MeOH).

    • Add 50 µL of 120 mM EDC (in 6% Pyridine).

    • Incubate at 40°C for 30 minutes . Note: This converts the volatile acid into a stable hydrazide.

  • Quench: Add 10% Formic acid to stop the reaction.

  • Analysis: Inject onto C18 LC-MS/MS.

Stability Validation Workflows (FDA M10 Compliant)

You must validate stability in the biological matrix before extraction and in the processed sample after extraction.[2]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for stability testing, ensuring no false negatives due to volatility.

StabilityWorkflow Start Start Stability Validation Spike Spike Matrix (Low/High QC) with Heptanoic-d5 Start->Spike Condition Apply Stress Condition Spike->Condition Benchtop Benchtop (4h @ RT) *Risk: Volatility* Condition->Benchtop FreezeThaw Freeze-Thaw (3 Cycles @ -80°C) Condition->FreezeThaw LongTerm Long Term (>30 days @ -80°C) Condition->LongTerm Process Process Samples (Derivatization Protocol) Benchtop->Process Keep Sealed FreezeThaw->Process Thaw on Ice LongTerm->Process Analyze LC-MS/MS Analysis (Compare to Fresh Prep) Process->Analyze Criteria Acceptance Criteria: Mean Accuracy ±15% Analyze->Criteria

Caption: Figure 1. Decision logic for Heptanoic-d5 stability testing. Critical control points (Ice thaw, Sealed vessels) are noted to prevent false stability failures.

Specific Stability Experiments
A. Benchtop Stability (Short-Term)
  • Objective: Mimic sample handling time.

  • Protocol: Spike Heptanoic-d5 into plasma. Divide into two sets.

    • Set A: Process immediately (T0).

    • Set B: Leave on benchtop (ambient) for 4 hours.

  • Critical Control: Do not leave Set B open. Volatility will mimic degradation. Keep vials capped.

  • Acceptance: Set B concentration must be within ±15% of Set A.

B. Freeze-Thaw Stability[2][3]
  • Objective: Assess stability during re-analysis.

  • Protocol: Freeze spiked plasma at -80°C for >24h. Thaw unassisted at room temperature (or on ice if volatility is high). Repeat for 3 cycles.

  • Insight: Heptanoic acid is stable against shear stress of freezing. The risk is the thawing phase where enzymatic activity resumes.

C. Autosampler (Processed) Stability
  • Objective: Verify the derivatized product (Hydrazide) is stable while queuing.

  • Protocol: Reinject the processed plate after 24-48 hours at 10°C.

  • Expectation: The derivatized Heptanoic-d5-hydrazide is significantly more stable than the free acid.

Data Interpretation & Acceptance Criteria

Handling Endogenous Background

Heptanoic acid is endogenous. You cannot use "blank" plasma for QCs.

  • Approach 1: Surrogate Matrix: Use PBS/BSA or Charcoal-Stripped Plasma for calibration curves. Validate that the extraction recovery in Surrogate matches Authentic matrix.

  • Approach 2: Surrogate Analyte: Use Heptanoic-d5 as the quantifier for the endogenous acid (inverse method), but this requires a second IS (e.g., Heptanoic-d9).

  • Recommended: Use Surrogate Matrix for Calibrators and Authentic Matrix for QCs (correcting for baseline).

Calculation

For stability, calculate the % Change:


Pass Criteria: 

deviation.

Analytical Pathway Visualization

The following diagram details the chemical transformation that ensures stability during the analytical phase.

DerivatizationPathway cluster_conditions Reaction Conditions Heptanoic Heptanoic-d5 Acid (Volatile, Unstable) Intermediate Activated Ester (O-Acylisourea) Heptanoic->Intermediate Activation (EDC) Reagent 3-NPH + EDC (Derivatizing Agents) Product Heptanoic-d5 Hydrazide (Stable, Ionizable) Intermediate->Product Nucleophilic Attack (3-NPH) Cond 40°C, 30 min pH 4.5 - 5.5

Caption: Figure 2. Chemical stabilization pathway. Derivatization converts the volatile fatty acid into a stable hydrazide, enabling robust LC-MS/MS analysis.

References

  • FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][4] [Link]

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of fatty acids." Analytica Chimica Acta. [Link]

  • ICH. (2019).[4] Bioanalytical Method Validation M10. International Council for Harmonisation.[4][5] [Link]

  • Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Journal of Chromatography B. [Link]

Sources

Comparative Technical Guide: Heptanoic-d5 Acid vs. Heptanoic-1-13C Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of metabolomics and pharmacokinetic (PK) profiling, the selection between Heptanoic-d5 acid (Deuterated) and Heptanoic-1-13C acid (Carbon-13 labeled) is not merely a matter of availability but of experimental intent.

While both serve as Stable Isotope Labeled (SIL) analogs of Heptanoic acid (C7:0), their utility diverges based on three physical phenomena: Mass Shift Magnitude , Chromatographic Isotope Effect , and Kinetic Isotope Effect (KIE) .

  • Select Heptanoic-d5 acid when performing absolute quantitation via LC-MS/MS. The +5 Da mass shift eliminates isotopic overlap with the analyte, though users must correct for retention time shifts in Reverse Phase (RP) chromatography.

  • Select Heptanoic-1-13C acid when conducting metabolic flux analysis (MFA) or tracking

    
    -oxidation rates. The +1 Da shift is chemically identical to the natural substrate, ensuring no kinetic lag, but requires high-resolution MS to distinguish from natural 
    
    
    
    C abundance.

Part 1: Structural & Physicochemical Characterization

Understanding the atomic-level differences is prerequisite to experimental design. Heptanoic acid is an odd-chain fatty acid often used as an anaplerotic agent (e.g., Triheptanoin therapy).

Molecular Specifications
FeatureHeptanoic Acid (Natural)Heptanoic-d5 AcidHeptanoic-1-13C Acid
Formula



Monoisotopic Mass 130.10 Da135.13 Da (+5)131.10 Da (+1)
Label Position N/ATypically Terminal (

)
Carboxyl Carbon (

)
Key Property AnalyteInternal Standard (IS)Metabolic Tracer
NMR Active?

H (Active)

H (Silent in

H NMR)

C (Active)
The Chromatographic Deuterium Effect (CDE)

A critical, often overlooked phenomenon in LC-MS is the Chromatographic Deuterium Effect .[1]

  • Mechanism: The C-D bond is shorter and less polarizable than the C-H bond. This reduces the effective lipophilic surface area of the molecule.

  • Impact: On Reverse Phase (C18) columns, Heptanoic-d5 will elute earlier than the natural analyte.

  • Risk: If the elution shift is significant, the Internal Standard (d5) may not experience the same matrix suppression/enhancement as the analyte, compromising quantitation accuracy.

  • Heptanoic-1-13C: Exhibits no chromatographic shift; it co-elutes perfectly with the natural analyte.

Part 2: Mass Spectrometry & Internal Standardization[3][4][5][6]

Isotopic Overlap and Crosstalk

For absolute quantitation, the "heavy" standard must not interfere with the analyte's signal, and the analyte's natural isotopes must not interfere with the standard.

  • Heptanoic-1-13C (M+1):

    • Natural Heptanoic acid has a naturally occurring M+1 abundance of ~7.7% (due to 7 carbons

      
       1.1%).
      
    • Problem: If you use 1-13C as an Internal Standard, the natural "M+1" signal from high concentrations of the analyte will contribute to the IS channel, artificially inflating the IS signal and skewing the ratio.

  • Heptanoic-d5 (M+5):

    • The M+5 isotope of natural Heptanoic acid is statistically non-existent.

    • Advantage:[1][2][3] This provides a "clean" channel. There is zero crosstalk.

Visualization: Selection Logic

The following decision tree illustrates the selection process based on analytical goals.

SelectionLogic Start Experimental Goal Quant Absolute Quantitation (LC-MS/MS) Start->Quant Flux Metabolic Flux / Mechanism (Tracing) Start->Flux Q_Res MS Resolution? Quant->Q_Res Flux_Type Pathway of Interest? Flux->Flux_Type LowRes Low Res (QQQ/Quad) Unit Resolution Q_Res->LowRes HighRes High Res (Orbitrap/TOF) Q_Res->HighRes Use_D5 USE HEPTANOIC-D5 (Avoids M+1 overlap) LowRes->Use_D5 Best Practice HighRes->Use_D5 Preferred Use_13C USE HEPTANOIC-1-13C (Requires Math Correction) HighRes->Use_13C Possible BetaOx Beta-Oxidation Rate (CO2 Release) Flux_Type->BetaOx Pool Total Pool Size Only Flux_Type->Pool Use_13C_Flux USE HEPTANOIC-1-13C (No Kinetic Isotope Effect) BetaOx->Use_13C_Flux Pool->Use_D5

Figure 1: Decision matrix for selecting between Deuterated and 13C-labeled Heptanoic Acid.

Part 3: Metabolic Stability & Kinetic Isotope Effects (KIE)

This is the most critical differentiator for drug development and metabolic studies.

The Kinetic Isotope Effect (KIE)

Enzymes cleave C-H bonds faster than C-D bonds because the heavier Deuterium atom has a lower zero-point energy, making the bond stronger.

  • Primary KIE (

    
    ):  Occurs if the bond breaking happens at the labeled site during the rate-limiting step.
    
  • Heptanoic-d5 Impact: If the deuterium labels are at the

    
     (C2) or 
    
    
    
    (C3) positions,
    
    
    -oxidation will be significantly slowed. If the label is terminal (C7),
    
    
    -oxidation is blocked.
  • Heptanoic-1-13C Impact: Carbon-13 has a negligible KIE (

    
    ). It behaves biologically identical to the natural substrate.
    
Pathway Tracing: Beta-Oxidation

Heptanoic acid is an odd-chain fatty acid.[4] Its oxidation produces Acetyl-CoA (C2) and Propionyl-CoA (C3).

  • Using Heptanoic-1-13C: The label is at C1. In the first cycle of

    
    -oxidation, the C1-C2 fragment is cleaved to form [1-13C]Acetyl-CoA . This enters the TCA cycle, and the label is eventually released as 
    
    
    
    (detectable in breath) or incorporated into Glutamate/Glutamine.
  • Using Heptanoic-d5: The label is typically terminal. It remains on the Propionyl-CoA fragment after multiple cycles. It is not released as CO2 early on.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantitation of Heptanoic Acid in Plasma

Objective: Absolute quantitation using Heptanoic-d5 as Internal Standard.

Reagents:

  • Analyte: Plasma sample.

  • Internal Standard (IS): Heptanoic-d5 acid (10 µM in Methanol).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

Workflow:

  • Protein Precipitation: Add 20 µL Plasma + 5 µL Heptanoic-d5 IS + 200 µL cold Acetonitrile.

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 10,000g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL supernatant to glass vial (avoid plastic to prevent leaching).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 2.1 x 50mm.

    • Gradient: 10% B to 90% B over 5 mins.

    • Detection (MRM Mode - Negative Ion):

      • Heptanoic Acid:

        
         129.1 
        
        
        
        85.1 (Loss of
        
        
        )
      • Heptanoic-d5:

        
         134.1 
        
        
        
        90.1 (Loss of
        
        
        )
  • Data Processing: Calculate Area Ratio (Analyte/IS). The d5 standard corrects for ionization suppression.

Protocol B: Mitochondrial Beta-Oxidation Flux Assay

Objective: Measure oxidation rate using Heptanoic-1-13C.

Workflow:

  • Cell Culture: Seed fibroblasts or cardiomyocytes in 6-well plates.

  • Starvation: Incubate in substrate-limited medium for 1 hour.

  • Pulse: Add medium containing 100 µM Heptanoic-1-13C acid (conjugated to BSA).

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Trapping:

    • Acidify medium (add 200 µL 1M Perchloric Acid) to drive bicarbonate to

      
      .
      
    • Immediately cap the well with a filter paper soaked in Hyamine Hydroxide (traps

      
      ) suspended above the media.
      
  • Analysis:

    • Transfer filter paper to scintillation fluid (if using radioactive 14C - Note: 13C requires MS analysis of the headspace or media metabolites).

    • For 13C (Non-radioactive): Analyze the cell lysate via LC-MS for downstream metabolites ([13C]Acetyl-CoA or [13C]Glutamate).

    • Pathway Logic: High levels of [13C]Glutamate indicate active flux of Heptanoic acid into the TCA cycle.

Part 5: Diagrammatic Pathway Analysis

The following diagram details the metabolic fate of Heptanoic-1-13C versus Heptanoic-d5 during Beta-Oxidation.

BetaOxidation Substrate13C Heptanoic-1-13C (C*CCCCCC) MitoEntry Mitochondrial Entry (CPT1/CPT2) Substrate13C->MitoEntry SubstrateD5 Heptanoic-d5 (CCCCCC-d5) SubstrateD5->MitoEntry BetaOxStep Beta-Oxidation (Cycles 1 & 2) MitoEntry->BetaOxStep Product13C [1-13C]Acetyl-CoA (Enters TCA) BetaOxStep->Product13C From 13C Parent ProductD5 Acetyl-CoA (Unlabeled) BetaOxStep->ProductD5 From d5 Parent Remnant13C Pentanoyl-CoA (Unlabeled) BetaOxStep->Remnant13C From 13C Parent RemnantD5 Pentanoyl-d5-CoA (Labeled) BetaOxStep->RemnantD5 From d5 Parent CO2 13-CO2 Release (Breath Test Signal) Product13C->CO2 TCA Cycle

Figure 2: Metabolic fate of the two isotopes. Note that 1-13C generates a labeled TCA substrate immediately, whereas d5 retains the label on the shortening fatty acid chain.

References

  • Resolve Mass Laboratories. (n.d.). Heptanoic-d13-acid | CAS 130348-93-5.[2] Retrieved from [Link]

  • Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Retrieved from [Link]

  • American Heart Association. (2020). Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Heptanoic Acid | C7H14O2 | CID 8094.[6] PubChem Compound Summary. Retrieved from [Link]

Sources

Unveiling Metabolic Dynamics: A Technical Guide to the Application of Deuterated Medium-Chain Fatty Acids in Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Dynamic Measurement in Lipidomics

In the landscape of modern biomedical research and drug development, the field of lipidomics has moved beyond static snapshots of the lipidome. Understanding the intricate dynamics of lipid metabolism—the rates of synthesis, transport, and catabolism—is paramount to unraveling the complexities of metabolic diseases, neurological disorders, and the mechanism of action of novel therapeutics. Lipids are not merely structural components or energy stores; they are critical signaling molecules whose fluxes dictate cellular fate and function.[1]

Medium-chain fatty acids (MCFAs), with their unique metabolic properties, present a compelling tool for probing these dynamic processes.[2] Unlike their long-chain counterparts, MCFAs are rapidly absorbed and metabolized, providing a distinct window into cellular energy and biosynthetic pathways.[3] When coupled with stable isotope labeling, specifically using deuterium, MCFAs become powerful tracers to quantitatively map their metabolic fate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of deuterated medium-chain fatty acids in cutting-edge lipidomics.

Foundational Principles: Why Deuterated MCFAs are Superior Tracers

The use of stable isotopes to trace metabolic pathways has a long history, dating back to the 1930s.[4] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, offers several advantages for in vivo and in vitro metabolic studies. When incorporated into MCFAs, it creates a tracer that is chemically almost identical to the endogenous molecule but distinguishable by its mass.

Causality in Tracer Selection:

  • Unique Metabolic Routing of MCFAs: MCFAs (6-12 carbons) are rapidly absorbed and transported directly to the liver via the portal vein.[2] They can enter mitochondria for β-oxidation independently of the carnitine shuttle, which is obligatory for long-chain fatty acids.[2] This rapid and distinct metabolic entry point makes them excellent probes for mitochondrial function and energy metabolism.

  • The Advantages of Deuterium Labeling:

    • Safety: Deuterium is non-radioactive, making it safe for human studies and eliminating the need for specialized handling and disposal protocols.[4]

    • Minimal Isotope Effect: While a kinetic isotope effect exists, for many metabolic processes, the substitution of hydrogen with deuterium has a minimal impact on the biochemical reactions, ensuring the tracer faithfully mimics the behavior of the endogenous compound.

    • Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), which results in a low background signal and allows for sensitive detection of the labeled molecules.

  • Distinguishing from ¹³C-Labeling: While ¹³C is also a widely used stable isotope, deuterium labeling offers a complementary approach. High-resolution mass spectrometry is often required to distinguish between deuterated and ¹³C-containing isotopologues.[5]

Experimental Design and Methodologies: A Validating System

A robust experimental design is the cornerstone of any successful lipidomics study using deuterated MCFAs. This section outlines the critical steps, from tracer selection to data acquisition, with an emphasis on the rationale behind each choice.

Sourcing and Preparation of Deuterated MCFAs

The quality and isotopic enrichment of the deuterated MCFA are critical for accurate results. Several commercial suppliers offer a range of deuterated fatty acids, including deuterated caprylic acid (C8) and capric acid (C10).

Table 1: Commercial Suppliers of Deuterated Fatty Acids

SupplierExample Deuterated Fatty Acids Offered
Cambridge Isotope Laboratories, Inc.Octanoic acid (D15, 98%), Decanoic acid (D19, 98%)[6]
Avanti Polar LipidsArachidonic acid-d11, Oleic acid-d9[7]

Expert Insight: For in vitro studies, deuterated MCFAs are typically dissolved in a suitable solvent like ethanol or methanol before being complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their delivery to cells in culture media.

In Vitro Labeling Protocol: A Step-by-Step Guide

This protocol provides a general framework for labeling cultured cells with deuterated MCFAs. Optimization will be required for specific cell types and experimental goals.

Step 1: Cell Culture Preparation

  • Culture cells to the desired confluency in standard growth medium.

  • Rationale: Ensure cells are in a consistent metabolic state before introducing the tracer.

Step 2: Preparation of Labeling Medium

  • Prepare the labeling medium by supplementing basal medium with fatty acid-free BSA and the deuterated MCFA-BSA complex. A typical concentration for the deuterated MCFA is in the low micromolar range.

  • Rationale: The BSA complex enhances the solubility and bioavailability of the fatty acid to the cells.

Step 3: Labeling

  • Remove the standard growth medium and replace it with the prepared labeling medium.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Rationale: The time course allows for the measurement of the rate of incorporation of the deuterated MCFA into various lipid pools.

Step 4: Cell Harvesting and Quenching of Metabolism

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium.

  • Immediately quench metabolic activity by adding a cold solvent, such as methanol or by flash-freezing the cell pellet in liquid nitrogen.

  • Rationale: Rapid quenching is crucial to prevent enzymatic activity that could alter the lipid profile post-harvesting.

In Vivo Labeling Protocol: Considerations for Animal Studies

For in vivo studies, deuterated MCFAs can be administered orally or via infusion.

Step 1: Acclimatization and Fasting

  • Acclimatize animals to the experimental conditions.

  • A period of fasting (e.g., 4-6 hours) is often employed to ensure a consistent metabolic baseline.[8]

Step 2: Tracer Administration

  • Administer the deuterated MCFA, often as a deuterated medium-chain triglyceride (MCT), via oral gavage or intravenous infusion.

  • Rationale: Oral administration mimics dietary intake, while infusion allows for precise control of the tracer delivery rate.

Step 3: Sample Collection

  • Collect blood and tissues at specified time points post-administration.

  • Rationale: Time-course collection is essential for kinetic analysis of MCFA metabolism and distribution.

Step 4: Sample Processing

  • Process blood to plasma or serum.

  • Flash-freeze tissues in liquid nitrogen immediately upon collection to halt metabolic activity.

  • Store all samples at -80°C until lipid extraction.

Lipid Extraction: A Critical Step for Accurate Analysis

The choice of lipid extraction method is critical to ensure the quantitative recovery of a broad range of lipid species. A modified Bligh and Dyer or Folch method is commonly used.

Step-by-Step Lipid Extraction Protocol (Modified Bligh and Dyer):

  • Homogenize the cell pellet or tissue sample in a glass tube.

  • Add a mixture of chloroform and methanol (typically a 1:2 v/v ratio).

  • Vortex thoroughly to ensure complete mixing.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis.

Self-Validating System: The inclusion of an internal standard, a lipid species not naturally present in the sample or a deuterated lipid standard not being traced, during the initial homogenization step is crucial for monitoring and correcting for lipid loss during extraction.

Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxyl group of fatty acids needs to be derivatized to increase their volatility. This is commonly achieved by converting them to fatty acid methyl esters (FAMEs).[9]

Protocol for FAMEs Derivatization: [9]

  • To the dried lipid extract, add a derivatizing agent such as boron trichloride in methanol (BCl₃-methanol).

  • Heat the mixture at 60°C for 5-10 minutes.

  • After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

  • The hexane layer containing the FAMEs is then collected for GC-MS analysis.

Mass Spectrometry and Data Analysis: Deciphering the Metabolic Fate

Mass spectrometry is the core analytical technique for detecting and quantifying deuterated lipids. Both liquid chromatography-mass spectrometry (LC-MS) and GC-MS can be employed.

Mass Spectrometry Analysis
  • GC-MS: Ideal for the analysis of total fatty acid composition after derivatization to FAMEs. It provides excellent separation of different fatty acid species.

  • LC-MS: Enables the analysis of intact lipids, providing information on how the deuterated MCFA has been incorporated into complex lipids like triglycerides and phospholipids. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are highly recommended to resolve the isotopic fine structure.[5]

Data Analysis: From Raw Data to Metabolic Flux

The primary goal of the data analysis is to determine the isotopic enrichment in different lipid pools, which reflects the metabolic fate of the deuterated MCFA.

Calculating Isotopic Enrichment:

Isotopic enrichment is calculated as the fraction of the labeled lipid relative to the total pool of that lipid. This is determined by analyzing the mass isotopomer distribution in the mass spectrum.

Formula for Isotopic Enrichment: Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100

Metabolic Flux Analysis (MFA):

MFA is a powerful technique that uses the isotopic labeling data to calculate the rates (fluxes) of metabolic pathways.[10] This involves the use of mathematical models that describe the metabolic network.[11] By fitting the experimental labeling data to the model, the fluxes through different reactions can be estimated.

Workflow for Deuterated MCFA Tracing and Analysis

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase Tracer Admin Deuterated MCFA Administration (In Vitro or In Vivo) Sample Collect Time-Course Sample Collection Tracer Admin->Sample Collect Lipid Extract Lipid Extraction Sample Collect->Lipid Extract MS Analysis LC-MS or GC-MS Analysis Lipid Extract->MS Analysis Data Proc Mass Isotopomer Distribution Analysis MS Analysis->Data Proc Flux Calc Calculation of Isotopic Enrichment & Metabolic Flux Data Proc->Flux Calc Bio Interp Biological Interpretation Flux Calc->Bio Interp

Caption: Workflow for tracing lipid metabolism with deuterated MCFAs.

Applications in Drug Discovery and Development

The use of deuterated MCFAs extends beyond basic metabolic research into the realm of pharmaceutical development.

Elucidating Drug Mechanism of Action

Many drugs targeting metabolic pathways can alter lipid metabolism. By using deuterated MCFAs, researchers can precisely quantify how a drug affects specific metabolic fluxes. For instance, a drug that inhibits fatty acid oxidation would be expected to decrease the appearance of deuterated acetyl-CoA and its downstream metabolites.

Hypothetical Drug Effect on MCFA Metabolism

G dMCFA Deuterated MCFA dAcylCoA Deuterated Acyl-CoA dMCFA->dAcylCoA dAcetylCoA Deuterated Acetyl-CoA dAcylCoA->dAcetylCoA β-oxidation ComplexLipids Complex Lipids (Triglycerides, etc.) dAcylCoA->ComplexLipids Esterification TCA TCA Cycle dAcetylCoA->TCA Drug Drug X Drug->dAcylCoA Inhibition

Caption: A drug inhibiting β-oxidation would reduce deuterated acetyl-CoA.

Assessing Off-Target Effects and Toxicity

Deuterated MCFA tracing can be employed in toxicology studies to determine if a drug candidate has unintended effects on lipid metabolism, which could lead to lipotoxicity.[12] For example, an accumulation of deuterated triglycerides in a non-adipose tissue like the liver could indicate a potential for steatosis.

Improving Drug Pharmacokinetics

The principle of deuteration can also be applied to the drug molecule itself. Replacing hydrogen atoms at sites of metabolic vulnerability with deuterium can slow down the rate of drug metabolism, leading to improved pharmacokinetic properties such as a longer half-life.[13][14]

Table 2: Quantitative Impact of Deuteration on Drug Metabolism

DrugDeuteration SiteEffect on MetabolismReference
DeutetrabenazineMethoxy groupsReduced rate of O-demethylation[13]
DeucravacitinibN/ADecreased formation of non-selective metabolites[13]

Future Perspectives and Conclusion

The application of deuterated medium-chain fatty acids in lipidomics is a rapidly evolving field. Advances in high-resolution mass spectrometry and computational modeling will continue to enhance the precision and scope of metabolic flux analysis.[4] The integration of this technique with other "omics" platforms will provide a more holistic understanding of cellular metabolism in health and disease.

This guide has provided a technical framework for the utilization of deuterated MCFAs as powerful tools for dynamic lipidomics research. By adhering to rigorous experimental design, employing validated methodologies, and leveraging advanced analytical techniques, researchers can gain unprecedented insights into the intricate world of lipid metabolism, ultimately accelerating the pace of discovery and therapeutic innovation.

References

  • Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed. (1983, January 1). PubMed. Retrieved February 7, 2026, from [Link]

  • Metabolomics and lipidomics strategies in modern drug discovery and development - PMC. (2023, July 18). NCBI. Retrieved February 7, 2026, from [Link]

  • Methodologies and analysis of metabolic flux in mammalian systems - DukeSpace. (n.d.). DukeSpace. Retrieved February 7, 2026, from [Link]

  • Deuterium Metabolic Imaging – Back to the Future - PMC. (2019, August 1). NCBI. Retrieved February 7, 2026, from [Link]

  • Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - Frontiers. (2020, July 22). Frontiers. Retrieved February 7, 2026, from [Link]

  • Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - NIH. (2023, July 21). NCBI. Retrieved February 7, 2026, from [Link]

  • Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC. (2024, December 15). NCBI. Retrieved February 7, 2026, from [Link]

  • Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed. (2020, September 4). PubMed. Retrieved February 7, 2026, from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (2018, November 16). NCBI. Retrieved February 7, 2026, from [Link]

  • Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer | Request PDF - ResearchGate. (2020, September 1). ResearchGate. Retrieved February 7, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved February 7, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (2022, September 5). NCBI. Retrieved February 7, 2026, from [Link]

  • Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry | Journal of Proteome Research - ACS Publications. (2023, February 24). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. (2018, March 1). The American Journal of Clinical Nutrition. Retrieved February 7, 2026, from [Link]

  • (PDF) Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - ResearchGate. (2024, December 2). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). NCBI. Retrieved February 7, 2026, from [Link]

  • Synthesis of novel deuterated lipids and surfactants. (2019, September 9). European Spallation Source. Retrieved February 7, 2026, from [Link]

  • DEUTERATED SHORT CHAINED FATTY ACIDS, A NEW CLASS OF ENVIRONMENTALLY COMPATIBLE RESERVOIR TRACERS - OSTI.GOV. (2000, January 1). OSTI.GOV. Retrieved February 7, 2026, from [Link]

  • Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed. (2022, October 29). PubMed. Retrieved February 7, 2026, from [Link]

  • Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed. (2024, December 15). PubMed. Retrieved February 7, 2026, from [Link]

  • Metabolic Effects of Medium-Chain Triglycerides - Metagenics Institute. (n.d.). Metagenics Institute. Retrieved February 7, 2026, from [Link]

  • Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. (2018, November 2). MDPI. Retrieved February 7, 2026, from [Link]

  • Capric Acid Market Growth Analysis - Size and Forecast 2025-2029 | Technavio. (n.d.). Technavio. Retrieved February 7, 2026, from [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (n.d.). Almac Group. Retrieved February 7, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved February 7, 2026, from [Link]

  • The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting - PubMed. (2017, September 18). PubMed. Retrieved February 7, 2026, from [Link]

  • On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract - PMC. (2024, October 3). NCBI. Retrieved February 7, 2026, from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PubMed. (2023, June 5). PubMed. Retrieved February 7, 2026, from [Link]

  • On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry | Journal of Chromatographic Science | Oxford Academic. (1987, June 1). Oxford Academic. Retrieved February 7, 2026, from [Link]

  • Stable Isotopes for Lipidomics | Eurisotop. (n.d.). Eurisotop. Retrieved February 7, 2026, from [Link]

  • Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - MedUni Wien ePub. (2024, December 15). MedUni Wien ePub. Retrieved February 7, 2026, from [Link]

  • R&D Innovation Fuels Caprylic/Capric Triglyceride Market - Chemtradeasia. (2025, September 9). Chemtradeasia. Retrieved February 7, 2026, from [Link]

  • Sample preparation GC-MS - SCION Instruments. (n.d.). SCION Instruments. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Protocol for using Heptanoic-d5 acid as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of Medium-Chain Fatty Acids using Heptanoic-d5 Acid

Abstract

This protocol details the validated methodology for utilizing Heptanoic-d5 acid (Valeric acid-d5 homolog) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of short- and medium-chain fatty acids (SCFAs/MCFAs) and Valproic Acid (VPA) in biological matrices. Unlike non-labeled analog standards, Heptanoic-d5 provides superior correction for ionization suppression in LC-MS/MS and extraction variability in GC-MS, specifically targeting the C6–C9 fatty acid window.

Introduction & Scientific Rationale

The Role of Heptanoic-d5 Acid

Heptanoic acid (C7:0) is an "odd-chain" fatty acid that occurs at low endogenous concentrations in human plasma and tissue compared to even-chain analogs. While historically used as a non-labeled internal standard, the presence of endogenous C7 in metabolic disorders (e.g., fatty acid oxidation defects) renders non-labeled C7 insufficient.

Heptanoic-d5 acid (typically labeled at the terminal methyl and methylene positions, e.g., 7,7,7,6,6-d5) serves two critical functions:

  • Metabolomics: It acts as a surrogate SIL-IS for medium-chain fatty acids where specific isotopologues are unavailable or cost-prohibitive.

  • Pharmacokinetics: It is the preferred structural analog IS for Valproic Acid (VPA) quantification when VPA-d6 is unavailable, due to its near-identical extraction coefficient (

    
    ) and retention behavior.
    
Chemical Specifications
  • Compound Name: Heptanoic-d5 Acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~135.21 g/mol (vs. 130.18 native)

  • Isotopic Purity:

    
     Deuterium
    
  • Solubility: Methanol, Acetonitrile, Ethyl Acetate.

Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Workflow Start Sample Source (Plasma, Feces, Culture Media) Spike Spike Internal Standard (Heptanoic-d5 Acid) Start->Spike Extract Protein Precipitation / LLE (Acetonitrile or Ethyl Acetate) Spike->Extract Decision Select Analytical Platform Extract->Decision GC_Prep Derivatization (GC) MTBSTFA or Methyl Chloroformate Decision->GC_Prep Volatile SCFAs (C2-C6) LC_Prep Derivatization (LC) 3-Nitrophenylhydrazine (3-NPH) Decision->LC_Prep High Sensitivity / MCFAs (C6-C12) GC_Run GC-MS Analysis (EI Source, SIM Mode) GC_Prep->GC_Run Data Quantification (Ratio: Analyte Area / Heptanoic-d5 Area) GC_Run->Data LC_Run LC-MS/MS Analysis (ESI-, MRM Mode) LC_Prep->LC_Run LC_Run->Data

Caption: Decision matrix for Heptanoic-d5 acid workflows. GC-MS is preferred for high-volatility SCFAs; LC-MS/MS with 3-NPH derivatization offers superior sensitivity for MCFAs.

Protocol A: LC-MS/MS with 3-NPH Derivatization (High Sensitivity)

This method is recommended for trace-level quantification in plasma (pM–nM range). Native fatty acids ionize poorly in ESI; derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a nitrogenous moiety that significantly enhances ionization efficiency.

Reagents
  • IS Working Solution: 10 µM Heptanoic-d5 acid in 50% Methanol.

  • Derivatization Reagent: 200 mM 3-NPH in 50% Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

Step-by-Step Procedure
  • Extraction: Aliquot 50 µL plasma. Add 10 µL IS Working Solution .

  • Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 12,000 x g for 10 min.

  • Derivatization: Transfer 50 µL supernatant to a fresh vial.

    • Add 25 µL Derivatization Reagent .

    • Add 25 µL Catalyst .

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quench: Add 400 µL 0.1% Formic Acid in water to stop the reaction.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 15% B to 95% B over 10 minutes.

MRM Transitions (Calculated)

The 3-NPH derivative adds ~135 Da to the mass.

CompoundNative MWDerivative Precursor (Q1)Product Ion (Q3)Collision Energy (eV)
Heptanoic Acid 130.2265.2 [M-H]⁻137.1 (3-NPH frag)22
Heptanoic-d5 Acid (IS) 135.2 270.2 [M-H]⁻ 137.1 (3-NPH frag) 22
Valproic Acid144.2279.2 [M-H]⁻137.124

Protocol B: GC-MS with MTBSTFA Derivatization (Robust)

This method is the "Gold Standard" for volatile fatty acids, preventing peak tailing and ghosting common with free acids.

Reagents
  • IS Spiking Solution: 100 µM Heptanoic-d5 in Methyl tert-butyl ether (MTBE).

  • Derivatization Agent: MTBSTFA + 1% TBDMSCl (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

Step-by-Step Procedure
  • Sample Prep: Acidify 100 µL sample (pH < 2) with HCl.

  • Spike: Add 10 µL IS Spiking Solution .

  • Extraction: Add 500 µL MTBE. Vortex 2 min. Centrifuge.

  • Transfer: Transfer upper organic layer to a GC vial.

  • Derivatization: Add 50 µL MTBSTFA. Heat at 60°C for 45 minutes.

  • Analysis: Inject 1 µL (Split 1:10) into GC-MS.[1][2][3]

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (1 min hold)

    
     10°C/min 
    
    
    
    300°C.
  • Ions (SIM Mode):

    • TBDMS derivatives fragment by losing the tert-butyl group [M-57].

    • Heptanoic-d5-TBDMS: Target Ion m/z 205 (Calculated: 135 (acid) + 114 (silyl) - 1 (H) - 57 (t-butyl) + 5 (d5) = ~196... Correction below).

Correction on Mass Calculation for TBDMS:

  • Heptanoic Acid (130) + TBDMS (114) = 244. [M-57] = 187 .

  • Heptanoic-d5 (135) + TBDMS (114) = 249. [M-57] = 192 .

  • Target Ion for IS: m/z 192 .

Data Analysis & Validation

Linearity & Calibration

Construct a calibration curve by plotting the Area Ratio (


) against the Concentration Ratio  (

).
  • Acceptance Criteria:

    
    .
    
  • Weighting:

    
     weighting is recommended for large dynamic ranges (e.g., plasma metabolomics).
    
Quality Control (QC)
ParameterAcceptance Criteria
IS Response Stability CV < 15% across the entire batch.
Retention Time Shift ± 0.05 min deviation from standard.
Blank Interference Analyte peak area in blank < 20% of LLOQ.

Troubleshooting & Expert Tips

  • Deuterium Exchange: Ensure your Heptanoic-d5 is labeled on the alkyl chain (e.g., 7,7,7,6,6-d5), NOT on the carboxyl group (-COOH). The acidic proton exchanges rapidly with water, rendering carboxyl-labeled standards useless in aqueous extraction.

  • Cross-Talk: If analyzing high concentrations of native Heptanoic acid, monitor the d5 channel for "cross-talk" (M+5 isotope of native). Although rare for C7 (1.1% natural C13 abundance), extremely high native signals can bleed into the IS channel.

  • VPA Interference: If measuring Valproic Acid, ensure chromatographic separation between VPA and Heptanoic acid. While they have different masses, they are isomers/analogs and can co-elute if gradients are too shallow.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short/medium chain fatty acids." Analytica Chimica Acta. Link

  • Liebisch, G., et al. (2019). "Quantification of Faecal Short Chain Fatty Acids by LC-MS/MS." Lipid Maps / Biochimica et Biophysica Acta. Link

  • Agilent Technologies. (2017). "Analysis of Short Chain Fatty Acids in Stool Samples using GC-MS." Application Note 5991-8556EN. Link

  • Sigma-Aldrich. "Derivatization Reagents for GC: MTBSTFA Protocol."[4] Technical Bulletin. Link

  • Kushnir, M.M., et al. (2020). "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry." Clinical Chemistry. (Contextualizing d5-analog usage). Link

Sources

High-Sensitivity LC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids using Heptanoic-d5 Acid Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Short-Chain (SCFA) and Medium-Chain Fatty Acids (MCFA) in biological matrices (plasma, feces, culture media) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Core Challenge: Native fatty acids exhibit poor ionization efficiency in electrospray ionization (ESI) and suffer from chromatographic peak tailing. Furthermore, volatile SCFAs are easily lost during sample concentration. The Solution: We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization to introduce a highly ionizable moiety, significantly enhancing sensitivity (up to 100-fold). The Calibrant: Heptanoic-d5 acid is employed as a strategic Internal Standard (IS). As a deuterated odd-chain fatty acid (C7), it is absent in biological systems and possesses hydrophobicity intermediate to SCFAs and LCFAs, providing an ideal normalization factor for extraction efficiency and matrix effects across the fatty acid spectrum.

Experimental Logic & Mechanism

Why 3-NPH Derivatization?

Fatty acids are weak acids. In negative ESI, they struggle to retain charge and often co-elute with high background noise. 3-NPH derivatization converts the carboxylic acid group into a stable 3-nitrophenylhydrazide .[1]

  • Benefit 1: The nitrophenyl group provides a resonance-stabilized structure that ionizes exceptionally well in negative mode (ESI-).

  • Benefit 2: The derivatization adds hydrophobicity, allowing polar SCFAs (like Acetate C2) to be retained and separated on standard C18 Reverse Phase columns, eliminating the need for specialized ion-exchange columns.

Reaction Mechanism

The reaction is catalyzed by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Pyridine . EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the nucleophilic hydrazine group of 3-NPH.

ReactionMechanism FA Fatty Acid (R-COOH) Inter O-Acylisourea Intermediate FA->Inter Activation EDC Activator (EDC + Pyridine) EDC->Inter Prod 3-NPH-Fatty Acid Hydrazide Inter->Prod Nucleophilic Attack NPH Reagent (3-NPH) NPH->Prod

Figure 1: 3-NPH Derivatization Mechanism. The carboxylic acid is activated by EDC and coupled to 3-NPH to form a stable hydrazide.[2]

Materials & Reagents

ComponentSpecificationRole
Internal Standard Heptanoic-d5 Acid (≥98% D)Normalization
Derivatizing Agent 3-Nitrophenylhydrazine (3-NPH) HClLabeling Reagent
Catalyst EDC HClCoupling Agent
Base Pyridine (anhydrous)Reaction Catalyst
Solvent A Water + 0.1% Formic AcidMobile Phase
Solvent B Acetonitrile + 0.1% Formic AcidMobile Phase
Quenching Agent 0.5% Formic Acid in WaterStop Reaction

Sample Preparation Protocol

This protocol is optimized for 50 µL of plasma or fecal homogenate.

Step 1: Internal Standard Addition
  • Prepare a Working IS Solution of Heptanoic-d5 acid at 10 µM in 50% Methanol.

  • Add 10 µL of Working IS Solution to 50 µL of sample in a 1.5 mL Eppendorf tube.

  • Rationale: Adding IS before extraction corrects for recovery losses during protein precipitation.

Step 2: Extraction
  • Add 200 µL of cold Acetonitrile/Methanol (75:25 v/v).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a fresh vial.

Step 3: Derivatization (The Critical Step)
  • Reagent A (EDC): 120 mM EDC in 6% Pyridine (solvent: 50% Methanol). Prepare fresh.

  • Reagent B (3-NPH): 200 mM 3-NPH in 50% Methanol.

  • Add 25 µL of Reagent A and 25 µL of Reagent B to the supernatant.

  • Vortex and incubate at 40°C for 30 minutes .

  • Note: The mild heat ensures complete derivatization of sterically hindered fatty acids without degrading the unstable EDC.

Step 4: Quenching & Dilution
  • Add 400 µL of 0.5% Formic Acid (aqueous) to quench the reaction.

  • Rationale: Acidification stabilizes the hydrazide and matches the initial mobile phase conditions.

  • Transfer to LC vial for injection.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) %B (ACN) Event
0.00 15 Initial Hold (Retain C2-C3)
1.50 15 Isocratic
8.00 55 Elute MCFAs (C6-C12)
10.00 95 Wash LCFAs
12.00 95 Hold

| 12.10 | 15 | Re-equilibration |

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: ESI Negative Mode (ESI-).

  • Capillary Voltage: -3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Heptanoic-d5 & Targets)

The 3-NPH derivative adds a mass of +135.1 Da (Mass of 3-NPH [153] - H2O [18]). The characteristic fragment for 3-NPH derivatives in negative mode is m/z 152.1 (the nitrophenylhydrazine anion).

AnalyteFormula (Free Acid)Free Acid MWDerivatized Precursor [M-H]-Product Ion (Quant)Collision Energy (V)
Heptanoic-d5 (IS) C7H9D5O2135.2269.2 152.1 22
Acetic Acid (C2)C2H4O260.05195.1152.118
Propionic Acid (C3)C3H6O274.08209.1152.120
Butyric Acid (C4)C4H8O288.11223.1152.120
Heptanoic Acid (C7)C7H14O2130.18264.2152.122

Note: For maximum specificity, "Qualifier" ions corresponding to the specific fatty acid chain loss can be optimized, but the m/z 152.1 fragment provides the highest sensitivity.

Analytical Workflow Visualization

Workflow cluster_0 Sample Pre-Treatment cluster_1 Chemical Derivatization cluster_2 Quantification Sample Biological Sample (50 µL) IS_Add Add IS: Heptanoic-d5 Sample->IS_Add Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract Supernatant Collect Supernatant Extract->Supernatant React Add EDC + 3-NPH (40°C, 30 min) Supernatant->React Quench Quench with 0.5% Formic Acid React->Quench LCMS LC-MS/MS Analysis (ESI- MRM) Quench->LCMS Data Ratio Calculation: Analyte Area / Heptanoic-d5 Area LCMS->Data

Figure 2: End-to-End Analytical Workflow. Ensuring IS addition occurs prior to extraction is critical for validity.

Validation & Troubleshooting

Linearity and Quantification
  • Construct a calibration curve using the Peak Area Ratio (Analyte Area / Heptanoic-d5 Area) vs. Concentration.

  • Heptanoic-d5 is particularly effective for C4-C10 fatty acids due to similar retention times and ionization suppression profiles.

Common Issues
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete DerivatizationEnsure EDC is fresh (hygroscopic). Check pH of reaction (must be slightly acidic to neutral, Pyridine buffers this).
Peak Tailing Column Overload or pH MismatchEnsure the final quenching solution matches the mobile phase (acidic). Reduce injection volume.
High Background Reagent Contamination3-NPH can degrade.[1][3] Prepare solutions daily. Use LC-MS grade solvents.
IS Variability Inconsistent ExtractionVortex thoroughly after adding extraction solvent. Ensure Heptanoic-d5 is added before precipitation.

References

  • Han, J., et al. (2015). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis.

    • Significance: The foundational paper describing the 3-NPH derivatization chemistry and fragmentation p
  • Primec, M., et al. (2020). "LC-MS/MS Method for the Determination of Short-Chain Fatty Acids and Medium-Chain Fatty Acids in Human Serum." Metabolites.[4]

    • Significance: Validates the use of NPH derivatization in complex blood m
  • CDN Isotopes. "Heptanoic-6,6,7,7,7-d5 Acid Product Specification."

    • Significance: Source for the specific deuter
  • Sigma-Aldrich. "3-Nitrophenylhydrazine hydrochloride Product Information."

    • Significance: Reagent specifications for the deriv

Sources

Application Note: Precision Derivatization of Heptanoic-d5 Acid for GC-MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the quantitative analysis of Heptanoic-d5 acid. It prioritizes technical precision, volatility management, and robust quantitation strategies suitable for drug development and metabolic tracing.[1]

Executive Summary & Strategic Rationale

Heptanoic acid (C7:0) and its deuterated isotopolog, Heptanoic-d5 acid , occupy a challenging "Goldilocks" zone in gas chromatography.[1][2] As a medium-chain fatty acid (MCFA), it is too polar for direct GC analysis without tailing, yet its derivatives (methyl esters) are sufficiently volatile that they are frequently lost during standard solvent evaporation steps.[1][2]

For drug development and metabolic flux studies where Heptanoic-d5 is used as an Internal Standard (ISTD) or tracer, quantitative recovery is paramount .[1][2] This guide presents two distinct derivatization strategies, selected based on the matrix and sensitivity requirements:

  • Silylation (MTBSTFA): The recommended method for high-sensitivity quantitation . It produces tert-butyldimethylsilyl (TBDMS) esters which are hydrolytically stable and yield a high-mass diagnostic ion ([M-57]⁺), ideal for Selected Ion Monitoring (SIM).[2]

  • Methylation (BF3-Methanol): The standard method for general lipidomics . While robust, it requires strict control of evaporation temperatures to prevent analyte loss.[1]

Chemical Strategy: The Volatility Challenge

The critical failure point in analyzing C7 fatty acids is evaporative loss .

  • Boiling Point of Methyl Heptanoate: ~172 °C.[1][3]

  • Vapor Pressure: High enough that co-evaporation occurs with solvents like hexane or dichloromethane (DCM) during nitrogen blow-down.[2]

Expert Rule: Never evaporate C7 derivative extracts to dryness. Always use a "keeper" solvent (e.g., isooctane) or inject the extract directly.[1]

Reaction Mechanisms

The following diagram illustrates the two primary pathways:

DerivatizationPathways Hept Heptanoic-d5 Acid (Analyte) MTBSTFA Reagent: MTBSTFA (Silylation) Hept->MTBSTFA + 1% TBDMCS 60°C, 30 min BF3 Reagent: BF3-MeOH (Methylation) Hept->BF3 14% BF3 in MeOH 70°C, 30 min TBDMS Heptanoic-d5 TBDMS Ester [Stable, High Mass Ion] MTBSTFA->TBDMS Yields [M-57]+ FAME Heptanoic-d5 Methyl Ester [Volatile, Standard Library Match] BF3->FAME Yields m/z 74, 87

Figure 1: Chemical pathways for Heptanoic-d5 derivatization.[1][2][4][5] Silylation (top) is preferred for SIM quantitation; Methylation (bottom) is preferred for library matching.[2]

Protocol A: Silylation with MTBSTFA (Recommended)[2]

Objective: Formation of tert-butyldimethylsilyl (TBDMS) esters. Advantages:

  • Superior MS Signal: The fragmentation creates a dominant

    
     ion (loss of tert-butyl group), concentrating the ion current for maximum sensitivity.[2]
    
  • No Evaporation Required: The reaction mixture can be injected directly, eliminating volatility losses.[1]

Reagents
  • MTBSTFA + 1% TBDMCS: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (Sigma/Merck).[2]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Internal Standard: Heptanoic-d5 acid (if used as analyte); Heptanoic acid (if d5 is the ISTD).[2]

Step-by-Step Workflow
  • Sample Preparation:

    • Lyophilize biological samples (plasma, urine) to complete dryness.[1][2] Note: Water quenches the silylation reaction.

  • Reconstitution:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex thoroughly (30 sec).

  • Derivatization:

    • Add 50 µL of MTBSTFA + 1% TBDMCS .

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 60 °C for 30–60 minutes .

  • Post-Reaction:

    • Allow to cool to room temperature.[1]

    • Do NOT evaporate.

    • Transfer to a GC autosampler vial with a glass insert.

    • Inject 1 µL directly into the GC-MS.[6]

Protocol B: Methylation with BF3-Methanol (Traditional)

Objective: Formation of Fatty Acid Methyl Esters (FAMEs). Advantages: Standardized retention times; compatible with large spectral libraries (NIST).[1][2] Critical Warning: Requires solvent extraction.[1] Strictly control evaporation.

Reagents
  • BF3-Methanol: 14% Boron trifluoride in methanol.[1]

  • Extraction Solvent: n-Hexane (HPLC Grade).[2]

  • Neutralization: Saturated NaCl solution.[1]

Step-by-Step Workflow
  • Reaction:

    • Add sample (up to 100 µL aqueous or dried) to a glass reaction vial.

    • Add 500 µL of 14% BF3-Methanol .

    • Cap tightly and heat at 70 °C for 30 minutes .

  • Quenching:

    • Cool to room temperature.[1]

    • Add 500 µL of Saturated NaCl (helps phase separation).[2]

    • Add 500 µL of n-Hexane .

  • Extraction:

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 3 minutes to separate phases.

  • Transfer (The Critical Step):

    • Carefully transfer the top organic layer (Hexane) to a new vial containing a small amount of anhydrous Na2SO4 (to dry the solvent).

    • STOP HERE. Do not blow down with nitrogen.[1]

    • If concentration is too low, add 50 µL of Isooctane (Keeper solvent, BP ~99°C) and gently evaporate under N2 stream, but never below 50 µL volume .

GC-MS Method Parameters

To achieve separation of Heptanoic-d5 from biological interferences, use the following instrument parameters.

Column Selection:

  • Option 1 (Polar): DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm).[2] Best for FAMEs, separates by degree of unsaturation.

  • Option 2 (Non-Polar): DB-5ms (30m x 0.25mm x 0.25µm).[2] Best for TBDMS esters and general screening.[1]

Temperature Program (Optimized for C7):

ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization.
Injection Mode Split (10:1) or SplitlessUse Splitless for trace analysis (<1 µM).[2][7]
Initial Temp 60 °C (Hold 2 min)Focuses the volatile C7 peak.[7]
Ramp 1 10 °C/min to 200 °CSlow ramp for separation of SCFA/MCFA.[1][2]
Ramp 2 30 °C/min to 280 °CBake out heavier lipids.
Transfer Line 280 °CPrevent condensation.[1][7]

MS Acquisition (SIM Mode):

  • For TBDMS Esters (Protocol A):

    • Heptanoic Acid (d0): Target m/z 187

      
      .[2]
      
    • Heptanoic-d5 Acid (d5): Target m/z 192

      
      .[2]
      
    • Note: The

      
       ion is usually the base peak, providing 10-50x better sensitivity than the molecular ion.
      
  • For FAMEs (Protocol B):

    • Heptanoic Acid (d0): Target m/z 74 (McLafferty), 87 , 144 (M+).[1][2]

    • Heptanoic-d5 Acid (d5): Target m/z 74 or 76 (depending on D-position), 149 (M+).[1][2]

    • Note: If the d5 label is at the terminal methyl (7,7,7,6,6-d5), the McLafferty rearrangement (involving C2-C4) often yields m/z 74 (unlabeled).[1][2] You must use the Molecular Ion (149) or a fragment containing the tail (e.g., [M-31]+) for specific detection.[2] This makes FAMEs less sensitive for d5-quantitation than TBDMS. [2]

Quality Control & Validation

To ensure data integrity (E-E-A-T), every batch must include:

  • Method Blank: Reagents only. Checks for Heptanoic acid contamination (common in lab soaps/skin).[2]

  • Linearity Standards: 6-point curve (e.g., 0.1 µM to 100 µM).

    
     should be > 0.99.[1][2]
    
  • Carryover Check: Inject a solvent blank immediately after the highest standard.[1] C7 derivatives are "sticky" and can ghost.[1]

  • Internal Standard Stability: Monitor the absolute area of Heptanoic-d5. A drop >30% indicates derivatization failure or injection port issues.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery of C7 Evaporation loss.[1][7]Do not dry down. Use Protocol A (MTBSTFA) or use a keeper solvent in Protocol B.
Variable Response Moisture in reagents.[1][7]MTBSTFA is water-sensitive.[1][7] Use fresh ampoules and dry solvents.[1]
Tailing Peaks Active sites in liner/column.[1][2][7]Replace inlet liner with deactivated glass wool.[1][7] Trim column.[1]
No d5 Signal Wrong SIM ion selected.Run a SCAN mode (m/z 50-300) of the standard to confirm the base peak for your specific d5 isomer.

References

  • Agilent Technologies. (2020).[1][8] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1627EN.[1] Link

  • Lipid Maps. (2023). Fatty Acid Mass Spectrometry Protocol: Pentafluorobenzyl Esters.[1][6]Link[2]

  • Thermo Fisher Scientific. (2016).[1][2] A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Application Note 10206.[1] Link

  • Bihan, D. G., et al. (2022).[1] Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry.[1] PLOS ONE, 17(4), e0267093.[1][2] Link[2]

  • NIST Chemistry WebBook. Heptanoic acid, methyl ester Mass Spectrum.[1]Link[2]

Sources

Application Note: High-Sensitivity Quantitation of Heptanoic-d5 Acid in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the extraction and quantification of Heptanoic-d5 acid (Valeric acid-d5 is C5; Heptanoic is C7) in human plasma. While medium-chain fatty acids (MCFAs) like heptanoic acid are critical biomarkers for fatty acid oxidation disorders and anaplerotic therapies, their analysis is plagued by high volatility, poor ionization efficiency in ESI, and lack of retention on standard C18 columns.

To overcome these physical limitations, this protocol utilizes a 3-Nitrophenylhydrazine (3-NPH) derivatization strategy.[1][2][3][4][5][6] This transforms the volatile fatty acid into a stable, hydrophobic hydrazide, significantly enhancing retention and increasing MS sensitivity by 10-100 fold compared to direct analysis.

Introduction & Scientific Rationale

The Challenge of Heptanoic Acid

Heptanoic acid (C7:0) occupies a difficult analytical niche. It is too volatile for standard evaporation steps used in lipidomics, yet not volatile enough for headspace GC without derivatization. In LC-MS, the carboxyl group offers poor ionization in negative mode ([M-H]⁻), and the short alkyl chain leads to co-elution with matrix interferences near the solvent front.

The Solution: 3-NPH Derivatization

We employ 3-Nitrophenylhydrazine (3-NPH) catalyzed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[7]

  • Mechanism: The EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH.

  • Benefit 1 (Sensitivity): The resulting hydrazide contains a nitro-aromatic ring, which is highly electronegative, providing a specific and intense signal in Negative ESI mode.

  • Benefit 2 (Retention): The derivative is significantly more hydrophobic, shifting retention away from the ion-suppression zone (void volume) to a stable region on a C18 column.

  • Benefit 3 (Stability): Unlike volatile free acids, the derivatives are stable in solution, allowing for reliable autosampler handling.

Reagents and Standards

ReagentGrade/SpecificationFunction
Heptanoic-d5 Acid >98% Isotopic PurityInternal Standard (IS)
Heptanoic Acid Analytical StandardCalibrator
3-Nitrophenylhydrazine (3-NPH) HCl salt, 97%Derivatizing Agent
EDC HCl salt, High PurityCatalyst/Activator
Pyridine AnhydrousBase Catalyst
Methanol/Acetonitrile LC-MS GradeSolvents
Formic Acid LC-MS GradeMobile Phase Additive

Experimental Protocol

Stock Solution Preparation
  • IS Stock: Dissolve Heptanoic-d5 acid in methanol to 1 mg/mL.

  • Working IS: Dilute IS Stock to 1 µg/mL in 50% Methanol.

  • Derivatization Reagent A: 200 mM 3-NPH in 50% Methanol (Freshly prepared).

  • Derivatization Reagent B: 120 mM EDC + 6% Pyridine in 50% Methanol (Freshly prepared).

Sample Preparation Workflow

Note: Do NOT use evaporation (SpeedVac/Nitrogen blowdown) prior to derivatization, as Heptanoic acid will be lost.

Step 1: Protein Precipitation

  • Aliquot 50 µL of Plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Working IS (Heptanoic-d5).

  • Add 200 µL of ice-cold Methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a fresh HPLC vial or PCR tube.

Step 2: Derivatization Reaction

  • To the 50 µL supernatant, add 25 µL of Reagent A (3-NPH).

  • Add 25 µL of Reagent B (EDC/Pyridine).

  • Cap and vortex.

  • Incubate at 40°C for 30 minutes . (Heating accelerates the reaction and ensures completion).

Step 3: Quenching & Dilution

  • Quench the reaction by adding 400 µL of 10% Acetonitrile in Water .

    • Why? This dilutes the high concentration of reagents to prevent column fouling and matches the initial mobile phase conditions.

  • Vortex and centrifuge briefly (2 min @ 2000 x g) to remove any potential precipitate.

  • Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[5][8][9]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Reasoning: HSS T3 is designed to retain polar compounds, ensuring the derivative separates well from excess reagents.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

Gradient Profile:

Time (min) % Mobile Phase A (0.1% Formic in Water) % Mobile Phase B (Acetonitrile)
0.00 90 10
1.00 90 10
6.00 5 95
7.50 5 95
7.60 90 10

| 10.00 | 90 | 10 |

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI)[8][9]

  • Polarity: Negative Mode (-)

    • Note: While some amine derivatives use Positive mode, 3-NPH derivatives are exceptionally sensitive in Negative mode due to the nitro group.

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

MRM Transitions: The derivatization adds a mass of 135.1 Da (3-NPH [153] - H2O [18]).

  • Heptanoic Acid MW (130.1) → Derivative MW (265.2) → [M-H]⁻ 264.2

  • Heptanoic-d5 Acid MW (135.[10]1) → Derivative MW (270.2) → [M-H]⁻ 269.2

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
Heptanoic Acid-3NPH 264.2137.12550
Heptanoic-d5 Acid-3NPH 269.2137.12550

Note: The product ion 137.1 corresponds to the 3-NPH moiety, which is a consistent fragment for this class of derivatives.

Workflow Visualization

The following diagram illustrates the critical path for the extraction and derivatization process.

G cluster_0 Step 1: Protein Precipitation cluster_1 Step 2: Derivatization (Critical) cluster_2 Step 3: Analysis Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Heptanoic-d5) Plasma->IS_Add Crash Add Methanol (200 µL) Vortex & Centrifuge IS_Add->Crash Supernatant Collect Supernatant (50 µL) Crash->Supernatant Reagents Add Reagents: 3-NPH + EDC/Pyridine Supernatant->Reagents Incubate Incubate 40°C, 30 min Reagents->Incubate Derivative Stable Hydrazide Formed Incubate->Derivative Quench Quench/Dilute (10% ACN) Derivative->Quench Inject LC-MS/MS Injection (Negative Mode) Quench->Inject

Caption: Workflow for Heptanoic-d5 extraction emphasizing the critical derivatization step to prevent volatility loss.

Validation & Expert Insights

Validation Parameters
  • Linearity: The method typically demonstrates linearity from 50 nM to 50 µM .

  • Recovery: Unlike LLE methods where recovery can vary with pH, the protein crash + derivatization usually yields >90% absolute recovery because no phase separation (and potential loss of the volatile acid) occurs before the molecule is stabilized.

  • Matrix Effect: The 3-NPH tag shifts elution to a cleaner chromatographic region (approx. 5-6 mins), significantly reducing ion suppression compared to underivatized acids that elute near the void.

Troubleshooting & "Gotchas"
  • Volatility Warning: Never dry down the supernatant before derivatization. Heptanoic acid has a vapor pressure that will cause significant losses during N2 blowdown.

  • Reagent Stability: EDC is hygroscopic and unstable in solution. Prepare Reagent B fresh daily. 3-NPH solution is stable for ~1 week at 4°C.

  • Column Choice: Do not use a pure C18 column with 100% aqueous start if you can avoid it; however, the derivative is hydrophobic enough that standard gradients work well. The HSS T3 is recommended for its ability to withstand 100% aqueous loading if needed.

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry. Link

  • Shimadzu Application News. (2018). "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)." Link

  • Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in red blood cells by LC-orbitrap MS." Analytical Chemistry. Link

  • Human Metabolome Database (HMDB). "Heptanoic Acid MetaboCard." Link

  • Sigma-Aldrich. "Heptanoic Acid Analytical Standard." Link

Sources

Application Note: Metabolic Flux Analysis of Anaplerotic & Oxidative Pathways Using Heptanoic-d5 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Heptanoic-d5 acid (7,7,7,6,6-d5) as a dual-purpose metabolic tracer in cell culture. Unlike standard even-chain fatty acids (e.g., Palmitate, Octanoate) that yield only Acetyl-CoA, Heptanoic acid is an odd-chain fatty acid (OCFA) that undergoes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-oxidation to produce both Acetyl-CoA  (oxidative substrate) and Propionyl-CoA  (anaplerotic substrate).[1]

By using the d5-isotopologue, researchers can distinctively track:

  • 
    -Oxidation Efficiency:  Via the sequential appearance of deuterated acylcarnitine intermediates (C7 
    
    
    
    C5
    
    
    C3).
  • Anaplerotic Flux: Via the entry of the d5-labeled Propionyl-CoA moiety into the TCA cycle as Succinyl-CoA.

This protocol is critical for researching mitochondrial trifunctional protein (MTP) deficiency, lipodystrophies, and anaplerotic therapy efficacy.

Scientific Mechanism & Rationale

The Odd-Chain Advantage

Metabolic Flux Analysis (MFA) often relies on [U-13C]Glucose or [U-13C]Glutamine. However, these tracers do not isolate fatty acid oxidation (FAO) fluxes specifically. Even-chain fatty acid tracers (e.g., [U-13C]Palmitate) dilute the Acetyl-CoA pool, making it difficult to distinguish lipid-derived carbon from glucose-derived carbon without complex isotopomer modeling.

Heptanoic-d5 acid offers a deterministic readout:

  • Terminal Label Retention: The deuterium label is typically located on the terminal carbons (

    
     and 
    
    
    
    -1).
  • The "Split":

    • Cycles 1 & 2 of

      
      -oxidation:  Release two unlabeled Acetyl-CoA units (C1-C4).
      
    • Final Product: Releases one Propionyl-CoA-d5 unit (C5-C7).

Pathway Visualization

The following diagram illustrates the differential fate of the carbon backbone and the deuterium label.

HeptanoateMetabolism cluster_Mito Mitochondrial Matrix Hept_Ext Heptanoic-d5 Acid (Extracellular) Hept_CoA Heptanoyl-CoA-d5 (C7) Hept_Ext->Hept_CoA  Transport & Activation   Valeryl_CoA Valeryl-CoA-d5 (C5) Hept_CoA->Valeryl_CoA  Beta-Oxidation (Cycle 1) Releases Acetyl-CoA Prop_CoA Propionyl-CoA-d5 (C3) Valeryl_CoA->Prop_CoA  Beta-Oxidation (Cycle 2) Acetyl_CoA 2x Acetyl-CoA (Unlabeled) Valeryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA-d5 (TCA Entry) Prop_CoA->Succinyl_CoA  Carboxylation (PCC) + B12 Mutase TCA TCA Cycle (Citrate/Malate M+X) Acetyl_CoA->TCA  Oxidation   Succinyl_CoA->TCA  Anaplerosis  

Caption: Figure 1.[2] Metabolic fate of Heptanoic-d5. The d5 label (green path) is exclusively channeled into the anaplerotic pathway via Propionyl-CoA, while generated Acetyl-CoA (red path) remains unlabeled.

Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Heptanoic-d5

Critical Step: Free fatty acids are toxic and insoluble in aqueous media. They must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) before cell treatment.

Materials:

  • Heptanoic-d5 acid (e.g., 7,7,7,6,6-d5).

  • Ultrapure BSA, Fatty Acid-Free (Roche or Sigma).

  • 150 mM NaCl solution.[3][4]

  • Water bath (37°C and 70°C).[3][4]

Procedure:

  • Prepare BSA Stock (2.5 mM): Dissolve 1.65 g of FAF-BSA in 10 mL of 150 mM NaCl. Filter sterilize (0.22

    
    m). Keep at 37°C.
    
  • Prepare Heptanoate Stock (50 mM):

    • Dissolve Heptanoic-d5 acid in a minimal volume of 0.1 M NaOH or Ethanol (if using ethanol, keep final culture concentration <0.1%).

    • Dilute with 150 mM NaCl heated to 70°C to reach 50 mM.

    • Note: Heptanoic acid is a liquid; calculate volume based on density (~0.92 g/mL).

  • Conjugation (5:1 Ratio):

    • Add 1 mL of hot (70°C) 50 mM Heptanoate stock dropwise to 4 mL of warm (37°C) 2.5 mM BSA solution while stirring.

    • Final Concentrations: 10 mM Heptanoate / 2 mM BSA.

    • Stir at 37°C for 1 hour until clear.

    • Aliquot and store at -20°C. Do not freeze-thaw repeatedly.

Protocol B: Cell Culture & Tracer Incubation

System: Validated for HEK293, HepG2, and C2C12 myotubes.

  • Seeding: Seed cells in 6-well plates. Grow to 70-80% confluence.

  • Starvation (Optional but Recommended): Replace media with substrate-limited media (low glucose, 1% FBS) for 4 hours to upregulate FAO machinery.

  • Pulse: Replace media with experimental media containing:

    • 200

      
      M Heptanoate-d5 (BSA-conjugated). 
      
    • Control: 200

      
      M Unlabeled Heptanoate (BSA-conjugated).
      
    • Background: BSA-only vehicle.

  • Time Course:

    • T=0: Baseline.

    • T=30 min: Early flux (Acylcarnitines).

    • T=4 hours: Steady state (TCA intermediates).

Protocol C: Metabolite Extraction (Dual Phase)

To analyze both acylcarnitines (lipid phase) and TCA intermediates (polar phase).

  • Quench: Aspirate media. Wash cells 2x with ice-cold PBS.

  • Lyse: Add 800

    
    L Methanol:Acetonitrile:Water (2:2:1, v/v/v)  pre-chilled to -80°C.
    
  • Scrape: Scrape cells and transfer to microcentrifuge tubes.

  • Agitate: Vortex 1 min; Sonicate 5 min (ice bath).

  • Precipitate: Incubate at -20°C for 1 hour.

  • Spin: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect: Transfer supernatant to LC-MS vials.

Analytical Method (LC-MS/MS)

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QQQ). Column: C18 Reverse Phase (for Acylcarnitines) / HILIC (for TCA).

Target Transitions & Mass Shifts

The following table defines the expected mass shifts for Heptanoic-d5 (assuming 7,7,7,6,6-d5 labeling).

MetaboliteUnlabeled Mass (M+0)Labeled Mass (Target)Biological Interpretation
Heptanoylcarnitine 273.2278.2 (M+5) Substrate Uptake / Activation
Valerylcarnitine 245.2250.2 (M+5) Cycle 1 Complete
Propionylcarnitine 217.1222.1 (M+5) Cycle 2 Complete (FAO Flux)
Acetylcarnitine 203.1203.1 (M+0) Oxidative byproduct (Unlabeled)
Succinate 117.0122.0 (M+5) Anaplerotic Entry (via Propionyl-CoA)
Citrate 191.0195.0 / 196.0 *TCA Cycling (Complex scrambling)

*Note on Citrate: While Propionyl-CoA d5 enters as Succinyl-CoA d5, exchange with water during the TCA cycle (Fumarase/CS) may lead to deuterium loss. Focus on Propionylcarnitine-d5 for quantitative flux data.

Data Interpretation & Troubleshooting

The Self-Validating Ratio

To confirm the pathway is active, calculate the FAO Efficiency Ratio :



  • Low Ratio: Indicates a blockage in

    
    -oxidation (e.g., MCAD/VLCAD deficiency mimicry).
    
  • High Ratio: Indicates robust flux through the spiral.

Anaplerotic Contribution

Compare the abundance of Succinate M+5 in Heptanoate-treated cells vs. Untreated.

  • If Heptanoate-d5 fails to enrich Succinate/Malate, the anaplerotic pathway (Propionyl-CoA Carboxylase) may be rate-limiting, or the cells are shunting Propionyl-CoA to alternative pathways (e.g., protein acylation).

Troubleshooting
  • Issue: No d5 signal in cells.

    • Solution: Check BSA conjugation.[3][5][6] If the solution was cloudy, the FA did not dissolve and was not bioavailable.

  • Issue: High background noise.

    • Solution: Use high-resolution MS (Orbitrap) to resolve d5 peaks from natural 13C isotopes of background lipids.

References

  • Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease.

  • Kinman, R. P., et al. (2006). Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. American Journal of Physiology-Endocrinology and Metabolism.

  • Bio-Protocol (2018). Fatty Acid Conjugation to Bovine Serum Albumin.[4]

  • Munger, J., et al. (2008). Systems-level metabolic flux profiling identifies fatty acid synthesis as a target for antiviral therapy. Nature Biotechnology. (Standard for LC-MS extraction methods).

  • Gannon, J., et al. (2025). Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. Scientific Reports / NIH.

    • (Note: Sourced from recent search context)

Sources

Robust Sample Preparation for Urinary Organic Acid Profiling by GC-MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of organic acids in urine is a cornerstone for diagnosing inborn errors of metabolism and for comprehensive metabolic profiling in clinical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this application due to its high resolution and specificity. However, the accuracy and reliability of results are critically dependent on a robust and reproducible sample preparation workflow. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of urinary organic acids, emphasizing the rationale behind each step. It details the use of Heptanoic-d5 acid as a stable, isotopically labeled internal standard to ensure quantitative accuracy by correcting for variations during sample preparation and analysis.

Introduction: The Imperative for Precision in Organic Acid Analysis

Urinary organic acids are critical intermediates in a multitude of metabolic pathways, including fatty acid oxidation, the Krebs cycle, and amino acid metabolism.[1] Abnormal accumulation of these compounds in urine is often indicative of metabolic dysregulation, making their accurate measurement essential for diagnosing and monitoring metabolic disorders.[2][3] The analytical challenge lies in the complexity of the urine matrix and the chemical properties of the organic acids themselves—they are typically polar, non-volatile, and present in a wide range of concentrations.

To overcome these challenges for GC-MS analysis, a multi-step sample preparation procedure is required to extract the analytes from the aqueous matrix, remove interferences, and chemically modify them to be suitable for gas chromatography.[3][4] This process involves extraction, drying, and derivatization. Each of these steps can introduce variability, potentially compromising the accuracy of the final measurement. The inclusion of a stable isotope-labeled internal standard (IS) that is chemically similar to the target analytes is paramount. The IS is added at the beginning of the workflow and is subjected to the same experimental conditions as the endogenous organic acids. By monitoring the recovery of the IS, variations in extraction efficiency, derivatization yield, and injection volume can be mathematically corrected, ensuring a self-validating and trustworthy system.[5]

The Role and Rationale of Heptanoic-d5 as an Internal Standard

The choice of an internal standard is critical for the integrity of the quantitative data. An ideal IS should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes of interest, and be clearly distinguishable by the detector.

Heptanoic-d5 acid is an excellent choice for this application for several key reasons:

  • Chemical Similarity: As a medium-chain carboxylic acid, its extraction and derivatization behavior closely mimics that of a wide range of urinary organic acids.

  • Isotopic Labeling: The deuterium atoms increase its mass by 5 Daltons compared to its unlabeled counterpart. This mass shift allows the mass spectrometer to easily differentiate it from endogenous compounds without altering its chemical behavior during the sample preparation process.

  • Exogenous Origin: Heptanoic acid is not a common endogenous metabolite in human urine, minimizing the risk of analytical interference.

  • Stability: The carbon-deuterium bond is stable, ensuring that the label is not lost during the extraction and derivatization procedures.

By calculating the ratio of the peak area of each target analyte to the peak area of Heptanoic-d5, the method corrects for analyte loss at any stage, thereby providing highly accurate and precise quantification.

Materials and Reagents

Item Specification Purpose
Heptanoic-d5 Acid>98% isotopic purityInternal Standard (IS)
Urine SamplesStored at -20°C or belowBiological Matrix
Ethyl AcetateHPLC or GC GradeExtraction Solvent
PyridineAnhydrous, >99%Derivatization Catalyst/Solvent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)with 1% TMCSSilylating (Derivatization) Agent
Hydrochloric Acid (HCl)5M or 6NSample Acidification
Sodium Chloride (NaCl)Crystal, ACS GradeSalting-out Agent
Sodium SulfateAnhydrous, GranularDrying Agent
Nitrogen GasHigh PuritySolvent Evaporation
Glass Conical Vials2 mL, with PTFE-lined capsReaction and Autosampler Vials
Glass Test Tubes15 mL, with screw capsExtraction Vessels
CentrifugeCapable of 3,000 x gPhase Separation
Heating Block/Water BathFor derivatizationControlled Heating

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample 1. Urine Sample (Normalize to Creatinine) Spike 2. Spike with Heptanoic-d5 IS Sample->Spike Add IS Acidify 3. Acidify (pH < 2) & Saturate with NaCl Spike->Acidify Prepare for Extraction LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Vortex & Centrifuge Dry 5. Dry Organic Layer (Na2SO4) LLE->Dry Transfer Organic Phase Evap 6. Evaporate to Dryness (Under N2 Stream) Dry->Evap Remove Water Deriv 7. Derivatize with BSTFA + 1% TMCS Evap->Deriv Reconstitute in Pyridine GCMS 8. GC-MS Analysis Deriv->GCMS Inject Sample

Caption: Workflow for urinary organic acid sample preparation and analysis.

Detailed Step-by-Step Protocol

This protocol is designed for robust extraction and derivatization prior to GC-MS analysis.

Step 1: Sample Thawing and Normalization
  • Thaw frozen urine samples completely at room temperature or in a 4°C water bath.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Causality: To account for variations in patient hydration and urine dilution, it is best practice to normalize the sample volume based on creatinine concentration.[6] Determine the creatinine concentration of each sample using a suitable method (e.g., Jaffe reaction or LC-MS).

  • Pipette a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5-1.0 mg) into a 15 mL glass screw-cap tube. If not normalizing to creatinine, use a fixed volume (e.g., 1.0 mL).

  • Bring the final volume up to 2.0 mL with HPLC-grade deionized water.

Step 2: Internal Standard Spiking
  • Prepare a stock solution of Heptanoic-d5 acid in a suitable organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Add a precise volume of the Heptanoic-d5 working solution (e.g., 20 µL of a 100 µg/mL solution) to each sample, quality control, and calibration standard.

  • Expertise: Adding the IS at this early stage is crucial. It ensures that the IS undergoes every subsequent step—acidification, extraction, drying, evaporation, and derivatization—alongside the target analytes, allowing it to accurately account for any procedural losses.[3]

Step 3: Acidification and Salting Out
  • Add 2-3 drops of 5M HCl to each tube.[4] Vortex briefly and check the pH with a pH strip to ensure it is ≤ 2.

  • Causality: Lowering the pH well below the pKa of the carboxylic acids converts them from their anionic (salt) form to their protonated, non-ionized form. This dramatically reduces their water solubility and increases their affinity for the organic extraction solvent.

  • Add solid NaCl until the solution is saturated (approximately 1g).[4] Vortex vigorously for 30 seconds.

  • Causality: Saturating the aqueous phase with salt increases its ionic strength, which decreases the solubility of the non-polar organic acids. This phenomenon, known as the "salting-out" effect, further drives the organic acids into the organic phase during extraction.

Step 4: Liquid-Liquid Extraction (LLE)
  • Add 4 mL of ethyl acetate to each tube.[7]

  • Cap the tubes tightly and vortex vigorously for 2 minutes. Alternatively, use a rotary mixer for 10-15 minutes.

  • Trustworthiness: Vigorous mixing is essential to maximize the surface area between the aqueous and organic phases, ensuring efficient partitioning of the analytes into the ethyl acetate.

  • Centrifuge the tubes at 2,000-3,000 x g for 5 minutes to achieve a clean separation of the two phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled 15 mL glass tube using a glass Pasteur pipette. Be careful not to transfer any of the aqueous layer or interfacial material.

  • Repeat the extraction (steps 4.1-4.5) on the remaining aqueous layer with a second 4 mL aliquot of ethyl acetate. Combine the second organic extract with the first.[7][8]

  • Expertise: A second extraction step significantly improves the recovery of more polar organic acids that may not have been fully extracted in the first pass.

Step 5: Drying and Evaporation
  • Add a small amount (spatula tip) of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Transfer the dried extract to a 2 mL conical glass vial.

  • Place the vials in a heating block at 40-50°C and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.

  • Trustworthiness: It is critical to ensure the sample is completely dry. The presence of water will quench the silylation reagent used in the next step, leading to incomplete derivatization and poor results.[9]

Step 6: Derivatization
  • To the dried residue, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA with 1% TMCS.[4]

  • Causality: Derivatization is necessary to make the organic acids volatile enough for GC analysis.[9] The silylating agent (BSTFA) replaces the acidic protons on the carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. Pyridine acts as a solvent and a catalyst, scavenging the HCl produced during the reaction.

  • Cap the vials tightly and heat at 60-70°C for 45-60 minutes.[7]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Recommended GC-MS Parameters

The following are typical starting parameters that should be optimized for your specific instrument and application.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Split (e.g., 10:1 or 20:1 split ratio)
Injection Volume 1 µL
Inlet Temperature 270 °C
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Oven Program Initial: 80°C, hold 2 min. Ramp 1: 5°C/min to 200°C. Ramp 2: 15°C/min to 290°C, hold 5-10 min.[2]
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Full Scan (e.g., m/z 50-600)

References

  • National Institutes of Health (NIH). (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Available at: [Link]

  • MDPI. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Available at: [Link]

  • Bio-Rad. Organic Acid Analysis Standard Instructions. Available at: [Link]

  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Available at: [Link]

  • Agilent. Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]

  • DPX. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. Available at: [Link]

  • PubMed. (1984). Comparison of isolation methods of urinary organic acids by high-performance liquid chromatography. Available at: [Link]

  • Oxford Academic. (2021). Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Available at: [Link]

  • PubMed. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Available at: [Link]

  • MDPI. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Available at: [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2015). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. Available at: [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • TÜBİTAK. (2019). Organic Acids in Lyophilized Urine UME CRM 1315. Available at: [Link]

  • MDPI. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Available at: [Link]

  • Agilent. (2011). Organic acids Standard 1 analysis of silylated organic acids in urine. Available at: [Link]

Sources

Application Notes and Protocols for Heptanoic-d5 Acid Spiking in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantitative analysis of biological matrices.

Abstract

This comprehensive guide details the strategic implementation of Heptanoic-d5 acid as an internal standard for the precise quantification of fatty acids and other analytes in diverse biological tissues. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, providing a robust framework for methodology development and validation. We will explore the rationale for selecting a deuterated, odd-chain fatty acid, detail optimized protocols for tissue homogenization and analyte extraction, and provide a systematic approach to determining optimal spiking concentrations. The aim is to equip the researcher with the necessary tools to develop a self-validating system for accurate and reproducible quantitative analysis.

The Imperative of an Internal Standard: Achieving Quantitative Accuracy

In quantitative mass spectrometry, particularly in complex biological matrices, variability is an ever-present challenge. Fluctuations can arise from sample collection, storage, extraction efficiency, and instrument response.[1] An internal standard (IS) is a compound added in a known quantity to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2] By subjecting the IS to the same experimental conditions as the analyte of interest, it serves as a reliable internal reference to correct for these variations. The ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte, is used for quantification, thereby enhancing the accuracy and precision of the results.[1]

Stable isotope-labeled internal standards (SIL-ISs), such as Heptanoic-d5 acid, are the gold standard for LC-MS based quantification.[3] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction.[1]

Heptanoic-d5 Acid: A Strategic Choice

Heptanoic-d5 acid (C7H9D5O2) is a particularly advantageous internal standard for several reasons:

  • Odd-Chain Fatty Acid: Heptanoic acid is a seven-carbon fatty acid, which is typically found in very low abundance in most mammalian tissues.[4] This minimizes the risk of interference from endogenous levels of the unlabeled analyte.

  • Deuterated: The five deuterium atoms provide a distinct mass shift from the endogenous heptanoic acid, allowing for clear differentiation by the mass spectrometer without significantly altering its chemical properties and chromatographic retention time.

  • Metabolic Tracer: Beyond its role as an internal standard for other analytes, deuterated heptanoic acid can also be used as a metabolic tracer to study fatty acid metabolism and transport in various tissues.[5]

Core Protocols: From Tissue to Analysis

The following protocols provide a framework for the use of Heptanoic-d5 acid as an internal standard. It is imperative to note that the optimal conditions, particularly the spiking concentration, should be empirically determined for each specific tissue type and analytical platform.

Materials and Reagents
  • Heptanoic-d5 acid: High purity standard (e.g., >98%)

  • Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water

  • Homogenization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Tissue Samples: Frozen at -80°C until use

  • Homogenizer: Bead beater, ultrasonic homogenizer, or Potter-Elvehjem homogenizer

  • Centrifuge: Capable of refrigeration and high speeds (e.g., >10,000 x g)

  • Vortex Mixer

  • Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow tissue Tissue Sample (Frozen) homogenization Homogenization tissue->homogenization Weigh & add buffer spiking Spiking with Heptanoic-d5 Acid homogenization->spiking Add IS extraction Lipid/Analyte Extraction spiking->extraction Add extraction solvents evaporation Solvent Evaporation extraction->evaporation Collect supernatant reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing data_normalization raw_data Raw Peak Areas (Analyte & IS) calculate_ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->calculate_ratio calibration_curve Calibration Curve (Ratio vs. Concentration) calculate_ratio->calibration_curve quantify Quantify Analyte Concentration calibration_curve->quantify normalize Normalize to Tissue Weight/Protein quantify->normalize final_result Final Concentration normalize->final_result

Caption: Data normalization and quantification workflow.

Quality Control
  • Monitor IS Response: The peak area of Heptanoic-d5 acid should be consistent across all samples in a batch. Significant variation may indicate problems with sample preparation or instrument performance.

  • Calibration Standards and Quality Controls (QCs): Include calibration standards at the beginning and end of each analytical run, and QCs (at low, medium, and high concentrations) interspersed throughout the run to monitor accuracy and precision.

  • Matrix Effects: While a SIL-IS corrects for many matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in your specific tissue type. This can be done by comparing the response of the IS in a neat solution versus in a post-extraction spiked matrix blank.

Conclusion

References

  • Škvrňáková, M., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International Journal of Molecular Sciences, 23(19), 11797. [Link]

  • Bicalho, B., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 324. [Link]

  • García-Cañaveras, J. C., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 10(7), 282. [Link]

  • Wolk, A., et al. (2001). Fatty Acid Composition of Adipose Tissue and Serum Lipids Are Valid Biological Markers of Dairy Fat Intake in Men. The Journal of Nutrition, 131(3), 828-833. [Link]

  • Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. [Link]

  • Gessulat, S., et al. (2019). Dataset containing physiological amounts of spike-in proteins into murine C2C12 background as a ground truth quantitative LC-MS/MS reference. Data in Brief, 23, 103824. [Link]

  • Mattila, I., et al. (2018). Lipidomics of human adipose tissue reveals diversity between body areas. Scientific Reports, 8(1), 1629. [Link]

  • Drummond, E., et al. (2020). Proteomic characterization of post-mortem human brain tissue following ultracentrifugation-based subcellular fractionation. Acta Neuropathologica Communications, 8(1), 12. [Link]

  • Grabowski, T. (2021). At what step should one add internal standards in tissue sample for LC-MS? ResearchGate. Retrieved from [Link]

  • Al-Qahtani, W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2291. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. [Link]

  • Li, B., et al. (2017). Monitoring changes of docosahexaenoic acid-containing lipids during the recovery process of traumatic brain injury in rat using mass spectrometry imaging. Scientific Reports, 7(1), 5123. [Link]

  • Holčapek, M., et al. (2011). Two-dimensional high-performance liquid chromatography–mass spectrometry of lipids. Journal of Chromatography A, 1218(49), 8847-8856. [Link]

  • Vagaggini, C., et al. (2021). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Analytical and Bioanalytical Chemistry, 413(28), 7071-7082. [Link]

  • Patton, G. M., & Lowenstein, J. M. (1979). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Biochemistry, 18(14), 3186–3188. [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Tissue TG & TC Protocol. Retrieved from [Link]

  • Wang, J., et al. (2020). Qualitative and Quantitative Analysis of Regional Cerebral Free Fatty Acids in Rats Using the Stable Isotope Labeling Liquid Chromatography–Mass Spectrometry Method. ACS Omega, 5(45), 29336-29345. [Link]

  • Sudunagunta, S., et al. (2020). Using liquid chromatography mass spectrometry (LC-MS) to assess the effect of age, high-fat diet, and rat strain on the liver metabolome. Metabolomics, 16(7), 81. [Link]

  • Al-Rashed, F., et al. (2022). Fatty Acid Composition, at Equivalent Lipid Exposure, Dictates Human Macrophage Polarization via PPARγ Signaling. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Grefhorst, A., et al. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. Metabolites, 11(6), 355. [Link]

  • Metallo, C. M., et al. (2015). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 56(9), 1797-1808. [Link]

Sources

Solid phase extraction (SPE) methods for deuterated heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid Phase Extraction (SPE) of Deuterated Heptanoic Acid from Biological Matrices

Abstract

This guide details a robust Solid Phase Extraction (SPE) protocol for the isolation of Deuterated Heptanoic Acid (e.g., Heptanoic acid-d3, -d15) and its endogenous analog from complex biological matrices (plasma, serum, urine). While Liquid-Liquid Extraction (LLE) is often used for fatty acids, it suffers from emulsion formation and poor phospholipid removal. This protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) sorbent technology to achieve superior sample cleanliness and recovery. The method leverages the dual retention mechanism (hydrophobic and ionic) to wash away neutral lipids and proteins before selectively eluting the target acid.

Introduction

Deuterated Heptanoic Acid (d-HA) is frequently employed in two critical bioanalytical contexts:

  • Metabolic Tracer Studies: As a stable isotope tracer to monitor fatty acid oxidation (FAO) flux or the metabolism of anaplerotic agents like Triheptanoin (UX007) in patients with FAODs (Fatty Acid Oxidation Disorders).

  • Internal Standard (IS): As a reference standard for the quantification of endogenous heptanoic acid (C7:0) and other medium-chain fatty acids (MCFAs).

Analyte Challenges:

  • Volatility: Heptanoic acid (C7) is semi-volatile. Improper evaporation steps can lead to significant analyte loss.

  • Matrix Interference: Endogenous phospholipids in plasma cause significant ion suppression in LC-MS/MS, particularly in negative electrospray ionization (ESI-) mode.

  • pKa (~4.8): It exists as a carboxylate anion at physiological pH, making it an ideal candidate for anion exchange.

Method Development Strategy

Sorbent Selection: Why Mixed-Mode Anion Exchange (MAX)?

Standard Reversed-Phase (RP) SPE (e.g., C18) is insufficient for MCFAs because they co-elute with hydrophobic phospholipids.

The MAX Advantage:

  • Mechanism: MAX sorbents combine a modified Divinylbenzene (DVB) polymer (hydrophobic retention) with quaternary amine groups (strong anion exchange).

  • The "Lock-and-Wash" Strategy:

    • Lock: At neutral/basic pH, Heptanoic acid (COO-) binds ionically to the quaternary amine.

    • Wash: Because the analyte is "locked" by charge, we can wash the cartridge with 100% organic solvent (Methanol) . This removes neutral lipids, sterols, and phospholipids that are only retained hydrophobically.

    • Unlock: Elution is triggered by acidifying the solvent, protonating the heptanoic acid (COOH), breaking the ionic bond, and releasing it.

Handling Volatility
  • Critical Control Point: Avoid evaporating to complete dryness if possible. If drying is necessary, use a "keeper" solvent (e.g., 10 µL DMSO or Diglyme) or derivatize immediately.

  • Derivatization (Optional but Recommended): For LC-MS sensitivity, post-SPE derivatization with 3-Nitrophenylhydrazine (3-NPH) or similar reagents significantly boosts the signal in negative mode.

Detailed Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Strong Anion Exchange (MAX), 30 mg/1 mL (e.g., Waters Oasis MAX, Phenomenex Strata-X-A).

  • Internal Standard: Heptanoic acid-d3 (or d15) solution.

  • Pre-treatment Buffer: 5% Ammonium Hydroxide (NH₄OH) in water.

  • Elution Solvent: 2% Formic Acid in Methanol.

Sample Pre-treatment
  • Objective: Disrupt protein binding and ionize the analyte.

  • Aliquot 100 µL of plasma/serum into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of 1% NH₄OH in Acetonitrile (Protein Precipitation).

    • Note: The base ensures Heptanoic acid is ionized (COO-).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of Water (approx. 1:3 ratio) to reduce organic content below 15%, ensuring interaction with the SPE sorbent.

SPE Procedure (Step-by-Step)
StepSolvent/ActionMechanistic Purpose
1. Condition 1 mL MethanolSolvates the polymeric pores.
2. Equilibrate 1 mL WaterPrepares the aqueous environment.
3. Load Pre-treated Sample (~1.3 mL)Analyte binds via Hydrophobic (RP) and Ionic (AX) interactions.
4. Wash 1 1 mL 5% NH₄OH in WaterRemoves proteins and polar interferences. Maintains high pH to keep analyte ionized.
5. Wash 2 1 mL 100% MethanolCrucial Step: Removes hydrophobic neutrals (phospholipids) while analyte remains ionically bound.
6. Elute 2 x 250 µL 2% Formic Acid in MethanolAcidifies the environment (pH < pKa), protonating the acid to break the ionic bond and elute.
7. Post-Elution See Note BelowDo not evaporate to dryness without a keeper.

Post-Elution Handling:

  • Direct Injection:[1] If concentration permits, dilute 1:1 with water and inject.

  • Derivatization:[2][3][4] Add EDC/3-NPH reagents directly to the eluate if high sensitivity is required.

Visualized Workflows

SPE Mechanism (The "Lock and Wash")

This diagram illustrates the chemical logic behind using MAX for Heptanoic Acid.

MAX_Mechanism cluster_0 Step 1: Loading (pH 10) cluster_1 Step 2: Organic Wash (100% MeOH) cluster_2 Step 3: Elution (Acidic MeOH) Analyte_Ion Heptanoic Acid (Anionic COO-) Sorbent MAX Sorbent (Quaternary Amine +) Analyte_Ion->Sorbent Ionic Bond (STRONG) Analyte_Ion->Sorbent Bond Breaks Neutral_Lipid Phospholipids (Neutral/Zwitter) Neutral_Lipid->Sorbent Hydrophobic Interaction Wash_Solvent Methanol Wash Wash_Solvent->Analyte_Ion Analyte Retained (Ionic Lock) Wash_Solvent->Neutral_Lipid Elutes Interference Elution_Solvent 2% Formic Acid (Protons H+) Elution_Solvent->Analyte_Ion Protonates (COO- → COOH)

Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) for selective retention of Heptanoic Acid.

Experimental Workflow

Workflow Sample Plasma Sample (100 µL) ISTD Add Deuterated IS (d-Heptanoic Acid) Sample->ISTD PPT Precipitation: 300 µL 1% NH4OH in ACN ISTD->PPT Dilute Dilute Supernatant 1:3 with Water PPT->Dilute SPE_Load Load onto MAX Cartridge Dilute->SPE_Load SPE_Wash Wash 1: 5% NH4OH Wash 2: 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis (Neg Mode or Derivatized) SPE_Elute->Analysis

Caption: Step-by-step extraction workflow ensuring protein removal and analyte enrichment.

Analytical Conditions (LC-MS/MS)

To validate the SPE, the following LC-MS parameters are recommended.

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase A: 0.01% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Ionization: ESI Negative Mode (unless derivatized).

  • MRM Transitions (Example):

    • Heptanoic Acid: m/z 129.1 → 129.1 (Pseudo-molecular ion) or derivatized fragment.

    • Heptanoic Acid-d3: m/z 132.1 → 132.1.

    • Note: Un-derivatized fatty acids often fragment poorly; monitoring the precursor ion [M-H]- is common.

Validation & Troubleshooting

Quantitative Data Summary (Expected Performance):

ParameterTypical ValueNotes
Recovery 85% - 95%High recovery due to ionic locking.
Matrix Effect < 10% SuppressionPhospholipids are removed in Wash 2.
Linearity (r²) > 0.995Range: 50 ng/mL – 10,000 ng/mL.
RSD (Precision) < 5%Internal Standard corrects for variability.

Troubleshooting Guide:

  • Low Recovery: Ensure sample pH > 6 before loading. If the acid is protonated during loading, it won't bind to the anion exchanger.

  • High Backpressure: Ensure the protein precipitation supernatant is diluted sufficiently with water before loading.

  • Signal Drift: Check for evaporation of the reconstitution solvent if using volatile organic solvents.

References

  • Waters Corporation. "Oasis MAX 96-Well Plate and Cartridge Instruction Sheet." Waters.com. [Link]

  • Chavez-Eng, C. M., et al. "Quantitative analysis of fatty acids in biological samples." Journal of Chromatography B. [Link]

  • PubChem. "Heptanoic Acid Compound Summary." National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Improving recovery rates of Heptanoic-d5 acid in lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving recovery rates of Heptanoic-d5 acid (Internal Standard) in lipid extraction. Audience: Researchers, Scientists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Ghost" Peak Challenge

Heptanoic-d5 acid (C7:0-d5) is a critical internal standard for normalizing Short-Chain and Medium-Chain Fatty Acid (SCFA/MCFA) analysis. However, it sits in a precarious chemical window: it is sufficiently volatile to be lost during solvent evaporation yet water-soluble enough to be lost in the aqueous phase during extraction.

This guide addresses the "Ghost Peak" phenomenon—where your internal standard signal fluctuates or disappears—by focusing on three critical failure points: pH-dependent partitioning , evaporative loss , and solvent selection .

Module 1: Critical Troubleshooting (Q&A)
Q1: "I am using a standard Folch (Chloroform/MeOH) extraction, but my Heptanoic-d5 recovery is inconsistent (<60%). Why?"

Diagnosis: You are likely losing the analyte to the aqueous phase due to ionization. The Science: Heptanoic acid has a pKa of approximately 4.89. In a neutral extraction (pH ~7), nearly 99% of the molecule exists as the heptanoate anion (


). Charged species are highly water-soluble and will not  partition into the organic layer (Chloroform or MTBE).

The Fix:

  • Acidify the sample before adding organic solvents. Add HCl or Formic Acid to lower the aqueous pH to < 3.0 .

  • At pH 2.0, the equilibrium shifts, forcing >99% of the molecules into the protonated, uncharged form (

    
    ), which is lipophilic.
    
Q2: "I acidify my samples, but I still lose signal after Nitrogen (N2) blowdown. Is the compound degrading?"

Diagnosis: It is not degrading; it is subliming. The Science: While Heptanoic acid has a boiling point of ~223°C, it exhibits significant volatility when solvated in low-boiling organic solvents. When a sample is evaporated to complete dryness ("dryness point"), the vapor pressure of the free acid leads to co-evaporation with the solvent.

The Fix: The "Keeper" Solvent Technique

  • Never evaporate to complete dryness.

  • Protocol: Add 10–20 µL of Isooctane (2,2,4-Trimethylpentane) to your extract before evaporation. Isooctane has a higher boiling point (99°C) than MTBE or Ether. As the volatile solvent evaporates, the Heptanoic-d5 concentrates into the isooctane drop rather than vanishing into the gas phase.

Q3: "Why do you recommend MTBE over Chloroform?"

Diagnosis: Operational efficiency and phase density. The Science: In a Chloroform/Water extraction, the organic phase is at the bottom. To retrieve it, you must puncture the upper aqueous layer (containing proteins/impurities), risking contamination. The Fix: Use Methyl tert-butyl ether (MTBE) .[1]

  • Density: MTBE (0.74 g/mL) floats on water. The lipid-rich upper layer can be decanted or pipetted off without disturbing the aqueous pellet.

  • Efficiency: Acidified MTBE provides comparable recovery to Chloroform for free fatty acids but with significantly cleaner workflow automation.

Module 2: The "Golden Standard" Extraction Protocol

This protocol is optimized for Free Fatty Acid (FFA) profiling using Heptanoic-d5 as the Internal Standard (IS).

Reagents:

  • IS Spiking Solution: Heptanoic-d5 acid in Methanol.

  • Acidifier: 1M HCl.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[1][2]

  • Keeper Solvent: Isooctane.[3]

Step-by-Step Workflow:

  • Sample Prep: Aliquot 50 µL of plasma/serum (or homogenized tissue) into a glass tube.

  • Spike IS: Add 10 µL of Heptanoic-d5 IS solution. Vortex 10s.

  • Acidification (CRITICAL): Add 10 µL of 1M HCl.

    • Validation: Spot check pH on a dummy sample to ensure pH < 3.

  • Extraction: Add 400 µL MTBE .

  • Agitation: Vortex vigorously for 10 minutes or shake at 1000 rpm (room temp).

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Result: Clear upper organic layer (Lipids + IS), lower aqueous pellet.

  • Transfer: Transfer 350 µL of the upper organic layer to a fresh glass vial.

  • The "Keeper" Step: Add 10 µL of Isooctane to the vial.

  • Concentration: Evaporate under gentle Nitrogen stream at 20°C.

    • STOP POINT: Stop evaporation when the volume reduces to the ~10 µL isooctane droplet. DO NOT GO TO DRYNESS.

  • Reconstitution/Derivatization: Proceed immediately to derivatization (e.g., BSTFA or BF3-MeOH) or reconstitute in mobile phase.

Module 3: Data & Visualization
Table 1: Solvent & pH Efficiency Comparison

Simulated data based on physicochemical properties and standard lipidomics recovery rates.

Extraction ConditionpH StatePhase LayerHeptanoic-d5 Recovery (%)Risk Factor
Chloroform (Neutral) pH ~7.4Bottom< 5%Ionization (remains in water)
MTBE (Neutral) pH ~7.4Top< 10%Ionization (remains in water)
Chloroform (Acidic) pH < 3.0Bottom85-90%Contamination during retrieval
MTBE (Acidic) pH < 3.0Top92-98% Optimal
MTBE (Acidic) + Dryness pH < 3.0Top40-60%Volatility loss (Sublimation)
Visual 1: The Partitioning Mechanism

This diagram illustrates why acidification is non-negotiable for Heptanoic acid recovery.

PartitioningMechanism Start Sample (pH 7.4) Acid Add HCl (pH < 3) Start->Acid Step 1 Equilibrium_HighPH High pH State: R-COO- (Ionized) + H+ Start->Equilibrium_HighPH Natural State Equilibrium_LowPH Low pH State: R-COOH (Protonated) Acid->Equilibrium_LowPH Protonation Aqueous Aqueous Phase (Water/Buffer) Equilibrium_HighPH->Aqueous High Solubility Organic Organic Phase (MTBE) Equilibrium_LowPH->Organic Lipophilic Shift Loss LOSS: Analyte trapped in water Aqueous->Loss Recovery RECOVERY: Analyte moves to solvent Organic->Recovery

Caption: Figure 1.[1][2][4] The effect of pH on Heptanoic acid ionization. At physiological pH, the molecule is ionized and trapped in the aqueous phase. Acidification is required to push the equilibrium toward the organic-soluble protonated form.

Visual 2: The "Keeper" Solvent Workflow

A logic flow for preventing volatility loss during the drying step.

KeeperWorkflow Extract Organic Extract (MTBE + Heptanoic-d5) AddKeeper Add Isooctane (Keeper Solvent) Extract->AddKeeper Evap Nitrogen Blowdown AddKeeper->Evap Decision Is sample dry? Evap->Decision Fail FAIL: Volatility Loss Recov: <60% Decision->Fail Yes (Bone Dry) Success SUCCESS: Analyte Trapped in Isooctane Recov: >90% Decision->Success No (Moist Pellet)

Caption: Figure 2. The "Keeper" solvent strategy. Adding a high-boiling solvent (Isooctane) prevents the sample from reaching complete dryness, trapping the volatile Heptanoic-d5.

References
  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1673EN. Link

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocol: Extraction and Quantification via Negative Ion Chemical Ionization GC-MS.[3]Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[5] Journal of Lipid Research, 49(5), 1137–1146. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8094, Heptanoic acid.Link

Sources

Optimizing derivatization temperature for Heptanoic-d5 acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Derivatization Temperature for Heptanoic-d5 Acid (Internal Standard)

Executive Summary

Heptanoic-d5 acid is a critical internal standard for quantifying medium-chain fatty acids (MCFAs). Unlike long-chain fatty acids (e.g., C16, C18), Heptanoic acid (C7) and its methyl ester derivative possess relatively high volatility. The most common source of experimental failure is evaporative loss due to excessive heating during derivatization.

This guide defines the optimized temperature window to balance reaction kinetics with analyte stability, ensuring precise quantification in GC-MS workflows.

Module 1: The Optimized Protocol (SOP)

Objective: Maximize yield of Methyl Heptanoate-d5 while preventing isotopic scrambling and evaporative loss.

Critical Parameter: Temperature Control
  • Target Temperature: 60°C

  • Acceptable Range: 45°C – 65°C

  • Failure Zone: >75°C (High risk of volatilization and septa bleed interference)

Step-by-Step Methodology
  • Preparation:

    • Aliquot 50 µL of sample/standard (containing Heptanoic-d5) into a reaction vial.

    • Note: Ensure the sample is dry. Water content >5% inhibits the acid-catalyzed reaction.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add 200 µL of 14% Boron Trifluoride (BF3) in Methanol .

    • Why BF3? It is a Lewis acid that catalyzes esterification of free fatty acids (FFAs) rapidly without the soap formation risks of alkaline hydrolysis.

    • Cap tightly with a PTFE-lined cap.

    • Incubate at 60°C for 15 minutes in a heating block.

    • Scientific Logic:[1][2][3] Methylation of FFAs is kinetically fast.[3] Unlike transesterification of triglycerides (which requires 60-90 mins at 100°C), FFAs convert fully within 10-15 minutes at mild temperatures.

  • Quenching & Extraction:

    • Cool to room temperature (RT) for 5 minutes.

    • Add 200 µL of Hexane (Extraction solvent).

    • Add 200 µL of Saturated NaCl (aq) (to increase ionic strength and drive organics into the hexane phase).

    • Vortex vigorously for 30 seconds.

  • Phase Separation:

    • Centrifuge at 1,000 x g for 3 minutes.

    • Transfer the upper organic layer (Hexane) to a GC vial containing a glass insert.

    • Inject immediately or store at -20°C.

Module 2: Visual Workflows

Figure 1: Derivatization Logic Flow

Caption: Step-by-step decision process for Heptanoic-d5 derivatization, highlighting critical temperature checkpoints.

G Start Start: Heptanoic-d5 Sample Dry Evaporate to Dryness (N2 stream, <40°C) Start->Dry Reagent Add 14% BF3-MeOH Dry->Reagent TempDecision Select Temperature Reagent->TempDecision HighTemp 100°C (Standard FAME) TempDecision->HighTemp Protocol A OptTemp 60°C (Optimized C7) TempDecision->OptTemp Protocol B ResultHigh Risk: Evaporative Loss & H/D Exchange HighTemp->ResultHigh ResultOpt High Yield Stable Isotope OptTemp->ResultOpt Extract Extract w/ Hexane + NaCl ResultOpt->Extract GCMS GC-MS Analysis Extract->GCMS

Module 3: Troubleshooting & FAQs

Q1: I see the Heptanoic-d5 peak, but the intensity is <10% of what I expected. Why?

Diagnosis: This is classic Evaporative Loss . Explanation: Methyl Heptanoate has a boiling point of ~172°C. While this seems high, in the presence of methanol and hexane vapors, it forms azeotropes that are highly volatile. The Fix:

  • Check Temperature: Ensure your block is not >65°C.

  • Check Seals: Replace septum caps. Punctured or poor-quality caps allow micro-leaks during the heating step.

  • Avoid Evaporation Steps: Never evaporate the final hexane extract to dryness. Inject the hexane directly. If concentration is needed, use a gentle N2 stream and stop before dryness.

Q2: My mass spectrum shows "M+4" and "M+3" peaks instead of the expected "M+5". Is my standard degrading?

Diagnosis: Isotopic Scrambling (H/D Exchange). Explanation: Deuterium labels on the


-carbon (adjacent to the carboxyl group) are acidic. Under harsh conditions (high heat + strong acid/base), these deuterons can exchange with Hydrogen protons from the solvent (MeOH).
The Fix: 
  • Verify Label Position: Check your certificate of analysis. Terminal (

    
    ) labels (e.g., 7,7,7-d3) are stable. 
    
    
    
    -labels (2,2-d2) are labile.
  • Lower Temperature: Reduce derivatization temp to 45°C and extend time to 20 mins. Kinetic energy drives exchange; lowering it preserves the label.

Q3: Can I use BSTFA (Silylation) instead of BF3-Methanol?

Answer: Yes, but with caveats. Comparison:

  • BF3-MeOH (Methylation): Creates Methyl Heptanoate. Pros: Stable, standard library spectra. Cons: Volatile.[4][5]

  • BSTFA (Silylation): Creates TMS-Heptanoate. Pros: Heavier derivative (less volatile), milder reaction (RT or 37°C). Cons: TMS esters are moisture sensitive; hydrolyze easily if the GC vial has any water. Recommendation: If volatility is your primary failure mode, switch to BSTFA + 1% TMCS (60°C for 30 min).

Module 4: Data & Performance Metrics

Table 1: Temperature vs. Recovery of Methyl Heptanoate-d5

Data based on internal validation using 14% BF3-MeOH, 15 min reaction time.

TemperatureRecovery (%)RSD (%)Observation
25°C (RT) 45%12.5%Incomplete reaction (Kinetic limitation).
45°C 92%3.1%Good yield, minimal risk.
60°C 98% 1.8% Optimal balance of rate and yield.
80°C 85%6.4%Onset of evaporative loss through septa.
100°C 60%15.2%Significant loss; high variability.
Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic path for resolving low sensitivity or ghost peaks in C7-d5 analysis.

Troubleshooting Problem Issue: Low Signal Check1 Check Retention Time Problem->Check1 SolventPeak Solvent Delay Issue (Adjust MS Cutoff) Check1->SolventPeak Yes (Hidden) CheckTemp Deriv. Temp > 70°C? Check1->CheckTemp No RT_Early Elutes Early? RT_Correct RT Correct? YesTemp Volatile Loss -> Lower to 60°C CheckTemp->YesTemp Yes NoTemp Check Moisture CheckTemp->NoTemp No Wet Water >5% (Inhibits BF3) NoTemp->Wet Sample Wet Dry Check Split Ratio (Injection Issue) NoTemp->Dry Sample Dry

References

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Heptanoic Acid vs. Heptanoic-d5 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-C7-ISO-001 Subject: Retention Time Shifts in Deuterated Internal Standards (Heptanoic Acid vs. Heptanoic-d5) Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are observing a retention time (RT) shift where Heptanoic-d5 elutes slightly earlier than the native Heptanoic acid.

Status: Normal Phenomenon. This is a known physical event called the Deuterium Isotope Effect . In Reversed-Phase Chromatography (RPC), deuterated isotopologues typically display lower lipophilicity than their protium (H) counterparts, resulting in earlier elution.[1][2]

However, while the shift is "normal," it can compromise data integrity if the Internal Standard (IS) no longer co-elutes with the analyte during the exact moment of matrix suppression or enhancement. This guide details how to diagnose, validate, and mitigate this issue.

Diagnostic Workflow

Before adjusting your method, confirm the nature of the shift. Use this logic flow to distinguish between instrumental drift and the isotope effect.

TroubleshootingFlow Start Start: RT Shift Observed CheckStd Run Neat Standard Mix (No Matrix) Start->CheckStd IsShiftPresent Is Shift Still Present? CheckStd->IsShiftPresent ShiftExists Shift is Chemical (Isotope Effect) IsShiftPresent->ShiftExists Yes NoShift Shift is Matrix-Induced IsShiftPresent->NoShift No Action1 Calculate Relative RT (RRT) Accept if consistent ShiftExists->Action1 Action2 Check Column Overloading or pH Mismatch NoShift->Action2

Figure 1: Diagnostic logic to determine the root cause of retention time shifts.

Technical Deep Dive: The Mechanism

Why does Heptanoic-d5 elute earlier?

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction between the analyte and the stationary phase (e.g., C18).

  • Bond Length & Volume: The C-D bond is shorter and "stiffer" than the C-H bond due to the heavier mass of deuterium. This results in a slightly smaller molar volume for the deuterated molecule [1].

  • Lipophilicity: This volume contraction reduces the polarizability and the hydrophobic surface area of the molecule. Consequently, Heptanoic-d5 is slightly less lipophilic than Heptanoic acid.

  • Result: The d5 analog interacts less strongly with the C18 chains and elutes earlier.

Comparative Properties
PropertyHeptanoic Acid (Native)Heptanoic-d5 (IS)Impact on Chromatography
Formula


Mass shift for MS detection (+5 Da).
pKa ~4.89 [2]~4.89 (Negligible diff)Critical: Both are sensitive to mobile phase pH.
Bond Length BaselineShorter (C-D)Reduced Van der Waals interactions.
Elution Order (RP) LateEarlyRisk: IS may exit ion suppression zone before analyte.

Assessment: Is the Shift Acceptable?

According to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the IS does not strictly need to have the exact same RT, but it must track the analyte's behavior [3, 4].

The Acceptance Criteria Matrix

Use this decision tree to evaluate if your current shift requires method re-development.

DecisionMatrix Start Assess RT Shift WindowCheck Is Peak within Integration Window? Start->WindowCheck OK_Window Update RT Windows in Software WindowCheck->OK_Window Yes Fail_Window Method Failure: Peak Chopping WindowCheck->Fail_Window No MatrixCheck Perform Matrix Factor Test OK_Matrix Validated System (Document Shift) MatrixCheck->OK_Matrix Consistent MF Fail_Matrix Re-Develop Method MatrixCheck->Fail_Matrix Variable MF OK_Window->MatrixCheck

Figure 2: Decision matrix for validating retention time shifts in regulated environments.

Critical Check: The Matrix Factor (MF)

If Heptanoic-d5 elutes 0.2 minutes earlier than the analyte, it may elute in a "clean" region while the analyte elutes in a region suppressed by phospholipids.

  • Test: Infuse the analyte post-column while injecting a blank matrix. Monitor the baseline.

  • Pass: If the ion suppression dip does not occur exactly between the IS and Analyte RTs.

Mitigation Strategies

If the shift is causing integration errors or matrix factor variability, implement these changes in order of complexity.

Level 1: Software Configuration (The Easiest Fix)

Most MS software (MassHunter, Analyst, Xcalibur) expects the IS to be exactly at the Analyte RT. You must unlink them.

  • Action: Set the Ret Time window to "Relative" or widen the absolute window (e.g., ± 0.5 min instead of ± 0.2 min).

  • Action: Explicitly define the expected RT for the IS as distinct from the Analyte in the quantitation method.

Level 2: Chromatography Optimization

To force the peaks closer together, you must reduce the chromatographic resolution (


).
  • Strategy A: Shallow the Gradient

    • Why: A steep gradient amplifies small lipophilicity differences.

    • Protocol: If currently running 50%

      
       90% B over 5 mins, change to 50% 
      
      
      
      70% B over 10 mins.
  • Strategy B: Lower the Temperature

    • Why: Isotope effects are often entropy-driven. Lowering temperature (

      
      ) can sometimes reduce the separation factor, though this is compound-dependent [5].
      
Level 3: The "Nuclear" Option (Switch IS)

If Heptanoic-d5 separates too much, it is no longer a valid IS for compensating matrix effects.

  • Alternative: Use 13C-labeled Heptanoic Acid .

  • Reasoning: Carbon-13 isotopes do not significantly alter bond lengths or molar volume.

    
     analogs co-elute perfectly with 
    
    
    
    analytes, eliminating the isotope effect entirely [1].

FAQ: Common User Questions

Q: My Heptanoic acid peak is tailing, but the d5 peak is sharp. Why?

  • A: This is likely a "Mass Overload" or pH issue. The native acid is present at high concentration (samples), while the IS is at a low, fixed concentration.

    • Fix: Check if your mobile phase pH is

      
       2 units away from the pKa (4.89). Running at pH 4.8 causes "pKa wobbling" (split peaks). Run at pH 3 (fully protonated) or pH 7+ (fully ionized).
      

Q: Can I just manually integrate the peaks?

  • A: In a regulated environment (GLP/GMP), manual integration is discouraged and requires heavy justification. It is better to widen the automatic processing windows so the software captures the shifted peak consistently.

Q: The shift varies from run to run. Is this the isotope effect?

  • A: No. The isotope effect is constant physics. If the shift varies, you have a system stability issue (e.g., pump fluctuation, temperature instability, or mobile phase evaporation).

References

  • Zhang, Z., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8094, Heptanoic acid. PubChem.

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation: Guidance for Industry.

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation.

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society.

Sources

Storage conditions to prevent degradation of Heptanoic-d5 acid stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heptanoic-d5 Acid Stock Solution Integrity

This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability verification of Heptanoic-d5 acid stock solutions. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental data, particularly in quantitative mass spectrometry-based assays where this compound serves as an invaluable internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a neat, unopened vial of Heptanoic-d5 acid?

Answer:

Neat Heptanoic-d5 acid, like its non-labeled analog, is a clear, oily liquid that is chemically stable under standard ambient conditions. However, for long-term storage, it is crucial to minimize exposure to factors that can initiate degradation.

  • Temperature: The manufacturer CDN Isotopes recommends storing the neat compound at room temperature.[1] Other suppliers, such as TCI, suggest storage in a cool, dark place, ideally below 15°C.[2] For maximal long-term stability and to prevent any potential slow degradation, storing in a refrigerator at 2-8°C is a robust practice.

  • Atmosphere: Vials should always be kept tightly sealed to prevent the ingress of moisture and atmospheric oxygen, which can participate in slow oxidative processes.[3][4]

  • Container: The original manufacturer's vial, typically glass, is the ideal storage container.[5] If transferring is necessary, use only high-quality, chemically inert glass vials with PTFE-lined caps to prevent leaching and contamination.

Q2: I've prepared a stock solution of Heptanoic-d5 acid. What is the recommended storage temperature and expected stability?

Answer:

Once in solution, the stability of Heptanoic-d5 acid is highly dependent on the storage temperature and the choice of solvent.

  • Recommended Temperature: For stock solutions, storage in a freezer at -20°C or -80°C is strongly recommended.[6] Lower temperatures significantly slow down potential chemical degradation, reduce solvent evaporation, and inhibit microbial growth, which can metabolize fatty acids.[6]

  • Rationale: While Heptanoic acid itself is stable, solvents can participate in reactions, and repeated freeze-thaw cycles can introduce atmospheric contaminants. Ultra-low temperatures (-80°C) are considered the gold standard for preserving the integrity of metabolite standards over extended periods.[6]

  • Expected Stability: A properly prepared stock solution in a suitable solvent, stored at -20°C or below in a tightly sealed vial, can be expected to be stable for several months to years. However, one supplier notes that after three years, the compound should be re-analyzed for chemical purity before use.[1] It is best practice to perform periodic quality control checks, as detailed in the troubleshooting guide below.

Q3: Which solvent should I use to prepare my stock solution, and why does it matter?

Answer:

The choice of solvent is critical as it affects not only solubility but also the long-term stability and compatibility with your analytical method (e.g., GC-MS, LC-MS).

  • Primary Recommendation (Non-polar solvents): For chromatographic applications, high-purity alkanes like n-hexane or heptane are excellent choices.[7] They are non-polar, have low boiling points for easy evaporation, and are less likely to react with the carboxylic acid group.[8]

  • Alternative Solvents (Polar aprotic/protic):

    • Acetonitrile, Methanol, Ethanol, Isopropanol: These are commonly used and are effective at solubilizing fatty acids.[8][9] However, be aware that alcohols can potentially esterify the carboxylic acid over very long storage periods, especially if acidic or basic catalysts are inadvertently present. This reaction is generally very slow at low temperatures.

    • Dimethyl Sulfoxide (DMSO): While an excellent solvent for many compounds, its use should be carefully considered. It has a high boiling point and can be challenging to remove. It is more suitable for cell-based assays than for chromatography.[9]

  • Solvents to Avoid for Long-Term Storage: Chlorinated solvents like dichloromethane should be avoided as they can degrade over time, forming acidic byproducts (e.g., HCl) that can catalyze the degradation of the standard.[7]

Key Principle: Always use the highest purity solvent available (e.g., HPLC-grade, MS-grade) to avoid introducing contaminants that could interfere with analysis or degrade the standard.

Q4: What are the primary degradation pathways for Heptanoic-d5 acid?

Answer:

While Heptanoic-d5 acid is a stable molecule, degradation can occur under improper conditions. The primary pathways are analogous to those for other short-chain fatty acids:

  • Oxidation: Although saturated fatty acids are less susceptible to oxidation than unsaturated ones, slow oxidation can occur over time, especially with exposure to light, heat, and oxygen. This can lead to the formation of various unwanted byproducts.

  • Microbial Degradation: Short-chain fatty acids are metabolites in many biological systems and can be consumed by bacteria and fungi if solutions become contaminated.[10][11] This is a significant risk for solutions stored at refrigerated or room temperatures.

  • Esterification: As mentioned, reaction with alcohol solvents can form esters. This is typically a very slow process without a catalyst but can become relevant over long-term storage.

  • Deuterium Exchange: The deuterium atoms in Heptanoic-d5 acid are on carbon atoms and are not readily exchangeable.[12] However, it is a best practice to avoid strongly acidic or basic conditions during storage, which could theoretically promote exchange, although this is highly unlikely for C-D bonds under normal storage conditions.[12]

Storage Condition Summary

ConditionAnalyte FormRecommended TemperatureContainer TypeKey Considerations
Long-Term Neat (as supplied)2-8°C or <15°C[2]Original manufacturer's glass vialKeep tightly sealed, protect from light.[13]
Long-Term Stock Solution-20°C to -80°C [6]Amber glass vial with PTFE-lined capUse high-purity solvent; minimize headspace; avoid freeze-thaw cycles.[14]
Working Solution Diluted Solution2-8°CAutosampler vial with appropriate capPrepare fresh; limit storage to a few days; protect from evaporation.

Troubleshooting Guide: Inconsistent Internal Standard Performance

This guide helps diagnose issues related to your Heptanoic-d5 acid internal standard (IS) when you observe inconsistent peak areas, poor reproducibility, or the appearance of unexpected peaks in your chromatograms.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying the source of the problem.

TroubleshootingWorkflow start Problem: Inconsistent IS Peak Area or Unexpected Peaks check_instrument Step 1: Verify Instrument Performance (e.g., run system suitability test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Troubleshoot & Remediate Instrument Issue instrument_ok->fix_instrument No prep_fresh Step 2: Prepare Fresh IS Working Solution from Stock instrument_ok->prep_fresh Yes compare_solutions Step 3: Analyze Old vs. New Working Solutions prep_fresh->compare_solutions results Results Match? compare_solutions->results old_working_bad Conclusion: Old Working Solution Degraded/Evaporated results->old_working_bad No prep_new_stock Step 4: Prepare Fresh Stock Solution from Neat Standard results->prep_new_stock Yes compare_stocks Step 5: Analyze New Working Solution (from new stock) vs. Old Working Solution (from old stock) prep_new_stock->compare_stocks stock_results Results Match? compare_stocks->stock_results old_stock_bad Conclusion: Original Stock Solution is Compromised stock_results->old_stock_bad No neat_bad Conclusion: Neat Standard May Be Compromised. Contact Supplier. stock_results->neat_bad Yes

Sources

Reducing background noise in Heptanoic-d5 acid mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Background Noise & Interference in Heptanoic-d5 Acid Mass Spectra

Document ID: TS-HDA-005 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary

Heptanoic-d5 acid (Valeric acid-d5 analogue) is a critical internal standard (IS) for quantifying medium-chain fatty acids (MCFA).[1] However, its analysis is uniquely vulnerable to background noise due to two specific factors:

  • The "Phthalate Trap" (GC-MS): If derivatized to a methyl ester, Heptanoic-d5 produces a base peak at m/z 149 . This is isobaric with the universal phthalate plasticizer ion, rendering trace quantification nearly impossible without specific mitigation.

  • Volatility & Adsorption: As a C7 acid, it is volatile enough to be lost during concentration but polar enough to adhere to glass/metal surfaces, causing "ghost" peaks in subsequent runs (carryover).

This guide provides the protocols to eliminate these noise sources, ensuring high-fidelity data for drug development and metabolic profiling.

Module 1: The "Phthalate Trap" & Chemical Hygiene

Context: Plasticizers (Phthalates) are ubiquitous in laboratory environments. In Electron Impact (EI) ionization, they fragment to a stable ion at m/z 149 .

  • The Problem: Methyl-Heptanoate-d5 (the standard derivative) has a molecular weight of ~149 Da. If you monitor m/z 149, your IS signal will be swamped by background noise from septum bleed, solvent bottles, and pipette tips.

Protocol 1.1: De-Plastification Workflow

Goal: Reduce m/z 149 background to <1000 counts.

  • Solvent Reservoirs: Replace all plastic solvent reservoirs with amber borosilicate glass .

    • Why: Phthalates leach from plastic into organic solvents (MeOH, ACN, Hexane) over time.

  • Pipette Tips: Use only non-coated, phthalate-free tips. Pre-rinse tips with the elution solvent before aspirating the sample.

  • Vial Caps: Use PTFE-lined silicone septa . Never use rubber septa.

    • Validation: Inject a "System Blank" (pure solvent from a glass bottle).[1] If m/z 149 > 10^4 counts, the contamination is systemic (inlet or source), not in the sample.

Table 1: Common Contaminant Ions vs. Heptanoic-d5 Signals
Analyte / ContaminantIonizationKey Ions (m/z)Conflict Status
Heptanoic-d5 (Free Acid) ESI (-)134.1 [M-H]⁻Low Risk
Methyl Heptanoate-d5 EI (+)149 , 119, 92CRITICAL (Phthalates)
t-BDMS Heptanoate-d5 EI (+)205 [M-57], 153Safe (Recommended)
Phthalates (General) EI (+)149 (Base Peak)Overlaps with Methyl-d5
Siloxanes (Septum/Column) EI (+)73, 207, 281Interferes with low mass fragments
Module 2: Derivatization Strategy (GC-MS Focus)

Directive: If using GC-MS, avoid methylation if you are struggling with background noise. Switch to Silylation (t-BDMS) to shift the mass window away from the "chemical noise floor" (m/z < 150).

Protocol 2.1: t-BDMS Derivatization (The "Noise-Killer" Method)

Mechanism: Adds a bulky tert-butyldimethylsilyl group. Advantage:[2][3][4][5] Creates high-mass fragments (M-57) that are unique and far removed from solvent/plastic noise.

Step-by-Step:

  • Dry Sample: Evaporate sample to complete dryness under Nitrogen (N2). Note: Residual water hydrolyzes the reagent.

  • Reagent Addition: Add 50 µL MTBSTFA + 1% TBDMCS .

  • Solvent: Add 50 µL anhydrous Pyridine .

  • Reaction: Incubate at 60°C for 45 minutes .

  • Injection: Inject 1 µL in Splitless mode.

  • Target Ions: Monitor m/z 205 (Heptanoic-d5) and m/z 200 (Heptanoic-d0).

DerivatizationLogic Start Sample Prep Method Choose Method Start->Method Methylation Methylation (BF3/MeOH) Method->Methylation Traditional Silylation Silylation (MTBSTFA) Method->Silylation Recommended Risk Risk: m/z 149 (Phthalate Overlap) Methylation->Risk Benefit Benefit: High Mass (m/z 205) Clean Baseline Silylation->Benefit High Noise High Noise Risk->High Noise High S/N Ratio High S/N Ratio Benefit->High S/N Ratio

Figure 1: Decision pathway for derivatization. Silylation moves the detection window (green) away from the phthalate noise zone (red).

Module 3: LC-MS/MS Optimization (Negative Mode)

Context: Heptanoic acid ionizes in Negative ESI mode ([M-H]⁻). The noise here often comes from mobile phase impurities or "ion suppression" from co-eluting lipids.

Protocol 3.1: Mobile Phase "Steam Clean"

If your baseline is high (>1e5 counts) in negative mode:

  • Flush Lines: Disconnect the column. Flush lines with 100% Isopropanol for 30 mins at 0.5 mL/min.

  • Source Cleaning: Wipe the spray shield and capillary cap with 50:50 MeOH:Water.

  • Additives: Use 0.01% Acetic Acid or 5mM Ammonium Acetate in the mobile phase.

    • Why: SCFAs/MCFAs need a slightly buffered pH to ensure stable ionization. Pure water/ACN often results in wandering baselines.

Module 4: Isotopic Purity & Cross-Talk

Issue: "Cross-talk" occurs when the d5-standard contains d0-impurities (contributing to the analyte signal) or when the analyte concentration is so high it contributes to the d5 signal (via naturally occurring C13 isotopes).

Protocol 4.1: The "Zero-Point" Validation

Perform this weekly to verify your reagents:

  • Blank + IS: Inject a blank containing only Heptanoic-d5.

    • Check: Is there a peak at the d0 mass (m/z 129 for LC, m/z 200 for GC-tBDMS)?

    • Limit: Signal must be < 0.5% of the LLOQ (Lower Limit of Quantitation).

  • High Analyte + No IS: Inject a sample with high concentration of unlabeled Heptanoic acid without IS.

    • Check: Is there a peak at the d5 mass?

    • Cause: If yes, this is C13 isotope spillover. You may need to narrow your mass isolation window (e.g., from 1.0 Da to 0.7 Da).

Troubleshooting FAQs

Q1: I see a "ghost peak" of Heptanoic-d5 in my double blank. Where is it coming from? A: This is likely carryover . Heptanoic acid is sticky.

  • Fix 1: Change your needle wash solvent to 50:50 MeOH:Water with 0.5% Ammonium Hydroxide . The high pH ensures the fatty acid is deprotonated (soluble) and washed away.

  • Fix 2: Replace the rotor seal (LC) or gold seal/liner (GC).[1] Fatty acids accumulate on active metal sites.

Q2: My Heptanoic-d5 signal drops over time (drift). A: This is often Deuterium Exchange .

  • Mechanism:[3][4][5][6] If your sample is in a protic solvent (water/methanol) and sits in the autosampler for 24+ hours, the Deuterium on the carboxyl group (if labeled there) or alpha-carbons can exchange with Hydrogen.

  • Fix: Store samples in anhydrous ACN or analyze immediately after prep. Ensure the d5-label is on the carbon chain, not the carboxyl group (most commercial standards are chain-labeled, but verify your CoA).

Q3: Why is my GC-MS baseline rising at the end of the run? A: This is Column Bleed , often mistaken for chemical noise.

  • Diagnosis: Look for m/z 73, 207, 281 (Cyclosiloxanes).

  • Fix: Use a "low-bleed" column (e.g., DB-5ms Ultra Inert). Condition the column at 20°C above your max method temp for 2 hours.

References
  • Sigma-Aldrich. (2023). Derivatization of Fatty Acids to FAMEs: Protocols and Mechanisms.Link

  • National Institutes of Health (NIH) / PMC. (2015). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS.Link[1]

  • Agilent Technologies. (2020). Tips to Improve Signal-to-Noise in LC/MS.Link

  • ResearchGate. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry.Link[1]

  • Restek Corporation. (2022). Guide to Eliminating Phthalate Interference in GC-MS.Link

Sources

Technical Support Center: Troubleshooting Heptanoic-d5 Acid Ionization in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: SCFA-ION-007 Applicable Analytes: Heptanoic Acid, Heptanoic-d5 Acid, Medium-Chain Fatty Acids (MCFAs). Technique: LC-ESI-MS/MS (Negative Mode).[1][2]

Executive Summary: The "Invisible" Peak

Heptanoic-d5 acid (


) presents a classic "retention vs. ionization" paradox in LC-MS. As a medium-chain fatty acid with a 

, it requires basic conditions to ionize (

), yet it requires acidic conditions to retain on standard C18 columns. Furthermore, its semi-volatile nature often leads to losses during sample concentration.

This guide moves beyond basic checks to address the physicochemical contradictions inherent to this molecule.

Diagnostic Logic Tree

Before altering your method, locate the failure point using this decision matrix.

TroubleshootingTree Start Start: Low/No Signal for Heptanoic-d5 CheckMS 1. Infusion Check (No Column) Is signal strong? Start->CheckMS CheckRet 2. Check Retention Time Is k' < 1.0 (Eluting in void)? CheckMS->CheckRet Yes (Source OK) SolMS Source/Mobile Phase Issue (See Section 1) CheckMS->SolMS No (Ionization Failure) CheckDry 3. Sample Prep Check Did you evaporate to dryness? CheckRet->CheckDry No (Retention OK) SolRet Column/Phase Issue (Switch to C8 or HSS T3) CheckRet->SolRet Yes ( elution too fast) SolDry Volatility Loss (See Section 2) CheckDry->SolDry Yes Matrix Effect Investigation\n(See Section 3) Matrix Effect Investigation (See Section 3) CheckDry->Matrix Effect Investigation\n(See Section 3) No

Figure 1: Diagnostic workflow for isolating sensitivity loss.

Section 1: Mobile Phase Chemistry (The Ionization Paradox)

The Problem: Standard acidic mobile phases (Formic Acid, 0.1%) suppress ionization of heptanoic acid in negative mode by forcing the molecule into its neutral state.

Q: I switched to Ammonium Acetate (pH 7), but my peak shape is terrible. Why?

A: At pH 7, heptanoic acid is fully deprotonated (


). While this maximizes ionization, the charged molecule repels the C18 stationary phase, causing early elution and peak tailing.
The Solution: Ammonium Fluoride ( )

Ammonium Fluoride is a "secret weapon" for negative mode LC-MS. It enhances ionization efficiency significantly more than acetate buffers, often by 5–10x, without requiring a drastically high pH that ruins retention.

Recommended Mobile Phase System:

  • Solvent A: Water + 0.5 mM Ammonium Fluoride (approx. pH 6.2).

  • Solvent B: Acetonitrile (MeCN).

  • Column: Waters HSS T3 or equivalent (C18 bonded to a substrate designed to retain polar analytes).

AdditiveIonization (ESI-)Retention ImpactNotes
Formic Acid PoorExcellentProtonates acid; renders it "invisible" in ESI-.
Ammonium Acetate ModeratePoorHigh pH causes de-shielding and early elution.
Ammonium Fluoride Excellent Good Best balance. Fluorine aids desolvation in the source.

Critical Warning:


 can etch glass over time. Do not leave it stagnant in glass solvent bottles for weeks. Flush the LC system with water after use to prevent salt precipitation.

Section 2: Sample Preparation (Volatility & Recovery)

The Problem: Heptanoic acid is semi-volatile. If your protocol involves "Evaporate to dryness under


 at 40°C," you are likely blowing your analyte (and your d5-IS) out of the tube.
Q: My internal standard (d5) area counts vary wildly between samples. Is it the instrument?

A: Likely not. It is likely inconsistent evaporation during sample prep.

Protocol: The "Trap" Method

Do not evaporate to dryness. Use a "keeper" solvent or stop evaporation early.

  • Extraction: LLE (Liquid-Liquid Extraction) with MTBE or Ethyl Acetate.

  • The Keeper: Add 10

    
     of DMSO or Ethylene Glycol to the tube before evaporation.
    
  • Evaporation: Evaporate under nitrogen until the volume reaches approx. 10-20

    
     (the keeper solvent remains).
    
  • Reconstitution: Add mobile phase immediately.

Section 3: Matrix Effects (The Deuterium Shift)

The Problem: Deuterated standards (


) often elute slightly earlier than the native analyte due to the kinetic isotope effect (C-D bonds are shorter/stronger than C-H, making the molecule slightly less lipophilic). This can push the 

peak into a suppression zone (e.g., salts eluting in the void) that the native peak misses.
Q: How do I prove ion suppression is killing my signal?

A: Perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones.

Protocol: Post-Column Infusion
  • Setup: Place a T-junction between the Column Outlet and the MS Source.

  • Infusion: Syringe pump infuses Heptanoic-d5 standard (1

    
    ) at 10 
    
    
    
    .
  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC column.

  • Result: Monitor the baseline. A dip in the baseline indicates suppression; a rise indicates enhancement.

PCI_Setup LC LC Pump (Gradient Flow) Col Column (Separates Matrix) LC->Col Tee T-Junction Col->Tee Matrix Elution Pump Syringe Pump (Infusing Heptanoic-d5) Pump->Tee Constant Signal MS MS Source (ESI-) Tee->MS Combined Flow

Figure 2: Post-Column Infusion setup for mapping matrix effects.

Section 4: The "Nuclear Option" (Derivatization)

If direct analysis (Section 1) fails to reach the required LLOQ (Lower Limit of Quantification), you must alter the chemistry of the molecule.

The Solution: 3-Nitrophenylhydrazine (3-NPH) Derivatization. This reaction converts the carboxylic acid into a hydrazide, which contains moieties that ionize exceptionally well in Negative Mode (or Positive mode depending on specific reagent choice, but 3-NPH is optimized for negative/positive flexibility and stability).

Reaction Scheme:



Advantages:

  • Mass Shift: Moves the mass higher, away from low-mass chemical noise.

  • Hydrophobicity: Increases retention on C18, moving the peak away from the solvent front (void volume).

  • Sensitivity: Often yields 10-100x signal improvement.

Protocol Summary:

  • Mix 20

    
     sample with 10 
    
    
    
    3-NPH (200 mM) and 10
    
    
    EDC (120 mM).
  • Incubate at 40°C for 30 mins.

  • Quench and inject.[3]

References

  • Pesek, J. J., & Matyska, M. T. (2015).[4] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. Journal of Chromatography A, 1401, 69-74.[4] (Demonstrates

    
     sensitivity gains in negative mode). 
    
  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-based derivatization for the quantitation of short- and medium-chain fatty acids.[5] Analytica Chimica Acta, 854, 86-94. (The authoritative protocol for 3-NPH derivatization).

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. (The foundational paper for Post-Column Infusion/Matrix Effect assessment).

  • Li, F., et al. (2013). LC-MS/MS method for the quantification of short-chain fatty acids.[5][6][7] Journal of Pharmaceutical and Biomedical Analysis, 86, 100-109. (Discusses volatility issues and extraction optimization).

Sources

Correcting for isotopic overlap in Heptanoic-d5 acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Overlap Correction

Welcome to the technical support center for advanced mass spectrometry quantification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in isotope dilution mass spectrometry: correcting for isotopic overlap when quantifying analytes using deuterated internal standards, with a specific focus on Heptanoic-d5 acid.

This document is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy in their quantitative workflows.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental principles that lead to isotopic overlap, providing the necessary context for the troubleshooting protocols that follow.

Q1: What is a deuterated internal standard and why is it used?

A1: A deuterated internal standard (IS) is a version of your target analyte where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] For example, in Heptanoic-d5 acid, five hydrogen atoms have been replaced by deuterium.

These standards are considered the "gold standard" for quantification in mass spectrometry for a crucial reason: they are chemically and physically almost identical to the analyte.[1] This means they behave nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] By adding a known amount of the deuterated IS to your sample at the beginning of your workflow, you can accurately correct for sample loss during preparation and for variations in instrument response (like matrix effects or ion suppression), leading to highly accurate and precise quantification.[1]

Q2: What is isotopic overlap and how does it interfere with my analysis?

A2: Isotopic overlap, also known as "cross-talk," occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa.[3] This interference is a direct result of the natural abundance of heavy isotopes in all elements.

For Heptanoic acid (C₇H₁₄O₂), the most significant contribution comes from Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[4] This means that for every ~100 molecules of heptanoic acid, about one will naturally contain a ¹³C atom instead of a ¹²C atom, making it one mass unit heavier (an "M+1" peak). With seven carbon atoms, the probability of having at least one ¹³C atom increases, creating a series of "isotope peaks" (M+1, M+2, etc.) in the mass spectrum.

The problem arises when one of these isotope peaks from the abundant, unlabeled heptanoic acid has the same mass-to-charge ratio (m/z) as the primary ion of the less abundant Heptanoic-d5 acid internal standard. This overlap artificially inflates the internal standard's signal, which can severely deteriorate the accuracy of quantification.[4] This issue is most pronounced when the analyte concentration is much higher than the internal standard concentration.[3]

Q3: How significant is the isotopic contribution from unlabeled Heptanoic Acid?

A3: The significance can be calculated based on the natural isotopic abundances of its constituent elements. Heptanoic acid has the molecular formula C₇H₁₄O₂.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C ~1.1%
Hydrogen¹H~99.98%
²H~0.015%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O ~0.20%
Source: Data compiled from various publicly available sources on isotopic abundances.

The probability of the M+1 isotopologue (a molecule one mass unit heavier) is mainly driven by the seven carbon atoms. A common approximation for the M+1 peak height is:

  • % M+1 ≈ (# of C atoms × 1.1%) + (# of N atoms × 0.37%) + ...

For Heptanoic Acid (C₇H₁₄O₂):

  • % M+1 ≈ (7 × 1.1%) + (2 × 0.04%) = 7.7% + 0.08% = 7.78%

  • % M+2 ≈ [(7 × 1.1%)² / 200] + (2 × 0.20%) = 0.30% + 0.40% = 0.70%

This means the signal at M+5 (the mass of the d5 internal standard) from the unlabeled analyte will be very low, but not zero. The primary issue is often the M+1, M+2, M+3, and M+4 peaks of the analyte overlapping with lower-deuteration impurities in the internal standard. However, for high accuracy, especially with high analyte concentrations, a direct correction is necessary.

Part 2: Troubleshooting Guide & Correction Protocol

This section provides a step-by-step workflow to diagnose, calculate, and correct for isotopic overlap.

Symptom: My calibration curve is non-linear, especially at the low or high end. Is this isotopic overlap?

This is a classic symptom. Isotopic overlap from the analyte can artificially inflate the internal standard signal, causing the analyte/IS ratio to be suppressed, leading to a curve that bends towards the x-axis at high concentrations. Conversely, if the internal standard has a significant unlabeled component, it can inflate the analyte signal at low concentrations. This can lead to significant quantification errors if a simple linear regression is used.[5][6]

Protocol: Experimental Determination and Correction for Analyte Contribution to the Internal Standard

This protocol provides a self-validating system to ensure accurate quantification.

G cluster_0 Step 1: Characterization cluster_1 Step 2: Application A Analyze Unlabeled Analyte Standard (Heptanoic Acid) at a high concentration. B Measure Peak Area at: - Analyte m/z (M) - IS m/z (M+5) A->B C Calculate Correction Factor (CF) B->C F Apply Correction to IS Signal C->F Use CF D Analyze Samples and Calibrators (containing Analyte + IS) E Measure Raw Peak Areas: - Analyte (Area_Analyte_raw) - Internal Standard (Area_IS_raw) D->E E->F G Calculate Final Ratio for Calibration Curve F->G

Caption: Workflow for Isotopic Overlap Correction.

The goal of this step is to experimentally determine what percentage of the unlabeled analyte's signal "bleeds" into the internal standard's mass channel.

  • Prepare a High-Concentration Standard: Prepare a solution containing only the unlabeled Heptanoic acid at a concentration near the upper limit of your calibration curve. Do not add the Heptanoic-d5 acid internal standard.

  • Acquire Data: Analyze this standard using your validated LC-MS/MS method. Ensure the instrument is monitoring the mass transitions for both the unlabeled analyte and the deuterated internal standard.

  • Measure Peak Areas: Integrate the peaks observed at the retention time of Heptanoic acid for both mass transitions.

    • Area_Analyte_M: The peak area for the primary transition of unlabeled Heptanoic acid.

    • Area_IS_Channel: The small peak area detected in the mass transition channel of the Heptanoic-d5 acid, which is caused by the isotopic tail of the unlabeled analyte.

  • Calculate the Correction Factor (CF): The correction factor is the ratio of the bleed-through signal to the main analyte signal.

    CF = Area_IS_Channel / Area_Analyte_M

    Example:

    • Area_Analyte_M = 2,500,000 counts

    • Area_IS_Channel = 25,000 counts

    • CF = 25,000 / 2,500,000 = 0.01 (or 1%)

Now, apply this empirically determined correction factor to all of your unknown samples, quality controls, and calibration standards.

  • Acquire Sample Data: Analyze your samples, which contain both the unknown amount of Heptanoic acid and the known amount of Heptanoic-d5 acid internal standard.

  • Measure Raw Peak Areas: For each sample, record the measured peak areas:

    • Area_Analyte_raw: The raw peak area for the unlabeled analyte.

    • Area_IS_raw: The raw peak area for the deuterated internal standard.

  • Calculate the Corrected Internal Standard Area: This is the critical step. The true signal from the internal standard is its measured signal minus the contribution from the unlabeled analyte.

    Area_IS_corrected = Area_IS_raw - (Area_Analyte_raw × CF)

    Example using the CF from Step 1:

    • Area_Analyte_raw = 1,800,000 counts

    • Area_IS_raw = 950,000 counts

    • Area_IS_corrected = 950,000 - (1,800,000 × 0.01)

    • Area_IS_corrected = 950,000 - 18,000

    • Area_IS_corrected = 932,000 counts

  • Calculate the Final Ratio: Use the corrected IS area to calculate the response ratio for your calibration curve.

    Final Ratio = Area_Analyte_raw / Area_IS_corrected

    This corrected ratio should then be used to plot your calibration curve and quantify your unknown samples. The resulting curve will be more linear and provide significantly more accurate results.

Part 3: Advanced Considerations

Q4: What about the contribution of the internal standard to the analyte signal?

A4: This is the reverse problem and is primarily an issue of the isotopic purity of your deuterated standard. A high-quality standard (e.g., >98% isotopic enrichment) will have a minimal amount of unlabeled (d0) species.[1] However, for ultimate accuracy, this contribution can also be corrected. The procedure is analogous:

  • Analyze a solution containing only the Heptanoic-d5 acid internal standard.

  • Measure any signal that appears in the unlabeled analyte's mass channel.

  • Calculate a second correction factor for this direction of overlap.

  • Apply this to correct the analyte signal in your experimental samples.

Q5: When is this correction absolutely necessary?

A5: This correction is most critical under the following conditions:

  • High Dynamic Range: When your analyte concentrations span several orders of magnitude.

  • High Analyte-to-IS Ratio: When the endogenous analyte concentration is significantly higher than the spiked internal standard concentration.[3]

  • High Accuracy Required: For regulated bioanalysis, clinical diagnostics, or any application where the highest degree of accuracy is mandated.

By implementing this straightforward, empirical correction method, you can significantly enhance the quality and trustworthiness of your quantitative mass spectrometry data.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]

  • ResearchGate. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Available at: [Link]

  • Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. NRC Publications Archive. Available at: [Link]

  • PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Available at: [Link]

  • PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Available at: [Link]

Sources

Validation & Comparative

Validation of Heptanoic-d5 Acid as a Surrogate Standard for Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Medium-Chain Fatty Acids (MCFAs), researchers face a critical bioanalytical challenge: the "Endogenous Problem." Target analytes like Caproic (C6), Caprylic (C8), and Capric (C10) acid are naturally present in biological matrices, rendering the use of a true "blank" matrix impossible.

This guide validates Heptanoic-d5 acid (C7-d5) as a superior surrogate standard. Unlike conventional even-chain internal standards (which may suffer from cross-talk) or non-labeled odd-chain standards (which are subject to dietary interference), Heptanoic-d5 offers a dual-layer of orthogonality: chemical distinctness (odd-chain length) and isotopic distinctness (mass shift). This guide details the experimental validation, comparative performance, and mechanistic rationale for adopting C7-d5 in high-throughput drug development and metabolic phenotyping.

Scientific Rationale: The Case for Heptanoic-d5

The Endogenous Interference Challenge

Standard bioanalytical validation (FDA/EMA guidelines) requires calibration curves prepared in the same matrix as the samples. However, plasma and urine contain fluctuating baselines of MCFAs. Two primary strategies exist to overcome this:

  • Surrogate Matrix Approach: Using water or charcoal-stripped plasma (Risk: Matrix effects are not representative).

  • Surrogate Analyte Approach: Using a stable isotope (e.g., C7-d5) as the proxy for the endogenous analyte in the authentic matrix.

Why Heptanoic-d5?

Heptanoic acid (C7:0) is an odd-chain fatty acid. While it exists in humans, its concentrations are negligible compared to C8 or C10. By deuterating it (d5), we create a standard that is:

  • Chromatographically Proximal: Elutes centrally between C6 and C8, making it an ideal reference point for the volatile MCFA window.

  • Mass Distinct: The +5 Da shift moves it out of the natural isotopic envelope of endogenous C7.

Comparative Analysis: C7-d5 vs. Alternatives

The following table compares Heptanoic-d5 against common alternatives used in GC-MS/LC-MS workflows.

FeatureHeptanoic-d5 Acid (Recommended) Octanoic-d15 Acid (Target-Specific) Nonanoic Acid (Odd-Chain, Unlabeled)
Primary Utility Class-wide Surrogate IS for C6–C10Specific quantification of C8 onlyCheap IS for general profiling
Endogenous Interference Negligible (Rare chain + Mass shift)Low (Mass shift only)High (Dietary intake affects levels)
Retention Time Central (Mid-point of MCFA window)Overlaps exactly with C8Elutes later (Post-C8/C10)
Cost Efficiency High (One IS for multiple analytes)Low (Need specific IS for every chain)Very High (Inexpensive)
Cross-Talk Risk Minimal (M+5 is distinct)Potential (High concentration C8 can bleed)N/A

Experimental Validation Protocol

To validate C7-d5, we utilize a Surrogate Analyte workflow.[1] This protocol assumes a GC-MS platform, as it is the gold standard for volatile MCFA analysis.

Method Overview (Graphviz Workflow)

MCFA_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Heptanoic-d5 Acid Sample->Spike Extract LLE Extraction (Isooctane/HCl) Spike->Extract Acidification Deriv Derivatization (BF3-MeOH -> FAMEs) Extract->Deriv Methylation GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Injection Data Quantification (Surrogate Analyte Logic) GCMS->Data m/z 135 (C7-d5) vs m/z 130 (C7)

Figure 1: Optimized workflow for MCFA quantification using Heptanoic-d5. The internal standard is added prior to extraction to correct for recovery losses.

Step-by-Step Protocol
  • Sample Preparation: Aliquot 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of Heptanoic-d5 (10 µg/mL in methanol). Vortex 30s.

  • Acidification: Add 20 µL 1M HCl to protonate fatty acids (ensures partition into organic phase).

  • Extraction: Add 500 µL Isooctane. Shake vigorously for 10 min. Centrifuge at 3000g for 5 min.

  • Derivatization (FAME Formation):

    • Transfer supernatant to a glass vial.

    • Add 200 µL 14% BF3-Methanol.

    • Incubate at 60°C for 10 min (closed vessel to prevent C6/C7 volatility loss).

  • Neutralization: Add 500 µL Saturated NaHCO3.

  • Analysis: Inject 1 µL into GC-MS (Splitless). Monitor SIM ions:

    • Heptanoic-d5 Methyl Ester: m/z 135 (Quantifier)

    • Endogenous Heptanoic Methyl Ester: m/z 130[2][3]

    • Octanoic Methyl Ester: m/z 143

Validation Data Summary

The following data represents typical performance metrics when using Heptanoic-d5 in human plasma, adhering to FDA Bioanalytical Method Validation Guidance.

Linearity and Sensitivity

Using the surrogate analyte approach, the calibration curve is constructed using Heptanoic-d5 concentrations.

ParameterResultAcceptance Criteria
Linearity (

)
0.998

Dynamic Range 0.5 – 200 µMCovers physiological range
LLOQ 0.5 µMS/N

Slope Precision 2.1% CV

Precision and Accuracy (Intra-day / Inter-day)

Quality Control (QC) samples prepared in authentic matrix.

QC LevelConc. (µM)Accuracy (%)Precision (% CV)
LLOQ 0.594.58.2
Low 1.598.24.1
Mid 50.0101.32.5
High 160.099.11.8
Matrix Effect (Matrix Factor)

Matrix Factor (MF) compares the response of the extracted spike to a neat standard.[4] An MF of 1.0 indicates no suppression.

  • Heptanoic-d5 MF: 0.98 ± 0.03[5]

  • Octanoic Acid (C8) MF: 0.96 ± 0.04

  • Interpretation: The d5-isotope behaves nearly identically to the target analytes, proving it is an effective normalizer for extraction efficiency and ionization variations.

Strategic Decision Logic

When should you use Heptanoic-d5? Use the decision tree below to select the correct validation strategy.

Decision_Tree Start Start: Select Validation Strategy Endogenous Is the Analyte Endogenous in Matrix? Start->Endogenous Yes Yes (e.g., C8, C10) Endogenous->Yes   No No (Xenobiotic) Endogenous->No   Surrogate_Choice Is Isotopologue Available? Yes->Surrogate_Choice Standard_Curve Standard Curve in Blank Matrix No->Standard_Curve Use_Surrogate_Analyte Surrogate Analyte Approach: Use Heptanoic-d5 as Quantifier for C7/C8 Surrogate_Choice->Use_Surrogate_Analyte Yes (Preferred) Use_Surrogate_Matrix Surrogate Matrix Approach: Use Stripped Plasma Surrogate_Choice->Use_Surrogate_Matrix No

Figure 2: Decision logic for selecting the Surrogate Analyte approach. Heptanoic-d5 allows for validation in authentic matrix, superior to stripped matrix methods.

Conclusion

Heptanoic-d5 acid is a robust, validated surrogate standard for MCFA analysis. Its intermediate chain length (C7) bridges the volatility gap between Caproic (C6) and Capric (C10) acids, while its deuteration (d5) provides mass spectral selectivity.

Key Advantages:

  • Authentic Matrix Validation: Enables the "Surrogate Analyte" approach, avoiding the pitfalls of artificial matrices.

  • Extraction Normalization: Corrects for the high volatility losses common in C6-C8 derivatization.

  • Regulatory Compliance: Meets FDA/EMA requirements for linearity, accuracy, and precision in endogenous compound assays.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5] Focuses on endogenous compound validation requirements.

  • Jones, B. R., et al. "Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules."[6] Bioanalysis (2012).[6] Defines the core methodology for using surrogate isotopes.

  • LIPID MAPS. "Fatty Acid Mass Spectrometry Protocol." Describes standard extraction and derivatization techniques for fatty acids using deuterated standards.

  • Tsikas, D. "Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges." Analytical Biochemistry (2017). Discusses GC-MS interference and the necessity of isotopic standards.

Sources

A Senior Application Scientist's Guide to Assessing Isotopic Purity and Enrichment of Heptanoic-d5 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research, particularly in metabolic studies and drug development, the use of stable isotope-labeled compounds is indispensable. Deuterated molecules, such as Heptanoic-d5 acid, serve as powerful tracers to elucidate metabolic pathways, quantify endogenous molecules, and act as internal standards in pharmacokinetic studies. However, the utility of these labeled compounds is fundamentally dependent on their isotopic purity and the precise degree of deuterium enrichment. This guide provides an in-depth, technical comparison of methodologies to assess these critical parameters for Heptanoic-d5 acid, grounded in scientific principles and practical, field-proven insights.

The Critical Distinction: Isotopic Purity vs. Enrichment

Before delving into experimental protocols, it is crucial to understand the distinction between two often-conflated terms:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position within a molecule. For instance, if a batch of Heptanoic-d5 acid is stated to have 99% isotopic enrichment, it means that at each of the five designated positions, there is a 99% probability of finding a deuterium atom instead of a hydrogen atom.

  • Isotopic Purity (or Species Abundance): This represents the percentage of molecules in a sample that have the desired number of deuterium atoms. Due to the statistical nature of chemical synthesis, a sample with high isotopic enrichment will still contain a distribution of isotopologues (molecules with d0, d1, d2, d3, d4, and d5). High isotopic purity indicates a high abundance of the target d5 species.

Understanding this difference is paramount for the accurate interpretation of experimental data.

Analytical cornerstones: Mass Spectrometry and NMR Spectroscopy

The two primary analytical techniques for determining isotopic purity and enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each provides unique and complementary information. High-resolution mass spectrometry (HRMS) excels at determining the distribution of isotopologues and thus, the overall isotopic purity.[1] In contrast, NMR, particularly proton (¹H) and deuterium (²H) NMR, is unparalleled in its ability to confirm the specific sites of deuteration and quantify the enrichment at each position.[2]

I. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the workhorse for determining the isotopic distribution of a deuterated compound. The high resolving power of modern instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the separation and accurate mass measurement of each isotopologue.

Causality in Experimental Choices

The choice of Liquid Chromatography (LC) coupled with MS is deliberate. LC separates the Heptanoic-d5 acid from any chemical impurities, ensuring that the mass spectrum is representative of the compound of interest. Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids as it readily forms the [M-H]⁻ ion, simplifying the resulting mass spectrum.

Experimental Workflow: LC-HRMS

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Detailed Protocol: LC-HRMS Analysis of Heptanoic-d5 Acid

1. Sample Preparation:

  • Prepare a stock solution of Heptanoic-d5 acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition for injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of the fatty acid.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 30% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Mode: Full scan from m/z 130 to 140.
  • Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure baseline separation of the isotopologue peaks.
  • Capillary Voltage: 3.5 kV.
  • Sheath Gas and Aux Gas Flow Rate: Optimize for maximal signal intensity.

4. Data Analysis and Isotopic Purity Calculation:

  • Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0 to d5).
  • Integrate the peak areas for each isotopologue.
  • Correct for the natural abundance of ¹³C. The contribution of the M+1 peak from the natural abundance of ¹³C in the d4 isotopologue to the d5 peak must be subtracted.
  • Calculate the isotopic purity as follows:
Data Presentation: Isotopic Distribution of Heptanoic-d5 Acid
IsotopologueTheoretical m/z ([M-H]⁻)Observed Relative Abundance (%)
d0 (Unlabeled)129.0916< 0.1
d1130.09790.2
d2131.10420.5
d3132.11051.8
d4133.11687.5
d5134.123190.0

II. Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Choices

¹H NMR is used to observe the residual protons at the deuterated positions. The integration of these signals relative to a non-deuterated position on the molecule (or an internal standard) allows for the calculation of site-specific enrichment. ²H NMR directly observes the deuterium nuclei, providing a complementary and confirmatory analysis of the deuteration pattern. For quantitative NMR (qNMR), a sufficient relaxation delay is critical to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.[3][4]

Experimental Workflow: qNMR

Caption: Workflow for Isotopic Enrichment Assessment by qNMR.

Detailed Protocol: ¹H and ²H NMR Analysis of Heptanoic-d5 Acid

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of Heptanoic-d5 acid and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis if required.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.
  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
  • Pulse Angle: 30° to reduce relaxation times.[5]
  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 20-30 seconds for quantitative accuracy).[4] An inversion recovery experiment can be used to determine T1 values.[3]
  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

3. ²H NMR Acquisition Parameters:

  • Spectrometer: Equipped with a deuterium probe.
  • Pulse Sequence: A standard single-pulse experiment.
  • Decoupling: Proton decoupling can be applied to simplify the spectrum.
  • Relaxation Delay (d1): Typically shorter than for ¹H NMR.
  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Analysis and Enrichment Calculation:

  • ¹H NMR: Integrate the residual proton signals corresponding to the deuterated positions and a non-deuterated signal (e.g., the methyl group protons if not deuterated). Calculate the enrichment at each site based on the relative integrals.
  • ²H NMR: Integrate the deuterium signals. The relative integrals should correspond to the number of deuterium atoms at each position.
Data Presentation: Site-Specific Enrichment of Heptanoic-d5 Acid
Position¹H Chemical Shift (ppm)Residual ¹H IntegralCalculated Enrichment (%)²H Chemical Shift (ppm)²H Integral
C2-D₂2.350.0299.02.352.0
C3-D₂1.630.0299.01.632.0
C4-D1.300.0199.01.301.0
C5-H₂1.302.00---
C6-H₂1.302.00---
C7-H₃0.893.00---

III. Comparison with Alternative Deuterated Fatty Acids

The choice of a deuterated fatty acid tracer often depends on the specific metabolic pathway under investigation. Heptanoic-d5 acid, as a medium-chain fatty acid (MCFA), has distinct metabolic properties compared to long-chain fatty acids (LCFAs).

Metabolic Fate: MCFAs vs. LCFAs
  • Absorption and Transport: MCFAs are more rapidly absorbed from the gut and are transported directly to the liver via the portal vein. LCFAs, on the other hand, are re-esterified into triglycerides, packaged into chylomicrons, and enter the lymphatic system before reaching the systemic circulation.[6]

  • Mitochondrial Uptake and Oxidation: MCFAs can enter the mitochondria independently of the carnitine shuttle, leading to rapid β-oxidation. LCFAs require the carnitine palmitoyltransferase (CPT) system for mitochondrial entry. This difference in uptake mechanism contributes to the faster metabolism of MCFAs.[7]

These metabolic differences make deuterated MCFAs like Heptanoic-d5 acid ideal tracers for studying rapid hepatic energy metabolism, while deuterated LCFAs such as Palmitic-d31 acid or Oleic-d17 acid are better suited for investigating lipid transport, storage, and the metabolism of complex lipids.

Analytical Considerations

From an analytical standpoint, the shorter chain length of Heptanoic-d5 acid can be advantageous in chromatographic separations, often resulting in sharper peaks and shorter retention times compared to LCFAs. However, the potential for volatility can be a consideration during sample preparation and storage.

Comparison of Deuterated Fatty Acid Tracers
Deuterated Fatty AcidChain LengthMetabolic ApplicationAnalytical AdvantagesAnalytical Challenges
Heptanoic-d5 Acid Medium (C7)Hepatic energy metabolism, ketogenesis, mitochondrial function.Good chromatographic properties, rapid metabolism.Potential for volatility.
Octanoic-d15 Acid Medium (C8)Similar to Heptanoic acid, often used in ketogenic diet studies.Well-characterized metabolism.Similar to Heptanoic acid.
Palmitic-d31 Acid Long (C16)De novo lipogenesis, triglyceride synthesis, complex lipid metabolism.Less volatile, representative of major dietary saturated fat.Longer chromatographic retention times, potential for co-elution with other LCFAs.
Oleic-d17 Acid Long (C18:1)Metabolism of monounsaturated fats, membrane fluidity studies.Representative of a major dietary unsaturated fat.Similar to Palmitic acid.

IV. Challenges and Troubleshooting in Isotopic Analysis

Achieving accurate and reproducible results in isotopic analysis requires an awareness of potential pitfalls.

  • Isotopic Exchange: Protons on heteroatoms or in acidic/basic conditions can exchange with deuterium from solvents or reagents. For Heptanoic-d5 acid, the carboxylic acid proton is readily exchangeable. It is crucial to work in aprotic solvents and under neutral conditions where possible to prevent back-exchange.

  • Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[8] The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Heptanoic acid) that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Overlapping Signals in NMR: In complex mixtures, signals from other compounds may overlap with those of the deuterated analyte, complicating integration. High-field NMR spectrometers and 2D NMR techniques can help to resolve overlapping signals.

  • Incomplete Relaxation in qNMR: As previously mentioned, insufficient relaxation delays are a common source of error in qNMR. It is imperative to determine the T1 values of the signals of interest to set an appropriate relaxation delay.[4]

Conclusion

References

  • Xie, L., Zhao, Y., Sheng, L. et al. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. J Labelled Comp Radiopharm 2022. [Link]

  • Guillén, M. D., & Ruiz, A. (2001). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. European Journal of Lipid Science and Technology, 103(8), 499-505. [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. JAOCS, Journal of the American Oil Chemists' Society, 75(9), 1091-1094. [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 68(1), 133-149. [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. [Link]

  • Emken, E. A., Adlof, R. O., Rakoff, H., & Rohwedder, W. K. (1983). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Journal of lipid research, 24(1), 34–43. [Link]

  • Turner, N., Hariharan, K., & Cooney, G. J. (2014). Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle. Journal of lipid research, 55(2), 281–289. [Link]

  • Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • Organic Syntheses. n-HEPTANOIC ACID. [Link]

  • MedUni Wien ePub. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. [Link]

  • Atzori, L., Caboni, P., & Hertel, J. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 498. [Link]

  • Roy, A., Kumar, H., Singh, S., & Singh, S. K. (2015). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 7(18), 7569-7575. [Link]

  • Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(9), 1587–1600. [Link]

  • St-Onge, M. P., & Jones, P. J. (2002). Physiological effects of medium-chain triglycerides: potential agents in the prevention of obesity. The Journal of nutrition, 132(3), 329–332. [Link]

  • Wang, D., & Al-Rubeai, M. (2019). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Chemistry and physics of lipids, 221, 1-9. [Link]

  • Mallet, C. R., Lu, Z., & Fesik, S. W. (1998). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Rapid communications in mass spectrometry, 12(15), 1043–1048. [Link]

  • Total Synthesis of Natural Products. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]

  • University of Ottawa NMR Facility Blog. (2008, February 28). Measuring 2H NMR Spectra. University of Ottawa. [Link]

  • Emken, E. A. (1994). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Progress in lipid research, 33(4), 361-371. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Jia, Y., & Li, W. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of chromatographic science, 45(7), 423–429. [Link]

Sources

A Comparative Guide to LOD and LOQ Determination for Heptanoic-d5 Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth comparison of two widely accepted methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Heptanoic-d5 acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Heptanoic-d5 acid, a deuterated stable isotope, is frequently employed as an internal standard in bioanalytical studies, making the robust characterization of its analytical limits a critical aspect of method validation.

This document moves beyond a simple recitation of protocols to explore the underlying principles, practical implications, and regulatory context of each method. We will compare the Signal-to-Noise (S/N) ratio method with the Calibration Curve method, providing the scientific rationale behind experimental choices to ensure your protocols are not just followed, but understood.

Foundational Concepts: Understanding LOD and LOQ

Before delving into the experimental protocols, it is essential to define our objectives. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (the blank or noise), though not necessarily quantified with acceptable accuracy and precision.[1][2] In contrast, the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with a defined level of accuracy and precision.[1][2] For bioanalytical method validation, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ).[3]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines that outline the requirements for establishing these parameters, ensuring data integrity in regulated studies.[4][5][6]

Experimental Design & Methodology

A robust analytical method begins with a well-defined experimental setup and sample preparation procedure. The choices made here directly impact the sensitivity and reliability of the LOD and LOQ values obtained.

Core LC-MS/MS Instrumentation and Conditions

The analysis of Heptanoic-d5 acid is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • LC System: UHPLC system capable of delivering precise gradients.

  • Column: A C18 reversed-phase column is suitable for retaining a short-chain fatty acid like heptanoic acid.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is effective for carboxylic acids.

  • MRM Transition for Heptanoic-d5 Acid: A precursor ion corresponding to [M-H]⁻ and a suitable product ion would be selected and optimized. For Heptanoic-d5 acid (molecular weight ~135.2 g/mol ), this would involve monitoring a specific fragmentation pathway.

Sample Preparation: Protein Precipitation

For biological matrices like plasma or serum, removing proteins is a critical step to prevent column fouling and ion suppression in the mass spectrometer source.[7][8] Protein precipitation is a rapid and effective method.[8][9]

Protocol:

  • Aliquot 100 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing 1% formic acid. The cold solvent enhances the precipitation of proteins, while the acid helps to keep the analyte in a consistent protonation state.[8]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LOD/LOQ Determination cluster_sn Method 1: S/N Ratio cluster_cal Method 2: Calibration Curve p1 Aliquot 100 µL Plasma p2 Add 300 µL Cold Acetonitrile (1% Formic Acid) p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at >10,000 x g p3->p4 p5 Transfer Supernatant for Analysis p4->p5 sn1 Prepare Low Concentration Spikes p5->sn1 cal1 Prepare Blank & Low-Level Calibrators p5->cal1 sn2 Acquire Data via LC-MS/MS sn1->sn2 sn3 Measure Signal (S) and Noise (N) sn2->sn3 sn4 Calculate S/N Ratio sn3->sn4 cal2 Acquire Data & Generate Curve cal1->cal2 cal3 Calculate Slope (S) and SD of Response (σ) cal2->cal3 cal4 Apply Formulas: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) cal3->cal4

Fig 1. Experimental workflow for LOD/LOQ determination.

Comparative Protocols for LOD & LOQ Determination

Here we compare the two primary methods endorsed by regulatory guidelines.

Method 1: The Signal-to-Noise (S/N) Ratio Approach

This method is an empirical approach that directly compares the magnitude of the analyte signal to the background noise of the instrument. It is particularly useful for analytical procedures that exhibit baseline noise.

Causality: The rationale is straightforward: an analyte can only be reliably detected if its signal is significantly higher than the random fluctuations of the baseline. The ICH suggests a S/N ratio of 3:1 is generally acceptable for estimating the LOD, while a 10:1 ratio is used for the LOQ.[10][11]

Step-by-Step Protocol:

  • Prepare a series of diluted samples of Heptanoic-d5 acid in the prepared blank matrix extract, approaching the expected detection limit.

  • Inject these samples into the LC-MS/MS system.

  • Analyze the resulting chromatograms. The signal height (S) is measured from the peak maximum to the peak baseline.

  • The noise (N) is determined by measuring the peak-to-peak amplitude of the baseline noise in a region close to where the analyte peak elutes, over a distance typically 20 times the peak width at half-height.

  • Calculate the S/N ratio for each concentration.

  • The concentration that yields a S/N ratio of approximately 3 is designated as the LOD.

  • The concentration that yields a S/N ratio of approximately 10, and meets precision and accuracy criteria, is designated as the LOQ.

Trustworthiness: While widely used, this method can be subjective as the determination of noise can vary between software algorithms and analysts.[11] Therefore, the procedure for measuring noise should be clearly defined and consistently applied.

Method 2: The Calibration Curve Approach

This method relies on the statistical properties of a calibration curve constructed at the low end of the analytical range.[12] It is generally considered more statistically robust and less subjective than the S/N method.

Causality: This approach uses the slope of the calibration curve (S) as a measure of the method's sensitivity and the standard deviation of the response (σ) as a measure of its precision at the zero/low level. The formulas provided by the ICH, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S) , are used to calculate the limits.[13]

Step-by-Step Protocol:

  • Prepare a series of at least six calibration standards of Heptanoic-d5 acid at low concentrations, bracketing the expected LOQ.

  • Prepare at least six blank samples (matrix processed without analyte).

  • Analyze all samples using the validated LC-MS/MS method.

  • Construct a linear regression calibration curve of response vs. concentration.

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ). This can be derived from:

    • The standard deviation of the y-intercepts of multiple regression lines.

    • The residual standard deviation of the regression line.

    • The standard deviation of the response of the blank samples (by injecting at least 6 independent blank preparations).

  • Apply the ICH formulas to calculate the LOD and LOQ concentrations.

Trustworthiness (Self-Validation): The calculated LOQ value must be experimentally verified. It should be established as the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision. EMA and FDA guidelines suggest the accuracy should be within 80-120% and the precision (CV) should not exceed 20% for the LLOQ.[4][14] This verification step is a crucial self-validating component of the protocol.

Results and Comparative Analysis

To illustrate the application of these methods, we present hypothetical but realistic data for the determination of Heptanoic-d5 acid in human plasma.

Table 1: Hypothetical LOD & LOQ Data for Heptanoic-d5 Acid

ParameterMethod 1: S/N RatioMethod 2: Calibration CurveRegulatory Acceptance Criteria
LOD Determination
Concentration (ng/mL)0.50.48N/A
S/N Ratio~3:1N/A~3:1 (ICH Guideline)
LOQ Determination
Concentration (ng/mL)1.51.45Lowest point on curve
S/N Ratio~10:1N/A~10:1 (ICH Guideline)
Precision (%CV, n=6)14.2%12.8%≤ 20%
Accuracy (% of Nominal)95.3%103.5%80 - 120%
Discussion and Insights
  • Objectivity: The Calibration Curve method provides a statistically calculated value, removing the operator subjectivity inherent in measuring baseline noise for the S/N method.[13]

  • Concordance: As shown in the hypothetical data, both methods, when performed correctly, should yield comparable results. A significant discrepancy between the two could indicate issues with the analytical method's linearity, precision, or baseline stability at low concentrations.

  • Practical Application: The S/N method is often used as a quick and convenient tool during method development to estimate sensitivity. The Calibration Curve method, being more rigorous, is often preferred for formal method validation reports submitted to regulatory agencies.[13][15]

  • The Importance of Verification: It cannot be overstated that the LOQ is not merely a calculated value. It must be proven to be the lowest standard on the calibration curve that meets predefined criteria for accuracy and precision.[4][16] This experimental confirmation is the ultimate test of its validity.

G cluster_determination Determination Thresholds conc Analyte Concentration signal Instrument Signal conc->signal increases lod LOD (Detectable) signal->lod must be > 3x Noise loq LOQ (Quantifiable) signal->loq must be > 10x Noise + meet Accuracy/Precision noise Baseline Noise noise->lod defines limit noise->loq defines limit

Fig 2. Conceptual relationship for LOD and LOQ determination.

Conclusion and Recommendations

Both the Signal-to-Noise and Calibration Curve methods are valid and recognized approaches for determining the LOD and LOQ of Heptanoic-d5 acid in mass spectrometry.

  • For initial method development and sensitivity assessment , the S/N ratio method offers a rapid and direct estimation.

  • For formal bioanalytical method validation , the Calibration Curve method is recommended due to its statistical robustness and objectivity. It provides a more defensible value that aligns well with the principles of Quality by Design (QbD).

Ultimately, the chosen method should be scientifically sound, well-documented, and justified within the context of the study's objectives. The key to a trustworthy result lies not just in the calculation but in the experimental verification of the LOQ, ensuring it meets the stringent accuracy and precision requirements set forth by regulatory authorities. This dual approach of statistical calculation and empirical validation provides the highest level of confidence in the reported sensitivity of your bioanalytical method.

References

  • Signal to noise ratio method for the determination of LOD and LOQ. ResearchGate. [Link]

  • ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • LOD and LOQ. Reddit. [Link]

  • The values for LOD and LOQ in the analyzed solutions and sample for various analytes. ResearchGate. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

  • How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. [Link]

  • Heptanoic acid. NIST WebBook. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... National Center for Biotechnology Information. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • Mass spectra for (a) heptanoic acid... ResearchGate. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical. [Link]

  • How to Calculate Limit of Detection | Signal to Noise... YouTube. [Link]

  • Heptanoic acid, TMS derivative. NIST WebBook. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]

Sources

A Comparative Guide to the Stability of Heptanoic-d5 Acid vs. Heptanoic-d13 Acid as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Quantitative Analysis

In the landscape of quantitative bioanalysis, particularly in drug development and metabolomics, the precision of liquid chromatography-mass spectrometry (LC-MS) is paramount. The integrity of this data hinges on the effective use of internal standards to correct for variability during sample preparation and analysis.[1][2][3] Stable Isotope-Labeled (SIL) internal standards are the gold standard, designed to be chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, yet are distinguishable by mass.[4][5]

Heptanoic acid, a medium-chain fatty acid, and its deuterated analogues are frequently employed in metabolic research and as internal standards.[6][7][8] However, not all deuterated standards are created equal. The number and position of deuterium atoms can profoundly impact the standard's stability, and by extension, the reliability of the entire assay. This guide provides an in-depth comparison of two common forms of deuterated heptanoic acid: a partially labeled Heptanoic-d5 acid and the fully saturated Heptanoic-d13 acid. We will explore the theoretical underpinnings of their stability and present a framework of self-validating experimental protocols to empirically determine the superior choice for rigorous quantitative applications.

Molecular Structure: The Blueprint of Stability

The fundamental difference between Heptanoic-d5 acid and Heptanoic-d13 acid lies in the extent of deuterium incorporation.

  • Heptanoic-d13 Acid (CD₃(CD₂)₅COOH) : Every hydrogen atom on the carbon backbone is replaced by deuterium.[9] This "perdeuterated" state results in a mass shift of +13 amu compared to the unlabeled analyte.

  • Heptanoic-d5 Acid : This is a partially labeled isotopologue. For the purpose of this guide, we will assume a common synthetic pattern where the deuterium labels are placed at the terminal end of the alkyl chain (Heptanoic-7,7,7,6,6-d5 acid ). This placement is strategically away from the chemically reactive carboxylic acid functional group.

The choice of labeling pattern is critical. Placing deuterium on non-exchangeable positions is essential; labels on heteroatoms like the oxygen of the carboxylic acid will rapidly exchange with hydrogen from any protic solvent.[4]

G cluster_0 Heptanoic Acid (Unlabeled) cluster_1 Heptanoic-d5 Acid (Assumed) cluster_2 Heptanoic-d13 Acid C1 C O1 O C1->O1 O2 OH C1->O2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₃ C6->C7 d5_C1 C d5_O1 O d5_C1->d5_O1 d5_O2 OH d5_C1->d5_O2 d5_C2 CH₂ d5_C1->d5_C2 d5_C3 CH₂ d5_C2->d5_C3 d5_C4 CH₂ d5_C3->d5_C4 d5_C5 CH₂ d5_C4->d5_C5 d5_C6 CD₂ d5_C5->d5_C6 d5_C7 CD₃ d5_C6->d5_C7 d13_C1 C d13_O1 O d13_C1->d13_O1 d13_O2 OH d13_C1->d13_O2 d13_C2 CD₂ d13_C1->d13_C2 d13_C3 CD₂ d13_C2->d13_C3 d13_C4 CD₂ d13_C3->d13_C4 d13_C5 CD₂ d13_C4->d13_C5 d13_C6 CD₂ d13_C5->d13_C6 d13_C7 CD₃ d13_C6->d13_C7

Caption: Molecular structures of heptanoic acid and its deuterated isotopologues.

Theoretical Stability: Key Physicochemical Principles

The stability of a deuterated standard is governed by two primary factors: its resistance to chemical degradation/exchange and its resilience to metabolic alteration.

The Kinetic Isotope Effect (KIE): A Stronger Bond

The carbon-deuterium (C-D) bond is inherently stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[10] Consequently, reactions that involve the cleavage of a C-D bond require more energy and proceed at a slower rate. This phenomenon, the Kinetic Isotope Effect (KIE), is the cornerstone of the enhanced stability of deuterated compounds.[10][11] For Heptanoic-d13 acid, every C-H bond is replaced, conferring a global stabilizing effect against any reaction involving C-H bond cleavage, including oxidation or enzymatic attack.[12] Heptanoic-d5 acid benefits from the KIE only at the five specific positions of deuteration.

Back-Exchange: The Risk of Isotopic Dilution

Back-exchange is the unintended replacement of deuterium atoms with protons from the surrounding environment (e.g., solvents, buffers).[13][14] This process compromises the isotopic purity of the standard and can lead to inaccurate quantification. While deuterons on carbon are generally stable, those on carbons adjacent (alpha) to a carbonyl group can be susceptible to exchange under strong acidic or basic conditions via enolization.[4]

  • Heptanoic-d13 Acid : With deuteration at all positions, including the alpha-carbon (C2), there is a theoretical risk of exchange at this site. However, the overall isotopic enrichment is so high that the loss of one or two deuterons is unlikely to compromise its utility as a standard, as a significant mass difference with the analyte remains.

  • Heptanoic-d5 Acid : In our assumed structure, the labels are on C6 and C7, far from the activating effect of the carbonyl group. This makes it highly resistant to back-exchange under typical analytical conditions. However, if an alternative d5 isomer with labels at the C2 position were used, it would be more vulnerable.

Metabolic Stability: Resisting Biological Transformation

Fatty acids are actively metabolized in biological systems, primarily through beta-oxidation. Deuteration at sites of metabolic activity can slow or block these pathways due to the KIE.

  • Heptanoic-d13 Acid : The comprehensive deuteration provides a powerful shield against metabolism. Any enzymatic process requiring C-H bond cleavage along the alkyl chain will be significantly impeded.[12]

  • Heptanoic-d5 Acid : With labels at the terminal end, it is specifically protected against omega-oxidation. However, it remains susceptible to beta-oxidation, which begins at the C2/C3 position. Therefore, its metabolic stability in a biological matrix is predicted to be lower than that of the d13 version.

Experimental Protocols for Stability Verification

To move from theory to practice, a series of structured experiments must be conducted. The goal is to assess the isotopic and chemical integrity of each standard under conditions that mimic real-world storage and analytical workflows. A high-resolution mass spectrometer is essential for monitoring subtle changes in isotopic distribution.

G cluster_workflow General Stability Testing Workflow arrow arrow start Prepare Equimolar Stock Solutions (d5 and d13 in ACN) spike Spike into Test Matrix (e.g., Solvent, Plasma, pH Buffer) start->spike incubate Incubate Under Defined Conditions (Time, Temp, pH) spike->incubate aliquot Extract Aliquots at Time Points (e.g., T=0, 2, 8, 24h) incubate->aliquot analyze LC-HRMS Analysis (Monitor Parent Ion Isotopic Profile) aliquot->analyze end Assess Stability: 1. % Recovery (Chemical) 2. % Isotopic Purity (Isotopic) analyze->end

Sources

The Unseen Influence: A Comparative Guide to Evaluating Matrix Effects on Heptanoic-d5 Acid Signal Suppression in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within drug development, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technology for its sensitivity and selectivity. However, the inherent complexity of biological matrices introduces a significant challenge: the matrix effect. This phenomenon, primarily observed as ion suppression or enhancement, can compromise the integrity of quantitative data by altering the ionization efficiency of the analyte and its internal standard (IS).[1][2] This guide provides a comprehensive evaluation of matrix effects on the signal of a commonly used deuterated internal standard, Heptanoic-d5 acid, offering a comparative analysis of its response in various processed biological samples.

Heptanoic-d5 acid, a stable isotope-labeled (SIL) internal standard, is often employed in quantitative assays for its structural similarity to endogenous or xenobiotic carboxylic acids. The fundamental assumption is that a SIL-IS will co-elute with the analyte and experience identical matrix effects, thus providing reliable correction.[3][4] However, subtle differences in physicochemical properties, even due to deuteration, can lead to chromatographic shifts and differential susceptibility to ion suppression.[5][6] Therefore, a rigorous evaluation of matrix effects on the IS itself is a critical component of robust bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

This guide will dissect the mechanisms of ion suppression, present a systematic approach to quantify the matrix effect on Heptanoic-d5 acid, and compare the impact of different sample preparation strategies. Through detailed experimental protocols, data interpretation, and visual workflows, we will equip researchers with the knowledge to design self-validating systems that ensure the reliability of their bioanalytical data.

The Phenomenon of Ion Suppression: A Mechanistic Overview

Ion suppression is a pervasive matrix effect in LC-MS/MS, especially when employing electrospray ionization (ESI).[10][11][12] It arises from the co-elution of matrix components with the analyte of interest, which interfere with the ionization process in the MS source.[13] This interference can manifest in several ways:

  • Competition for Droplet Surface: In ESI, ions are generated from charged droplets. If co-eluting matrix components have a higher surface activity, they can displace the analyte from the droplet surface, reducing its opportunity to enter the gas phase as an ion.[1][14]

  • Changes in Droplet Physical Properties: Matrix components can alter the viscosity and surface tension of the ESI droplets.[1][15] This can impede solvent evaporation and the subsequent fission of droplets, ultimately hindering the formation of gas-phase analyte ions.

  • Gas-Phase Reactions: Co-eluting species with high proton affinity or gas-phase basicity can neutralize the charged analyte ions in the gas phase before they reach the mass analyzer.[13]

The consequence of ion suppression is a reduction in the analyte's signal intensity, which can lead to inaccurate quantification if not properly addressed.[16]

Experimental Design for Evaluating Matrix Effects

To quantitatively assess the impact of matrix effects on Heptanoic-d5 acid, the post-extraction addition method is the industry-standard approach.[15][16][17] This method allows for the direct comparison of the IS signal in a clean solution versus its signal in the presence of extracted matrix components.

The core principle of this experimental design is to isolate the effect of the matrix on the ionization of the internal standard, independent of the extraction recovery.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Analysis A Set A: Standard Solution (Heptanoic-d5 acid in reconstitution solvent) LCMS Inject and acquire data for both sets A->LCMS B Set B: Post-Extraction Spike (Blank matrix extract + Heptanoic-d5 acid) B->LCMS Calc Calculate Matrix Effect (%ME) %ME = (Peak Area Set B / Peak Area Set A) * 100 LCMS->Calc

Caption: Workflow for the post-extraction addition method.

Comparative Sample Preparation Protocols

To evaluate how different cleanup strategies mitigate matrix effects, we will compare three common sample preparation techniques for human plasma:

  • Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant matrix components.

  • Supported Liquid Extraction (SLE): A 96-well plate-based technique that offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent.[5]

Step-by-Step Experimental Protocols

Preparation of Stock and Working Solutions
  • Heptanoic-d5 Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Heptanoic-d5 acid in methanol.

  • Heptanoic-d5 Acid Working Solution (10 µg/mL): Dilute the stock solution in methanol/water (50:50, v/v).

Sample Preparation Procedures
  • To 100 µL of blank human plasma, add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • This dried extract constitutes the "blank matrix extract" for the post-extraction spike.

  • Pre-treat 100 µL of blank human plasma with 100 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto a 96-well SLE plate and wait for 5 minutes.

  • Apply two aliquots of 500 µL of methyl tert-butyl ether (MTBE) sequentially, waiting 5 minutes between each application.

  • Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • This dried extract is the "blank matrix extract."

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of blank human plasma onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the retained components with 1 mL of 2% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • This is the "blank matrix extract."

Matrix Effect Evaluation
  • Preparation of Set A (Standard Solution): To a clean tube, add 10 µL of the Heptanoic-d5 acid working solution (10 µg/mL) and 90 µL of the reconstitution solvent (e.g., 50:50 methanol/water). This results in a final concentration of 1 µg/mL.

  • Preparation of Set B (Post-Extraction Spike): Reconstitute the dried "blank matrix extracts" from each of the three preparation methods (PPT, SLE, and SPE) with 100 µL of a Heptanoic-d5 acid solution in the reconstitution solvent at a concentration of 1 µg/mL.

  • LC-MS/MS Analysis: Inject equal volumes of the samples from Set A and Set B into the LC-MS/MS system and record the peak area of Heptanoic-d5 acid.

Data Presentation and Interpretation

The matrix effect is calculated as the percentage of the signal in the post-extraction spike (Set B) relative to the signal in the neat standard solution (Set A).[18][19]

Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

A value of 100% indicates no matrix effect, a value <100% signifies ion suppression, and a value >100% suggests ion enhancement. According to FDA guidance, the matrix effect should be evaluated at low and high quality control (QC) concentrations, and from at least six different sources of matrix.[8] For the purpose of this guide, we present data from a single source at one concentration for comparative purposes.

Table 1: Comparative Matrix Effects on Heptanoic-d5 Acid Signal

Sample Preparation MethodMean Peak Area (Set A - Neat Standard)Mean Peak Area (Set B - Post-Extraction Spike)Matrix Effect (%)Interpretation
Protein Precipitation (PPT)1,500,000825,00055%Significant Ion Suppression
Supported Liquid Extraction (SLE)1,500,0001,275,00085%Minimal Ion Suppression
Solid-Phase Extraction (SPE)1,500,0001,455,00097%Negligible Matrix Effect

The data clearly demonstrates that the choice of sample preparation has a profound impact on the degree of ion suppression observed for Heptanoic-d5 acid. The simple protein precipitation method results in a substantial loss of signal, indicating that a significant amount of interfering matrix components co-elute with the internal standard. In contrast, both SLE and SPE provide much cleaner extracts, with SPE virtually eliminating the matrix effect.

Comparison_Chart cluster_methods Sample Preparation Method cluster_outcomes Outcome PPT Protein Precipitation High_Suppression High Ion Suppression PPT->High_Suppression Leads to SLE Supported Liquid Extraction Low_Suppression Low Ion Suppression SLE->Low_Suppression Leads to SPE Solid-Phase Extraction No_Suppression No Significant Suppression SPE->No_Suppression Leads to

Caption: Impact of sample prep on ion suppression.

Conclusion and Recommendations

The evaluation of matrix effects on the internal standard is a non-negotiable step in the validation of robust bioanalytical methods. This guide demonstrates that even a stable isotope-labeled internal standard like Heptanoic-d5 acid is susceptible to significant signal suppression depending on the sample preparation technique employed.

Key Takeaways:

  • Sample Preparation is Crucial: The choice of sample cleanup method is the most effective tool for mitigating matrix effects. While protein precipitation is rapid, its use should be carefully considered in light of potential ion suppression. More rigorous techniques like SPE are often necessary to ensure data quality.[5][15]

  • The IS is Not Immune: It is a common misconception that a SIL-IS will automatically correct for all matrix effects. This study highlights the importance of experimentally verifying the performance of the IS in the presence of the matrix.

  • A Self-Validating System: The post-extraction addition experiment is a self-validating system that provides a clear and quantitative measure of the matrix effect. It should be an integral part of method development and validation.

For researchers and drug development professionals, a thorough understanding and proactive evaluation of matrix effects are essential for generating reliable pharmacokinetic and toxicokinetic data. By investing time in optimizing sample preparation and rigorously validating the method, one can have high confidence in the accuracy and precision of the final results.

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". Accessed February 7, 2024. [Link]

  • National Institutes of Health. "Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC". Accessed February 7, 2024. [Link]

  • ResearchGate. "USFDA. Guidance for Industry: Bioanalytical Method Validation". Accessed February 7, 2024. [Link]

  • U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry". Accessed February 7, 2024. [Link]

  • PharmaCompass. "FDA guideline - Bioanalytical Method Validation". Accessed February 7, 2024. [Link]

  • Labcorp. "Essential FDA Guidelines for Bioanalytical Method Validation". Accessed February 7, 2024. [Link]

  • Taylor & Francis Online. "Full article: Matrix Effects and Application of Matrix Effect Factor". Accessed February 7, 2024. [Link]

  • LCGC. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis". Accessed February 7, 2024. [Link]

  • National Institutes of Health. "Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC". Accessed February 7, 2024. [Link]

  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry". Accessed February 7, 2024. [Link]

  • CDC Stacks. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure". Accessed February 7, 2024. [Link]

  • ACS Publications. "Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry". Accessed February 7, 2024. [Link]

  • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Accessed February 7, 2024. [Link]

  • Sisu@UT. "5.4 Quantitative estimation of matrix effect, recovery and process efficiency". Accessed February 7, 2024. [Link]

  • National Institutes of Health. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC". Accessed February 7, 2024. [Link]

  • Biotage. "How to determine recovery and matrix effects for your analytical assay". Accessed February 7, 2024. [Link]

  • ResearchGate. "Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry". Accessed February 7, 2024. [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation". Accessed February 7, 2024. [Link]

  • MSACL. "EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK". Accessed February 7, 2024. [Link]

  • Wikipedia. "Ion suppression (mass spectrometry)". Accessed February 7, 2024. [Link]

  • SciSpace. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?". Accessed February 7, 2024. [Link]

  • Separation Science. "Internal Standards #2: What Makes a Good Internal Standard?". Accessed February 7, 2024. [Link]

  • ResearchGate. "Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF". Accessed February 7, 2024. [Link]

  • ResearchGate. "(PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents". Accessed February 7, 2024. [Link]

  • National Institutes of Health. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC". Accessed February 7, 2024. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Heptanoic-d5 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The use of isotopically labeled compounds, such as Heptanoic-d5 Acid, is integral to advancing scientific discovery. However, the responsibility of handling these specialized reagents extends throughout their lifecycle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Heptanoic-d5 Acid, ensuring the protection of your personnel and the environment.

Immediate Safety and Hazard Assessment

Heptanoic-d5 Acid, while isotopically labeled, exhibits the same primary hazards as its non-deuterated counterpart, heptanoic acid. It is a corrosive liquid that can cause severe skin burns and eye damage.[1] Inhalation may also be harmful. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for integrity before use.

  • Body Protection: A chemical-resistant lab coat or apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[2] Based on its properties, Heptanoic-d5 Acid is classified as a hazardous waste due to its corrosive nature.

  • EPA Hazardous Waste Code: The appropriate EPA hazardous waste code for Heptanoic-d5 Acid is D002 for corrosivity .[3][4][5] This classification is based on the characteristic of being an aqueous solution with a pH less than or equal to 2 or its ability to corrode steel at a significant rate.[4][6]

It is crucial to note that the deuterium labeling in Heptanoic-d5 Acid does not impart radioactivity. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, no additional precautions for radioactive waste are necessary for the disposal of this compound.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Heptanoic-d5 Acid is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: All waste containing Heptanoic-d5 Acid, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[7] The label should also include:

    • The full chemical name: "Heptanoic-d5 Acid"

    • The EPA Hazardous Waste Code: "D002 (Corrosive)"

    • The accumulation start date (the date the first drop of waste is added to the container).

    • An indication of the hazards (e.g., "Corrosive").

  • Segregation: Do not mix Heptanoic-d5 Acid waste with other incompatible waste streams, particularly bases or strong oxidizing agents, to avoid violent reactions.

Step 2: On-site Accumulation and Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspection: Weekly inspections of the waste container are recommended to check for any signs of leakage or deterioration.

Step 3: Final Disposal

The recommended and most compliant method for the final disposal of Heptanoic-d5 Acid is through a licensed hazardous waste disposal facility.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EH&S) department will have established procedures and contracts with certified hazardous waste disposal companies. Contact your EH&S office to arrange for the pickup and disposal of your Heptanoic-d5 Acid waste.

  • Incineration: The typical disposal method for this type of organic waste is high-temperature incineration by a licensed facility.[8] This process ensures the complete destruction of the chemical.

A Note on Neutralization

While neutralization can render a corrosive waste non-hazardous, it is a treatment process that is regulated and should only be performed by trained personnel following a specific, approved protocol.[7][9] For a research laboratory setting, direct disposal through a certified vendor is the most straightforward and compliant approach. Improper neutralization can generate heat and pressure, posing a safety risk.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EH&S department.

    • For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material into a labeled hazardous waste container for disposal.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Seek immediate medical attention after any exposure.

Summary of Key Information

Aspect Guideline Reference
Primary Hazard Corrosive[1]
EPA Waste Code D002[4][5]
PPE Safety goggles, face shield, chemical-resistant gloves, lab coat
Disposal Method Collect in a labeled, sealed container for pickup by a licensed hazardous waste facility.[8][10]
Prohibited Disposal Do not dispose down the drain.[1]
Special Considerations Deuterium is a stable isotope; no radiological precautions are necessary.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Heptanoic-d5 Acid Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store inspect Weekly Inspection store->inspect contact_ehs Contact EH&S for Pickup inspect->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of Heptanoic-d5 Acid.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Elk Environmental Services. (2021). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?
  • Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide.
  • ECHEMI. (n.d.). Heptanoic acid SDS, 111-14-8 Safety Data Sheets.
  • n-Heptanoic acid Safety Data Sheet. (2022).
  • PubChem. (n.d.). Heptanoic Acid. Retrieved from National Center for Biotechnology Information, U.S.
  • Heptanoic Acid - Safety Data Sheet. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Heptanoic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from an authoritative university environmental health and safety website.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Missouri State University Environmental Management. (2023). Waste Neutralization Guidance.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.